molecular formula C12H16F3N B1675100 Levofenfluramine CAS No. 37577-24-5

Levofenfluramine

Cat. No.: B1675100
CAS No.: 37577-24-5
M. Wt: 231.26 g/mol
InChI Key: DBGIVFWFUFKIQN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofenfluramine (CAS 37577-24-5), also known as (R)-fenfluramine, is the levorotatory enantiomer of the racemic compound fenfluramine. As a pharmaceutical compound of the amphetamine class, it serves as a critical reference standard in pharmacological research, particularly for investigating the structure-activity relationships of serotonergic agents . While its dextrorotatory counterpart, dexfenfluramine, is known for potent appetite-suppressant properties, this compound itself was never marketed as a standalone drug and is believed to contribute differently to the overall pharmacological profile of racemic fenfluramine . It acts as a serotonin releasing agent, though with approximately one-third the efficacy of dexfenfluramine, and research suggests it may also function as a dopamine receptor antagonist . This unique mechanism makes it a valuable tool for scientists studying the complex interplay between serotonin and dopamine systems in the brain. Its active metabolite, levonorfenfluramine, is also a serotonin releasing agent and an agonist at 5-HT2B and 5-HT2C receptors, contributing to the compound's overall biological activity . Modern research interest has been renewed in fenfluramine analogs due to their antiseizure effects in conditions like Dravet syndrome, providing a relevant context for the continued study of all enantiomers . This product is provided For Research Use Only . It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191009
Record name Levofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37577-24-5
Record name (-)-Fenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37577-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofenfluramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Levofenfluramine on Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the levorotatory enantiomer of fenfluramine, exerts a significant influence on the serotonergic system, primarily through its interaction with the serotonin transporter (SERT). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action on SERT, intended for professionals in the fields of neuropharmacology, drug discovery, and clinical research. By consolidating quantitative data, detailing experimental methodologies, and visualizing complex pathways, this guide aims to serve as a thorough resource for understanding this compound's intricate pharmacology.

Fenfluramine is a racemic mixture of dextrofenfluramine and this compound, both of which are metabolized to active nor-derivatives.[1][2] While both enantiomers interact with the serotonergic system, they exhibit distinct pharmacological profiles.[3][4] This guide focuses specifically on this compound and its effects on the serotonin transporter.

Core Mechanism of Action on the Serotonin Transporter

This compound's primary mechanism of action at the serotonin transporter is multifaceted, functioning as both a serotonin reuptake inhibitor and a serotonin releasing agent .[1][2][5] This dual action leads to a significant increase in the extracellular concentration of serotonin in the synaptic cleft.

As a substrate for SERT , this compound is recognized and transported into the presynaptic neuron.[5] This process facilitates a conformational change in the transporter, leading to the reverse transport, or efflux, of intracellular serotonin into the synapse.[5] This carrier-mediated release is a key contributor to the rapid increase in synaptic serotonin levels.

Simultaneously, by competing with serotonin for the same binding site, this compound acts as a reuptake inhibitor , blocking the clearance of serotonin from the synaptic cleft and prolonging its availability to bind to postsynaptic receptors.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds concerning their interaction with the serotonin transporter.

CompoundAssay TypeParameterValueSpecies/SystemReference
l-Fenfluramine (this compound)[3H]5-HT Uptake InhibitionIC505 µMRat SERT expressed in NMB cells[5]
d-Fenfluramine[3H]5-HT Uptake InhibitionIC500.5 µMRat SERT expressed in NMB cells[5]
Racemic Fenfluramine[3H]5-HT Uptake InhibitionIC508.5 x 10-7 M (0.85 µM)Rat brain synaptosomes[2]
CompoundAssay TypeParameterValue (nM)Species/SystemReference
(+)-Fenfluramine3H-5HT ReleaseEC5052Zebrafish[1]
(-)-Fenfluramine3H-5HT ReleaseEC50147Zebrafish[1]
(+)-Norfenfluramine3H-5HT ReleaseEC5059Zebrafish[1]
(-)-Norfenfluramine3H-5HT ReleaseEC50287Zebrafish[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for SERT Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the serotonin transporter.

a) Materials:

  • Radioligand: [3H]Paroxetine or other suitable SERT-specific radioligand.

  • Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in SERT (e.g., cortex, hippocampus).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

b) Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet cellular debris. Centrifuge the supernatant at high speed to pellet the membranes containing synaptosomes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Uptake/Release Assay using Synaptosomes

This assay measures the ability of a compound to inhibit serotonin reuptake or induce its release from presynaptic terminals.

a) Materials:

  • Synaptosome Preparation: Freshly prepared synaptosomes from a relevant brain region.

  • Radiolabeled Serotonin: [3H]Serotonin ([3H]5-HT).

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

  • Lysis Buffer: For release assays.

  • Filtration or Centrifugation Equipment.

  • Scintillation Counter and Fluid.

b) Serotonin Uptake Inhibition Protocol:

  • Pre-incubation: Incubate synaptosomes with varying concentrations of this compound or vehicle in uptake buffer at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [3H]5-HT to initiate the uptake process.

  • Termination: After a short incubation period (to measure initial uptake rates), terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by centrifugation to pellet the synaptosomes.

  • Quantification: Lyse the synaptosomes and measure the radioactivity of the lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the this compound concentration.

c) Serotonin Release Protocol:

  • Loading: Incubate synaptosomes with [3H]5-HT to allow for its uptake and loading into vesicles.

  • Washing: Wash the synaptosomes to remove extracellular [3H]5-HT.

  • Stimulation of Release: Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of this compound.

  • Sample Collection: At various time points, separate the extracellular medium from the synaptosomes (e.g., by centrifugation).

  • Quantification: Measure the radioactivity in the extracellular medium and the synaptosomal lysate.

  • Data Analysis: Calculate the percentage of [3H]5-HT released and determine the EC50 for release.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft SERT_out SERT (Outward-Open) SERT_in SERT (Inward-Open) SERT_out->SERT_in Conformational Change Serotonin_synapse Serotonin SERT_out->Serotonin_synapse Blocks Reuptake SERT_out->Serotonin_synapse 4. Releases Serotonin (Efflux) SERT_in->SERT_out Returns to Outward-Open Serotonin_cyto Cytoplasmic Serotonin SERT_in->Serotonin_cyto 3. Binds Cytoplasmic Serotonin Levofenfluramine_cyto Cytoplasmic This compound SERT_in->Levofenfluramine_cyto Releases Drug Vesicle Synaptic Vesicle Vesicle->Serotonin_cyto Maintains Cytoplasmic Serotonin Pool Serotonin_cyto->SERT_in Postsynaptic Postsynaptic Neuron (5-HT Receptors) Serotonin_synapse->Postsynaptic Increased Activation Levofenfluramine_synapse This compound Levofenfluramine_synapse->SERT_out 1. Binds to SERT Levofenfluramine_synapse->SERT_out 2. Transported Inward

Caption: Dual mechanism of this compound at the serotonin transporter.

Experimental_Workflow cluster_uptake Serotonin Uptake Inhibition Assay cluster_release Serotonin Release Assay U1 Prepare Synaptosomes U2 Pre-incubate with This compound U1->U2 U3 Add [3H]Serotonin U2->U3 U4 Incubate & Terminate U3->U4 U5 Measure Radioactivity U4->U5 U6 Calculate IC50 U5->U6 R1 Prepare & Load Synaptosomes with [3H]Serotonin R2 Wash to Remove Extracellular [3H]5-HT R1->R2 R3 Add this compound R2->R3 R4 Collect Extracellular Medium R3->R4 R5 Measure Radioactivity R4->R5 R6 Calculate EC50 R5->R6

Caption: Workflow for in vitro serotonin uptake and release assays.

Conclusion

This compound's interaction with the serotonin transporter is a complex process involving both inhibition of serotonin reuptake and induction of serotonin release. This dual mechanism leads to a robust increase in synaptic serotonin levels, which is believed to underlie its pharmacological effects. The quantitative data, though more extensive for the dextro-enantiomer, indicates that this compound is a moderately potent modulator of SERT. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced pharmacology of this compound and its metabolites. A deeper understanding of the stereoselective interactions of fenfluramine enantiomers with the serotonin transporter will be crucial for the development of more targeted and safer therapeutic agents.

References

(-)-Fenfluramine and its Interaction with the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fenfluramine, the levorotatory enantiomer of fenfluramine, is a compound primarily recognized for its potent effects on the serotonergic system. Historically used as an appetite suppressant and more recently repurposed for the treatment of rare forms of epilepsy, its mechanism of action is complex and multifaceted. While its interaction with serotonin receptors and transporters is well-documented, its relationship with the dopaminergic system, specifically the dopamine D2 receptor, is less clearly defined. This technical guide provides an in-depth exploration of the available evidence regarding the binding affinity of (-)-fenfluramine for the dopamine D2 receptor, details relevant experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Concepts: Dopamine D2 Receptor Function

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, cognition, and hormonal regulation. As a primary target for antipsychotic medications, its pharmacology is of significant interest. D2 receptors are predominantly coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that modulates neuronal excitability and gene expression.

(-)-Fenfluramine's Affinity for the Dopamine D2 Receptor: A Review of the Evidence

Direct quantitative binding data for (-)-fenfluramine at the dopamine D2 receptor is sparse in publicly available literature. The primary mechanism of action for fenfluramine and its active metabolite, norfenfluramine, is centered on the serotonin system, acting as a serotonin releasing agent and reuptake inhibitor. However, some studies suggest a secondary, less potent interaction with the dopaminergic system.

It is important to note that the effects of fenfluramine on dopamine systems may be indirect, stemming from the interplay between the serotonin and dopamine pathways, rather than direct, high-affinity binding to D2 receptors. The available data on the dopaminergic activity of fenfluramine and its metabolite are summarized below.

Data Presentation

CompoundReceptor/TransporterAssay TypeSpeciesQuantitative Data (Ki, IC50, EC50)Reference
FenfluramineDopamine Transporter (DAT)Uptake AssayRatIC50: 1,700 nM[No specific citation available in search results]
(-)-NorfenfluramineDopamine Transporter (DAT)Uptake AssayRatIC50: 430 nM[No specific citation available in search results]
(-)-FenfluramineDopamine D2 ReceptorBinding Assay-Data not available in reviewed literature-

Note: The provided IC50 values relate to the dopamine transporter and not directly to the D2 receptor. The absence of direct D2 binding data for (-)-fenfluramine in the reviewed literature suggests that its affinity is likely to be low (in the micromolar range or weaker). To definitively determine this, a direct competitive binding assay would be required.

Experimental Protocols

To ascertain the binding affinity of (-)-fenfluramine for the dopamine D2 receptor, a radioligand competition binding assay is the gold standard. Below is a detailed protocol based on established methodologies.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor

Objective: To determine the inhibitory constant (Ki) of (-)-fenfluramine for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist with high affinity and specificity).

  • Test Compound: (-)-Fenfluramine hydrochloride.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or near its Kd for the D2 receptor, e.g., 0.1-0.5 nM for [³H]-Spiperone).

      • Increasing concentrations of the test compound, (-)-fenfluramine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control (e.g., 10 µM haloperidol).

      • Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of (-)-fenfluramine by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the D2 receptor.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi_alpha Gαi/o D2R->Gi_alpha activates G_beta_gamma Gβγ D2R->G_beta_gamma releases AC Adenylyl Cyclase Gi_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Radioligand - Test Compound ((-)-fenfluramine) - Membranes - Buffers start->prepare_reagents assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitor Concentrations prepare_reagents->assay_setup incubation Incubate at Room Temp (60-90 min) assay_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for a dopamine D2 receptor competition binding assay.

Conclusion

The existing body of research strongly indicates that the primary pharmacological actions of (-)-fenfluramine are mediated through the serotonergic system. While there are documented effects on the dopamine transporter, direct, high-affinity binding to the dopamine D2 receptor has not been established. The provided experimental protocol offers a robust framework for definitively quantifying the binding affinity of (-)-fenfluramine at the D2 receptor. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. The intricate signaling pathways of the D2 receptor highlight the potential downstream consequences of even low-affinity interactions, warranting further investigation into the functional effects of (-)-fenfluramine on dopaminergic neurotransmission.

An In-depth Technical Guide to the Synthesis and Stereochemistry of (R)-fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and pharmacological activity of (R)-fenfluramine (levofenfluramine). It is intended for researchers, scientists, and drug development professionals working on or interested in this compound. The guide details stereoselective synthetic routes and chiral resolution methods, supported by experimental protocols. A critical analysis of the stereochemistry of fenfluramine is presented, highlighting the distinct pharmacological profiles of its enantiomers and their metabolites. Furthermore, the dual mechanism of action, involving the serotonergic system and sigma-1 receptors, is elucidated with detailed signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of comparison.

Introduction

Fenfluramine, chemically known as N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine, is a sympathomimetic amine that was initially developed as an appetite suppressant. It exists as a racemic mixture of two enantiomers: (S)-(+)-fenfluramine (dexfenfluramine) and (R)-(-)-fenfluramine (this compound). While the racemic mixture and the dextroenantiomer were withdrawn from the market due to concerns about cardiovascular side effects, (R)-fenfluramine has gained renewed interest for its potent antiseizure activity, particularly in the treatment of rare and severe forms of epilepsy such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2]

The pharmacological activity and safety profile of fenfluramine are highly dependent on its stereochemistry. The (S)-enantiomer and its metabolite, (S)-norfenfluramine, are primarily responsible for the adverse cardiovascular effects through their action on 5-HT2B receptors.[2] In contrast, (R)-fenfluramine exhibits a more favorable safety profile while retaining significant anticonvulsant properties.[1][2] This has necessitated the development of efficient stereoselective synthetic methods to produce enantiomerically pure (R)-fenfluramine.

This guide will delve into the key aspects of (R)-fenfluramine, covering its synthesis, the critical role of its stereochemistry in its pharmacological action, and its complex mechanism of action.

Synthesis of (R)-fenfluramine

The synthesis of enantiomerically pure (R)-fenfluramine can be achieved through two main strategies: stereoselective synthesis from a chiral precursor or chiral resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce the desired (R)-enantiomer directly, avoiding the need for a subsequent resolution step. A common approach involves the use of a chiral starting material that dictates the stereochemistry of the final product.

One effective method starts from the commercially available (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol. The synthesis proceeds through the activation of the hydroxyl group, followed by a nucleophilic substitution with an ethylamine equivalent, which occurs with an inversion of stereochemistry (SN2 reaction), yielding the desired (R)-fenfluramine.[3]

Experimental Protocol: Stereoselective Synthesis of (R)-fenfluramine from (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol[3]

Step 1: Activation of the hydroxyl group (e.g., formation of a sulfonate ester)

To a solution of (S)-1-[3-(trifluoromethyl)phenyl]propan-2-ol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a base (e.g., triethylamine or pyridine) are added. The reaction mixture is stirred at 0 °C for several hours until the starting material is consumed (monitored by TLC or HPLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude sulfonate ester.

Step 2: Nucleophilic substitution with ethylamine

The crude sulfonate ester from the previous step is dissolved in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and treated with an excess of ethylamine. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (R)-fenfluramine can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Chiral Resolution of Racemic Fenfluramine

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For the resolution of fenfluramine, a chiral acid such as (-)-dibenzoyltartaric acid is commonly used.[4] The two diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-Fenfluramine using (-)-Dibenzoyltartaric Acid[4]

Step 1: Formation of diastereomeric salts

Racemic fenfluramine free base is dissolved in a suitable solvent, such as methanol or ethanol. A solution of (-)-dibenzoyltartaric acid (typically 0.5 equivalents) in the same solvent is then added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (R)-fenfluramine with (-)-dibenzoyltartaric acid will preferentially crystallize out of the solution.

Step 2: Isolation and purification of the diastereomeric salt

The precipitated crystals are collected by filtration and washed with a small amount of cold solvent. The collected salt can be further purified by recrystallization from the same solvent to improve the diastereomeric purity.

Step 3: Liberation of the free base

The purified diastereomeric salt is dissolved in water, and the solution is basified with an aqueous solution of a base (e.g., sodium hydroxide) to a pH of approximately 10-11. This liberates the (R)-fenfluramine free base, which can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield enantiomerically enriched (R)-fenfluramine.

Synthesis of the Precursor: 1-(3-(Trifluoromethyl)phenyl)propan-2-one

A key starting material for many fenfluramine syntheses is 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone can be prepared via several routes, with one common method involving a Meerwein arylation reaction.[5][6]

Experimental Protocol: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one[5]

Step 1: Diazotization of m-trifluoromethylaniline

In a flask equipped with a stirrer, m-trifluoromethylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Meerwein arylation

In a separate reaction vessel, isopropenyl acetate is dissolved in a suitable solvent (e.g., acetone). A catalytic amount of a copper(I) salt (e.g., cuprous chloride) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture, and the reaction is allowed to proceed at or slightly above room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

Step 3: Work-up and purification

After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 1-(3-(trifluoromethyl)phenyl)propan-2-one is then purified by vacuum distillation.

Data Presentation: Synthesis of (R)-fenfluramine
MethodStarting MaterialKey ReagentsYieldEnantiomeric Excess (e.e.)Reference
Stereoselective Synthesis(S)-1-[3-(trifluoromethyl)phenyl]propan-2-olp-Toluenesulfonyl chloride, EthylamineGood>98%[3]
Chiral Resolution(±)-Fenfluramine(-)-Dibenzoyltartaric acidModerate>99% (after recrystallization)[4]

Stereochemistry and Pharmacological Importance

Fenfluramine possesses a single stereocenter at the α-carbon of the ethylamine side chain, leading to the existence of two enantiomers: (R)-fenfluramine and (S)-fenfluramine. The spatial arrangement of the substituents around this chiral center is crucial for the molecule's interaction with its biological targets and subsequent pharmacological and toxicological effects.

The clinical effects of racemic fenfluramine are a composite of the actions of both enantiomers and their primary metabolites, (R)- and (S)-norfenfluramine.[1] Notably, the cardiovascular toxicity associated with fenfluramine has been primarily attributed to the (S)-enantiomers, particularly (S)-norfenfluramine, which are potent agonists of the 5-HT2B receptor.[2] In contrast, (R)-fenfluramine and its metabolite, (R)-norfenfluramine, have a significantly lower affinity for the 5-HT2B receptor, contributing to a much better cardiovascular safety profile.[2]

From a therapeutic standpoint, both enantiomers of fenfluramine and norfenfluramine exhibit antiseizure activity. However, studies in animal models have shown that (R)-fenfluramine possesses a superior protective index (a ratio of the toxic dose to the effective dose) compared to the (S)-enantiomer.[2] This highlights the therapeutic advantage of using the enantiomerically pure (R)-fenfluramine for the treatment of epilepsy.

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties of Fenfluramine Enantiomers

Pharmacokinetic Parameters of Fenfluramine Enantiomers in Humans (Single Dose) [7]

Parameter(R)-fenfluramine(S)-fenfluramine
Plasma Half-life (t½)Similar to (S)-enantiomerSimilar to (R)-enantiomer
Plasma ConcentrationSimilar to (S)-enantiomerSimilar to (R)-enantiomer

Pharmacokinetic Parameters of Fenfluramine Enantiomers in Humans (Chronic Administration) [7]

Parameter(R)-fenfluramine(S)-fenfluramine
Plasma AccumulationHigher than (S)-enantiomerLower than (R)-enantiomer

Antiseizure Activity and Neurotoxicity of Fenfluramine and Norfenfluramine Enantiomers in Mice (Maximal Electroshock Test) [2]

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
(R)-fenfluramineHigher than (S)-norfenfluramineHigher than (S)-norfenfluramine6.3
(S)-fenfluramineSimilar to (R)-fenfluramineSimilar to (R)-fenfluramineLower than (R)-fenfluramine
(R)-norfenfluramineLower than (R)-fenfluramineLower than (R)-fenfluramineLower than (R)-fenfluramine
(S)-norfenfluramineLowestLowestLowest

Receptor Binding Affinities (Ki, nM) of Fenfluramine and Norfenfluramine Enantiomers [8]

Receptor(R)-fenfluramine(S)-fenfluramine(R)-norfenfluramine(S)-norfenfluramine
5-HT2A>10,000>10,0001565 ± 190630 ± 141
5-HT2B1248 ± 252379 ± 70357 ± 10518.4 ± 5.3
5-HT2C360 ± 91362 ± 6418 ± 3.513 ± 2.4

Mechanism of Action

The anticonvulsant effect of (R)-fenfluramine is believed to be mediated through a dual mechanism of action involving the serotonergic system and the sigma-1 receptor (σ1R). This multifaceted mechanism likely contributes to its efficacy in treatment-resistant epilepsies.

Serotonergic Activity

Fenfluramine enhances serotonergic neurotransmission by promoting the release of serotonin (5-hydroxytryptamine, 5-HT) and inhibiting its reuptake. The increased synaptic concentration of serotonin leads to the activation of various postsynaptic 5-HT receptors. The 5-HT2C receptor subtype is thought to be particularly important for the antiseizure effects of fenfluramine.[9][10] Activation of 5-HT2C receptors, which are expressed on GABAergic interneurons, can enhance inhibitory neurotransmission, thereby counteracting the excessive neuronal excitation characteristic of seizures.[11][12]

Sigma-1 Receptor Modulation

In addition to its effects on the serotonergic system, fenfluramine acts as a positive modulator of the sigma-1 receptor. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular functions, including neuronal excitability. Fenfluramine's interaction with the σ1R is thought to contribute to its anticonvulsant properties by modulating glutamatergic neurotransmission. Specifically, σ1R activation can influence the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitatory synaptic transmission.[13][14][15] By modulating NMDA receptor activity, fenfluramine may help to restore the balance between excitatory and inhibitory signaling in the brain.

Visualizations of Signaling Pathways

serotonin_pathway Fenfluramine (R)-Fenfluramine Serotonin_Release Serotonin Release & Reuptake Inhibition Fenfluramine->Serotonin_Release Synaptic_Serotonin Increased Synaptic Serotonin (5-HT) Serotonin_Release->Synaptic_Serotonin HT2C_Receptor 5-HT2C Receptor (on GABAergic Interneuron) Synaptic_Serotonin->HT2C_Receptor Gq_alpha Gq/11 Activation HT2C_Receptor->Gq_alpha PLC Phospholipase C (PLC) Activation Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC GABA_Release Increased GABA Release Ca_Release->GABA_Release PKC->GABA_Release Inhibition Enhanced Neuronal Inhibition GABA_Release->Inhibition Antiseizure_Effect Antiseizure Effect Inhibition->Antiseizure_Effect

Caption: Serotonin (5-HT2C) signaling pathway activated by (R)-fenfluramine.

sigma1_pathway Fenfluramine (R)-Fenfluramine Sigma1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria Interface) Fenfluramine->Sigma1R binds to Modulation Positive Modulation Sigma1R->Modulation NMDA_Receptor NMDA Receptor Modulation->NMDA_Receptor Glutamate_Signaling Modulation of Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling Ca_Influx Regulation of Ca2+ Influx Glutamate_Signaling->Ca_Influx Neuronal_Excitability Decreased Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitability Antiseizure_Effect Antiseizure Effect Neuronal_Excitability->Antiseizure_Effect

Caption: Sigma-1 receptor signaling pathway modulated by (R)-fenfluramine.

Conclusion

(R)-fenfluramine is a promising therapeutic agent for the treatment of severe, intractable forms of epilepsy. Its efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer offering a favorable combination of potent antiseizure activity and a reduced risk of cardiovascular side effects compared to its (S)-counterpart. The development of efficient stereoselective synthesis and chiral resolution methods is therefore paramount for its clinical application. The dual mechanism of action, involving both the serotonergic system and the sigma-1 receptor, provides a plausible explanation for its broad efficacy. Further research into the intricate details of its signaling pathways will undoubtedly pave the way for the development of even more targeted and effective antiepileptic therapies. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in their understanding and exploration of this important therapeutic molecule.

References

Levonorfenfluramine: An In-Depth Technical Guide on its Role as an Active Metabolite of Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of levonorfenfluramine, the active N-de-ethylated metabolite of the serotonin-releasing agent, levofenfluramine. This compound, the levorotatory enantiomer of fenfluramine, undergoes stereoselective metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form levonorfenfluramine. This metabolite is not merely an inactive byproduct but a pharmacologically active compound in its own right, contributing significantly to the overall activity of its parent drug. Levonorfenfluramine is a potent serotonin-releasing agent and also acts as an agonist at 5-HT2B and 5-HT2C receptors, as well as a norepinephrine reuptake inhibitor.[1][2] This guide will delve into the quantitative aspects of this metabolic conversion, detail the experimental protocols used to study it, and visualize the key signaling pathways and experimental workflows.

Introduction

Fenfluramine, a racemic mixture of dexfenfluramine and this compound, was historically used as an appetite suppressant. While dexfenfluramine is primarily responsible for the anorectic effects, this compound and its active metabolite, levonorfenfluramine, contribute to the overall pharmacological and toxicological profile.[1][2] Understanding the metabolism of this compound to levonorfenfluramine is therefore crucial for a complete picture of the drug's action and for the development of safer, more targeted therapeutics. This guide will focus specifically on the levorotatory pathway, providing a detailed technical resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The metabolism of this compound to levonorfenfluramine is a key determinant of its pharmacokinetic profile. The following tables summarize key quantitative data from studies in both rats and humans. It is important to note that much of the available data comes from studies of racemic fenfluramine or its individual enantiomers, d- and l-fenfluramine.

ParameterThis compound (l-fenfluramine)Levonorfenfluramine (l-norfenfluramine)SpeciesStudy NotesReference
Plasma Half-life (t½) ~20 hours~32 hoursHumanFollowing administration of dl-fenfluramine.[3]
Brain-to-Plasma Ratio Not explicitly stated for levo-isomer27.6RatIndicates extensive brain penetration.[4]
Time to Peak Concentration (Tmax) Not explicitly statedNot explicitly statedRatBoth enantiomers are rapidly absorbed.[4]
Steady-State Concentration (Css) ~40-50% higher than d-isomer~40-50% higher than d-isomerHumanFollowing repeated dosing of dl-fenfluramine.[3]

Table 1: Pharmacokinetic Parameters of this compound and Levonorfenfluramine.

ParameterValueSpeciesStudy NotesReference
Fraction Metabolized to Norfenfluramine Close to unityRatIndicates that N-de-ethylation is a major metabolic pathway.[4]
CYP2D6 Inhibition (IC50) 15.1 µM (for l-fenfluramine)Human Liver MicrosomesShows significant inhibition of a key metabolizing enzyme.[5]

Table 2: Metabolic Parameters of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolism of this compound to levonorfenfluramine and to quantify these compounds in biological matrices.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of this compound to levonorfenfluramine in a controlled in vitro system that mimics hepatic metabolism.

Objective: To determine the rate of formation of levonorfenfluramine from this compound by human liver microsomes.

Materials:

  • This compound hydrochloride

  • Pooled human liver microsomes (from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound (e.g., at a final concentration of 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop enzymatic activity.

  • Sample Processing: Centrifuge the terminated reaction mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the concentrations of this compound and levonorfenfluramine.

  • Data Analysis: Plot the concentration of levonorfenfluramine formed over time to determine the initial rate of metabolism.

Quantification of this compound and Levonorfenfluramine by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous quantification of this compound and levonorfenfluramine in biological matrices such as plasma or microsomal incubation samples.

Objective: To accurately measure the concentrations of this compound and levonorfenfluramine.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A chiral column is required for the separation of the enantiomers. A common choice is a C18 column with a chiral selector in the mobile phase or a chiral stationary phase.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve optimal separation.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

Procedure:

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding a threefold volume of cold acetonitrile (containing the internal standard) to the plasma sample. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • Microsomal Incubates: Use the supernatant obtained from the in vitro metabolism protocol directly.

  • LC Separation: Inject the prepared sample onto the chiral LC column. The specific gradient program and flow rate will need to be optimized for the chosen column and system to achieve baseline separation of this compound, levonorfenfluramine, and their respective d-enantiomers.

  • MS/MS Detection:

    • MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound, levonorfenfluramine, and the internal standard. For example:

      • This compound: m/z 232.1 → 159.1

      • Levonorfenfluramine: m/z 204.1 → 159.1

      • (These are example transitions and should be optimized for the specific instrument).

    • Optimization: Optimize the collision energy and other MS parameters for each compound to maximize signal intensity.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and levonorfenfluramine in the same matrix as the samples (e.g., blank plasma or incubation buffer).

    • Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentrations of this compound and levonorfenfluramine in the unknown samples.

Mandatory Visualizations

Signaling Pathways

Levonorfenfluramine exerts its pharmacological effects in part through its interaction with 5-HT2B and 5-HT2C receptors. The following diagrams illustrate the downstream signaling pathways activated by these receptors.

G cluster_receptor 5-HT2B Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Levonorfenfluramine Levonorfenfluramine Receptor 5-HT2B Receptor Levonorfenfluramine->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2B Receptor Signaling Pathway.

G cluster_receptor 5-HT2C Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Levonorfenfluramine Levonorfenfluramine Receptor 5-HT2C Receptor Levonorfenfluramine->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for studying the in vitro metabolism of this compound and identifying its metabolite, levonorfenfluramine.

G cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Start Start: Prepare Incubation Mixture (Microsomes, Buffer, NADPH) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Substrate Add this compound Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_Sample Inject Sample onto LC-MS/MS Collect_Supernatant->Inject_Sample Chromatographic_Separation Chiral Chromatographic Separation Inject_Sample->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->MS_Detection Quantification Quantify this compound and Levonorfenfluramine MS_Detection->Quantification Data_Analysis Analyze Metabolic Rate Quantification->Data_Analysis End End: Report Results Data_Analysis->End

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

Levonorfenfluramine is a pharmacologically active metabolite that plays a significant role in the overall effects of this compound. Its formation is primarily mediated by CYP2D6 in a stereoselective manner. The contribution of levonorfenfluramine to the serotonergic and noradrenergic activity of the parent compound is substantial. A thorough understanding of the metabolism of this compound to levonorfenfluramine, as detailed in this guide, is essential for the rational design of new drugs targeting the serotonergic system and for accurately interpreting preclinical and clinical data. The provided experimental protocols and visualizations serve as a valuable resource for researchers in this field.

References

A Comparative Pharmacological Profile: Levofenfluramine vs. Dexfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of levofenfluramine and dexfenfluramine, the two enantiomers of fenfluramine. Historically utilized as anorectic agents, their clinical use was terminated due to significant cardiovascular adverse effects, including valvular heart disease and pulmonary hypertension.[1][2] This document delineates the distinct contributions of each enantiomer and their active metabolites to both the therapeutic and adverse effects. Key areas of focus include their mechanisms of action, receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for core pharmacological assays are also provided to aid in research and development.

Introduction

Fenfluramine, a racemic mixture of this compound and dexfenfluramine, was developed for the management of obesity.[3] Dexfenfluramine, the dextrorotatory or (S)-enantiomer, was later marketed as a single-enantiomer drug (Redux) and was considered to be solely responsible for the appetite-suppressant effects of the racemic mixture.[1][4] Conversely, this compound, the levorotatory or (R)-enantiomer, was thought to contribute primarily to the adverse effects.[1]

The withdrawal of both fenfluramine and dexfenfluramine from the market was prompted by strong evidence linking them to cardiac valvulopathy and primary pulmonary hypertension.[2][3] Subsequent research has elucidated that these severe side effects are mediated by the activation of serotonin 5-HT2B receptors on heart valve interstitial cells.[3][5][6][7] This guide will dissect the pharmacological nuances of this compound and dexfenfluramine, and their respective metabolites, levonorfenfluramine and dexnorfenfluramine, to provide a clear understanding of their distinct roles.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for both enantiomers involves the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system. However, their potencies and receptor interaction profiles differ significantly.

Mechanism of Action

Dexfenfluramine is a potent serotonin-releasing agent and reuptake inhibitor.[8] This leads to a significant increase in synaptic serotonin levels, which is believed to mediate its anorectic effects primarily through the activation of 5-HT1B and 5-HT2C receptors in the hypothalamus.[1][8] this compound also acts as a serotonin-releasing agent, albeit with approximately one-third of the efficacy of dexfenfluramine.[1]

The metabolites of both drugs, dexnorfenfluramine and levonorfenfluramine, are also pharmacologically active. Dexnorfenfluramine is a potent serotonin-releasing agent and a direct agonist at 5-HT2B and 5-HT2C receptors.[1][5] Levonorfenfluramine is also a serotonin-releasing agent and a 5-HT2B and 5-HT2C receptor agonist.[1] Additionally, both parent compounds and their metabolites interact with norepinephrine transporters.[9]

Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of this compound, dexfenfluramine, and their metabolites at key serotonin and norepinephrine targets. Lower Ki values indicate higher binding affinity.

Compound 5-HT2A Receptor 5-HT2B Receptor 5-HT2C Receptor Norepinephrine Transporter (NET)
This compound>10,0001,2102,740-
Dexfenfluramine2,280693981-
Levonorfenfluramine4802777-
Dexnorfenfluramine1702713-

Data compiled from Rothman et al. (2000).[5]

Functional Activity

The functional activity of these compounds at serotonin receptors, particularly the 5-HT2B receptor, is critical to understanding their pharmacological profiles.

Compound Primary Mechanism 5-HT2B Receptor Activity 5-HT2C Receptor Activity [3H]5-HT Release (EC50, nM) [3H]NE Release (EC50, nM)
This compoundSerotonin ReleaserWeak AgonistFull Agonist147>10,000
DexfenfluramineSerotonin ReleaserWeak AgonistFull Agonist52302
LevonorfenfluramineSerotonin Releaser/AgonistFull AgonistFull Agonist287-
DexnorfenfluramineSerotonin Releaser/AgonistFull AgonistFull Agonist5973

Data compiled from Rothman et al. (2000) and Cozzi et al. (1999).[5][9]

Key Signaling Pathways

The adverse cardiovascular effects of these compounds are primarily attributed to the activation of the 5-HT2B receptor, a Gq/11 protein-coupled receptor.[10] Activation of this receptor in cardiac valve interstitial cells stimulates a mitogenic signaling cascade, leading to cell proliferation and extracellular matrix accumulation, which manifests as valvular fibroplasia.[6][10]

G 5-HT2B Receptor Mitogenic Signaling Pathway Dexnorfenfluramine Dexnorfenfluramine/ Levonorfenfluramine HT2BR 5-HT2B Receptor Dexnorfenfluramine->HT2BR Gq11 Gq/11 HT2BR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Proliferation Cell Proliferation & Fibroplasia MAPK->Proliferation G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis MembranePrep Membrane Preparation Incubation Incubate: Membranes + Radioligand + Test Compound MembranePrep->Incubation Radioligand Radioligand Dilution Radioligand->Incubation TestCompound Test Compound Dilution TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis G Workflow for In Vitro Functional Assay (Calcium Flux) cluster_prep Preparation cluster_assay Assay cluster_quant Analysis CellPlating Plate Receptor-Expressing Cells DyeLoading Load Cells with Calcium-Sensitive Dye CellPlating->DyeLoading Measurement Measure Fluorescence (e.g., FLIPR) DyeLoading->Measurement Analysis Data Analysis (EC50 / IC50) Measurement->Analysis CompoundAddition Add Test Compound Start Start->CellPlating CompoundAddition->Measurement during measurement

References

The Historical Context of Levofenfluramine in Fen-Phen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of fenfluramine, a once-popular anti-obesity medication, is a compelling case study in pharmaceutical development, stereochemistry, and post-marketing surveillance. This technical guide provides an in-depth exploration of the historical and pharmacological context of levofenfluramine, one of the two enantiomers of fenfluramine, within the notorious "fen-phen" combination. While dexfenfluramine was lauded for its anorectic effects, this compound was initially considered an ancillary component, primarily contributing to the side-effect profile. This guide will delve into the distinct pharmacological properties of this compound, its contribution to the adverse effects associated with fen-phen, and the experimental methodologies used to elucidate its actions.

Fenfluramine was marketed as a racemic mixture of its dextrorotatory (+) and levorotatory (-) enantiomers, dexfenfluramine and this compound, respectively. In the 1990s, the off-label combination of fenfluramine with phentermine, known as fen-phen, gained immense popularity for weight loss.[1] However, this widespread use led to reports of serious cardiovascular side effects, including valvular heart disease and pulmonary hypertension, ultimately resulting in the withdrawal of fenfluramine and dexfenfluramine from the market in 1997.[2][3] Subsequent research revealed that the activation of the serotonin 5-HT2B receptor by fenfluramine's metabolite, norfenfluramine, was the likely mechanism behind the cardiac valvulopathy.[4]

This guide will provide a detailed examination of this compound's pharmacology, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Pharmacological Profile of this compound and its Metabolite

This compound, while less potent than its dextro-enantiomer, is not an inert molecule. It exhibits a distinct pharmacological profile, contributing to the overall effects of the racemic fenfluramine.

Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and its primary metabolite, levonorfenfluramine, for various neurotransmitter receptors. These values are crucial for understanding the potential on-target and off-target effects of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

Receptor SubtypeThis compound Ki (nM)Reference
5-HT2A>10,000[5]
5-HT2B1,300[5]
5-HT2C2,700[5]

Table 2: Receptor Binding Affinities (Ki, nM) of Levonorfenfluramine

Receptor SubtypeLevonorfenfluramine Ki (nM)Reference
5-HT2A2,300[5]
5-HT2B65[5]
5-HT2C150[5]

Note: Higher Ki values indicate lower binding affinity.

Paradoxically, while dexfenfluramine was considered the primary anorectic agent, this compound also acts as a serotonin-releasing agent, albeit with approximately one-third the efficacy of dexfenfluramine. A potential explanation for its lack of appetite-suppressant effects is its activity as a dopamine receptor antagonist. This dual action could theoretically cancel out the serotonergically-mediated anorectic properties.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its effects.

Chiral Separation of Fenfluramine Enantiomers

The separation of fenfluramine into its individual enantiomers, dexfenfluramine and this compound, is a critical step for studying their distinct pharmacological properties.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation.[6][7]

  • Stationary Phase: A chiral stationary phase, such as a Chiralcel OD-R column, is utilized.[6]

  • Mobile Phase: A suitable mobile phase, often a mixture of organic solvents and buffers, is used to achieve separation.

  • Detection: Detection can be achieved using UV or fluorescence detectors. For fluorescence detection, derivatization with a fluorescent reagent like 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride can be employed.[6]

  • Alternative Method: Chiral resolution by crystallization is another method used for the separation of fenfluramine enantiomers.[7]

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound and levonorfenfluramine at various receptor subtypes.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines like HEK293 or CHO cells) are prepared.[8][9]

    • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for dopamine D2-like receptors) and varying concentrations of the unlabeled test compound (this compound or levonorfenfluramine).[8][10]

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

  • Specific Example: [3H]Spiperone Binding Assay for Dopamine D2 Receptors

    • Radioligand: [3H]Spiperone (final concentration typically 2-3 times its Kd, e.g., ~0.1-0.5 nM).[10]

    • Cell Lines: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[8]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[9]

    • Non-specific Binding: Determined in the presence of a high concentration of a competing unlabeled ligand, such as 10 µM (+)-butaclamol.[9]

    • Incubation: Typically 60 minutes at room temperature or 30°C.[8][9]

Functional Assays for 5-HT2B Receptor Activation

Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its efficacy and potency.

  • Objective: To assess the functional activity of this compound and levonorfenfluramine at the 5-HT2B receptor.

  • Method: Inositol Phosphate (IP) Accumulation Assay

    • Cell Culture: CHO-K1 cells stably expressing the human 5-HT2B receptor are used.

    • Stimulation: Cells are incubated with the test compound in a stimulation buffer.

    • Measurement: The accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, is measured using a homogenous time-resolved fluorescence (HTRF) assay.

    • Agonist Activity: An increase in the fluorescence signal relative to a known agonist (e.g., serotonin) indicates agonist activity.

    • Antagonist Activity: Inhibition of the response to a known agonist indicates antagonist activity.

Animal Models of Fenfluramine-Induced Valvular Heart Disease

Animal models are crucial for studying the pathological effects of drugs on cardiac valves.

  • Species: Rats are commonly used to model drug-induced valvulopathy.[5]

  • Drug Administration: Pergolide, another drug known to cause valvular heart disease through a similar serotonergic mechanism, has been used to establish a model. Rats are given daily intraperitoneal injections of pergolide (e.g., 0.5 mg/kg) for an extended period (e.g., 5 months).[5]

  • Assessment of Valvular Damage:

    • Echocardiography: Serial echocardiograms are performed to assess valvular regurgitation and morphology in vivo.[5]

    • Histopathology: After the treatment period, hearts are harvested, and the valves are examined histologically.[11]

      • Fixation: Hearts are fixed in formalin.

      • Sectioning: Step sectioning at regular intervals (e.g., 100 µm) is performed to ensure all valves are examined.[11]

      • Staining: Sections are stained with standard histological stains (e.g., hematoxylin and eosin, Masson's trichrome) to visualize cellular proliferation and extracellular matrix deposition.[11]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships relevant to the action of this compound.

5-HT2B Receptor-Mediated Mitogenic Signaling Pathway

Activation of the 5-HT2B receptor by agonists like norfenfluramine is believed to initiate a signaling cascade leading to fibroblast proliferation and valvular heart disease.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT2B_Receptor 5-HT2B Receptor Gq_alpha Gq/11 α 5HT2B_Receptor->Gq_alpha activates Src Src 5HT2B_Receptor->Src activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Raf Raf PKC->Raf activates Ras Ras Src->Ras activates Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression (e.g., c-fos, c-jun) Transcription_Factors->Gene_Expression induces Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation leads to Levonorfenfluramine Levonorfenfluramine Levonorfenfluramine->5HT2B_Receptor binds & activates

Caption: 5-HT2B receptor activation by levonorfenfluramine initiates a mitogenic signaling cascade.

Experimental Workflow for Assessing Receptor Binding Affinity

The following diagram outlines the logical flow of a competitive radioligand binding assay.

G start Start prepare_membranes Prepare Cell Membranes with Target Receptor start->prepare_membranes incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_solutions Prepare Radioligand and Test Compound Solutions prepare_solutions->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting data_analysis Analyze Data to Determine IC50 and Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Conclusion

The history of this compound within the fen-phen saga underscores the critical importance of understanding the distinct pharmacology of individual enantiomers. While initially overshadowed by its more potent sibling, dexfenfluramine, this compound and its metabolite, levonorfenfluramine, possess significant biological activity, particularly at the 5-HT2B receptor, which is implicated in the serious cardiovascular adverse effects that led to the withdrawal of fen-phen. This technical guide has provided a comprehensive overview of the historical context, pharmacological data, and experimental methodologies related to this compound. By presenting this information in a structured and detailed manner, we hope to provide a valuable resource for researchers and professionals in the field of drug development, emphasizing the need for thorough stereospecific investigation of chiral drugs. The lessons learned from fen-phen continue to inform modern drug safety and development practices.

References

The Role of Levofenfluramine in Serotonergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the (R)-enantiomer of fenfluramine, is a compound that has played a significant role in the study of serotonergic neurotransmission. While its counterpart, dexfenfluramine, was primarily responsible for the anorectic effects of the racemic mixture, this compound and its active metabolite, levonorfenfluramine, exhibit a distinct pharmacological profile that contributes to the overall effects and side-effect profile of fenfluramine. This technical guide provides an in-depth analysis of this compound's interaction with the serotonergic system, focusing on its mechanism of action, quantitative binding affinities, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound primarily exerts its effects on the serotonergic system through a dual mechanism: inhibition of the serotonin transporter (SERT) and promotion of serotonin release.[1] This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling.[2][3] The release of serotonin is thought to occur via a carrier-mediated exchange mechanism, where this compound is transported into the presynaptic neuron by SERT, leading to a reversal of the transporter's function and subsequent efflux of serotonin.[4]

Furthermore, the primary active metabolite of this compound, levonorfenfluramine, is a potent agonist at 5-HT2B and 5-HT2C serotonin receptors.[5][6] This direct interaction with postsynaptic receptors contributes to the complex pharmacological effects observed with this compound administration. Paradoxically, while being a serotonin releasing agent, this compound does not produce appetite suppressant effects, a phenomenon that may be explained by its activity as a dopamine receptor antagonist.[7]

Quantitative Data: Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and its metabolite, levonorfenfluramine, for key targets in the serotonergic and dopaminergic systems.

CompoundTargetKi (nM)SpeciesReference
(-)-Fenfluramine (this compound)5-HT2B Receptor~5000Human[8][9]
(-)-Norfenfluramine (Levonorfenfluramine)5-HT2B Receptor10-50Human[8][9]
(-)-Norfenfluramine (Levonorfenfluramine)5-HT2C ReceptorHigh AffinityHuman[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_cleft Serotonin SERT->Serotonin_cleft Reverses SERT, releasing Serotonin VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cleft Exocytosis Levofenfluramine_in This compound Levofenfluramine_in->SERT Enters via SERT Dopamine_receptor Dopamine Receptor Levofenfluramine_in->Dopamine_receptor Antagonism 5HT2_receptor 5-HT2 Receptor Serotonin_cleft->5HT2_receptor Levonorfenfluramine (metabolite) agonism

Mechanism of this compound Action

Start Start Prepare_membranes Prepare cell membranes expressing target receptor Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Start Start Isolate_synaptosomes Isolate synaptosomes from brain tissue Start->Isolate_synaptosomes Preload Preload synaptosomes with radiolabeled serotonin ([3H]5-HT) Isolate_synaptosomes->Preload Superfuse Superfuse synaptosomes and establish baseline release Preload->Superfuse Apply_this compound Apply this compound at varying concentrations Superfuse->Apply_this compound Collect_samples Collect superfusate samples over time Apply_this compound->Collect_samples Measure_radioactivity Measure radioactivity in samples to quantify serotonin release Collect_samples->Measure_radioactivity Analyze Analyze data to determine potency and efficacy Measure_radioactivity->Analyze End End Analyze->End

Synaptosome Serotonin Release Assay Workflow

Experimental Protocols

Radioligand Binding Assay for SERT and 5-HT Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound and its metabolites to serotonin transporters and receptors.[8][10][11]

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex for SERT, or cells expressing recombinant human 5-HT receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

    • A range of concentrations of the unlabeled competitor (this compound or levonorfenfluramine).

    • The prepared cell membranes.

  • For determination of non-specific binding, a high concentration of a known selective ligand is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Serotonin Release Assay

This protocol outlines a method to measure this compound-induced serotonin release from isolated nerve terminals (synaptosomes).[12][13]

1. Synaptosome Preparation:

  • Brain tissue (e.g., rat hippocampus or striatum) is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris.

  • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • The pellet is resuspended and can be further purified using a density gradient centrifugation (e.g., with Percoll or Ficoll).

2. [3H]5-HT Loading and Superfusion:

  • The prepared synaptosomes are incubated with a low concentration of radiolabeled serotonin (e.g., [3H]5-HT) to allow for its uptake into the synaptic vesicles.

  • After loading, the synaptosomes are transferred to a superfusion apparatus.

  • The synaptosomes are continuously superfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a stable baseline of [3H]5-HT release.

3. Stimulation of Release:

  • After establishing a stable baseline, the superfusion medium is switched to one containing various concentrations of this compound.

  • Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

4. Quantification and Analysis:

  • The radioactivity in each collected fraction is measured using a liquid scintillation counter.

  • The amount of [3H]5-HT released is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.

  • Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound as a serotonin-releasing agent.

In Vivo Microdialysis for Serotonin Release

This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the brain of a living animal following the administration of this compound.[2][3][14]

1. Surgical Implantation of Microdialysis Probe:

  • An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

  • A guide cannula is implanted, targeting a specific brain region of interest (e.g., the lateral hypothalamus or striatum).

  • The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • After a stabilization period to allow for the tissue to equilibrate, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

  • This compound is administered to the animal, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Dialysate samples continue to be collected at regular intervals for a set period after drug administration.

4. Sample Analysis:

  • The collected dialysate samples are analyzed to determine the concentration of serotonin. This is typically done using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), which provides high sensitivity and specificity for monoamines.

5. Data Analysis:

  • The serotonin concentrations in the post-drug samples are compared to the baseline levels.

  • The results are often expressed as a percentage change from baseline to illustrate the time course and magnitude of the drug-induced serotonin release.

Conclusion

This compound, while not the primary anorectic component of racemic fenfluramine, plays a multifaceted role in serotonergic neurotransmission. Its ability to induce serotonin release via the serotonin transporter, coupled with the potent agonist activity of its metabolite, levonorfenfluramine, at 5-HT2B and 5-HT2C receptors, highlights its complex pharmacology. The additional potential for dopamine receptor antagonism adds another layer to its profile, potentially explaining the absence of anorectic effects despite being a serotonin releaser. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and similar compounds, which is crucial for a comprehensive understanding of their therapeutic potential and adverse effect profiles. Further research is warranted to fully elucidate the specific binding affinities and functional activities of this compound and its metabolites at a wider range of CNS targets.

References

Unraveling the Dopaminergic Profile of l-Fenfluramine: An Indirect Modulatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Neuropharmacology and Drug Development Professionals

Published: December 14, 2025

Abstract

l-Fenfluramine, the levorotatory isomer of fenfluramine, has a complex pharmacological profile primarily characterized by its potent effects on the serotonin system. However, a body of evidence suggests that l-fenfluramine also modulates dopaminergic neurotransmission. This technical guide provides an in-depth investigation into the purported dopamine antagonist properties of l-fenfluramine, consolidating findings from preclinical and clinical studies. Contrary to a classical antagonist mechanism, the data indicate that l-fenfluramine does not directly bind to and block dopamine receptors. Instead, its influence on the dopamine system appears to be indirect, likely mediated through its primary serotonergic actions and effects on dopamine metabolism and turnover. This document summarizes the available quantitative data, details relevant experimental protocols for assessing dopaminergic activity, and provides visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of l-fenfluramine's interaction with the dopamine system.

Introduction

Fenfluramine, initially developed as an appetite suppressant, has been repurposed for the treatment of rare epileptic disorders.[1][2] The racemic mixture is composed of two enantiomers, d-fenfluramine and l-fenfluramine, which possess distinct pharmacological properties. While d-fenfluramine is a potent serotonin-releasing agent, l-fenfluramine is recognized for its modulatory effects on catecholaminergic systems.[3] This has led to investigations into its potential as a dopamine antagonist. This guide aims to critically evaluate the evidence for l-fenfluramine's dopamine antagonist properties, providing researchers and drug development professionals with a detailed overview of its mechanism of action.

Data Presentation: Quantitative Effects of l-Fenfluramine on the Dopamine System

The available literature suggests that l-fenfluramine's effects on the dopamine system are not mediated by direct receptor antagonism. To date, there is a notable absence of published in vitro binding affinity data (Ki values) or functional antagonism data (IC50/EC50 values) for l-fenfluramine or its primary active metabolite, l-norfenfluramine, at dopamine D1, D2, D3, D4, or D5 receptors. The primary evidence for its dopaminergic activity comes from in vivo studies measuring changes in dopamine metabolites and release.

Table 1: In Vivo Effects of l-Fenfluramine on Dopamine Metabolites in Rats

Brain RegionCompoundDose (mg/kg, i.p.)Time PointEffect on Homovanillic Acid (HVA)Effect on 3,4-Dihydroxyphenylacetic Acid (DOPAC)Reference
Striatuml-fenfluramine51 hourDose-dependent increaseIncrease[3][4]
101 hourDose-dependent increaseIncrease[3][4]
201 hourSignificant increaseSignificant increase[3]
Nucleus Accumbensl-fenfluramine51 hourDose-dependent increaseNot specified[4]
101 hourDose-dependent increaseNot specified[4]

Table 2: In Vivo Effects of Fenfluramine on Extracellular Dopamine in Rats

Brain RegionCompoundDoseRouteEffect on Extracellular DopamineReference
Striatumd,l-fenfluramine1 mg/kgi.p.No significant change[5]
Striatumd-fenfluramine5 mg/kgi.p.Significant increase[6]
Striatumd-fenfluramine10 mg/kgi.p.Significant increase[6]

Note: Data for the isolated l-isomer on extracellular dopamine levels are limited. Some studies suggest that the effects of racemic fenfluramine on dopamine release may be driven by its primary serotonergic action.[1]

Experimental Protocols

In Vivo Microdialysis for the Assessment of Extracellular Dopamine and Metabolites

In vivo microdialysis is a crucial technique for studying the effects of compounds on neurotransmitter release and metabolism in the brains of freely moving animals.[7][8][9][10][11]

Objective: To measure extracellular levels of dopamine, HVA, and DOPAC in a specific brain region (e.g., striatum or prefrontal cortex) following systemic administration of l-fenfluramine.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cutoff)

  • Guide cannula

  • Microinfusion pump

  • Refrigerated fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • l-fenfluramine solution for injection

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the predetermined coordinates for the target brain region (e.g., for rat striatum: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[8]

    • Slowly lower the guide cannula to the desired depth and secure it with dental cement.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.[8]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

    • Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine and its metabolites.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.[8]

    • Administer l-fenfluramine via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.

    • Store collected samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw dialysate samples and inject a fixed volume into the HPLC-ED system.

    • Separate dopamine, HVA, and DOPAC using a reverse-phase C18 column.

    • Quantify the concentrations based on a standard curve.

    • Express the results as a percentage change from baseline levels.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.

Radioligand Binding Assay for Dopamine Receptors

While existing data do not suggest direct binding of l-fenfluramine to dopamine receptors, a radioligand binding assay is the standard method to definitively determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of l-fenfluramine and l-norfenfluramine for dopamine receptor subtypes (D1-D5).

Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine receptor subtypes.

  • Radioligand specific for the dopamine receptor subtype being assayed (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2).

  • Unlabeled competitor for non-specific binding determination (e.g., Haloperidol).

  • l-fenfluramine and l-norfenfluramine solutions at various concentrations.

  • Assay buffer.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound (l-fenfluramine or l-norfenfluramine).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D1 and D2 Receptors

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or has no functional effect on a receptor.

Objective: To assess the functional activity of l-fenfluramine and l-norfenfluramine at D1 (Gs-coupled) and D2 (Gi-coupled) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16]

Materials:

  • Cell lines stably expressing human D1 or D2 dopamine receptors (e.g., CHO-K1 or HEK293).[12]

  • Dopamine (as a reference agonist).

  • A reference antagonist (e.g., Haloperidol).

  • l-fenfluramine and l-norfenfluramine solutions.

  • cAMP assay kit (e.g., TR-FRET or luciferase-based).

  • Cell culture reagents and plates.

Procedure (Antagonist Mode):

  • Cell Preparation:

    • Culture the cells to an appropriate confluency and then seed them into 384-well plates.[12]

  • Compound Addition:

    • Add varying concentrations of the test compound (l-fenfluramine or l-norfenfluramine) to the wells.

  • Agonist Stimulation:

    • Add a fixed concentration of dopamine (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells to stimulate the receptors.[12]

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.[12]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of the test compound to determine if it inhibits the dopamine-induced response.

    • If inhibition is observed, calculate the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[17][18][19]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Gs Gαs D1_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response phosphorylates targets

Caption: Simplified D1-like receptor signaling pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi Gαi D2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Reduced Cellular Response PKA->Cellular_Response reduced phosphorylation

Caption: Simplified D2-like receptor signaling pathway.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (D1-D5 Receptors) Functional_Assay cAMP Functional Assay (D1 & D2 Receptors) Data_Integration Data Integration & Interpretation Functional_Assay->Data_Integration Microdialysis In Vivo Microdialysis (Rat Striatum/PFC) Metabolite_Analysis HPLC-ED Analysis of Dopamine, HVA, DOPAC Microdialysis->Metabolite_Analysis Metabolite_Analysis->Data_Integration Start Hypothesis: l-fenfluramine has dopamine antagonist properties Start->Binding_Assay Start->Microdialysis Conclusion Conclusion on Dopaminergic Mechanism Data_Integration->Conclusion

Caption: Integrated workflow for investigating l-fenfluramine's dopaminergic properties.

Discussion and Conclusion

The collective evidence strongly indicates that l-fenfluramine does not function as a classical dopamine receptor antagonist. The absence of direct binding affinity data, coupled with in vivo findings, points towards an indirect modulatory role. The observed increases in the dopamine metabolites HVA and DOPAC suggest an increase in dopamine turnover.[3][4] This effect is more characteristic of a neuroleptic-like profile, yet l-fenfluramine does not produce the typical behavioral effects of classical dopamine antagonists.[4]

The most plausible explanation for the dopaminergic effects of l-fenfluramine is that they are secondary to its potent and primary actions on the serotonin system. Serotonergic neurons are known to modulate the activity of dopaminergic neurons, and it is likely that the profound release of serotonin induced by fenfluramine indirectly influences dopamine synthesis, release, and metabolism.[1]

For researchers and drug development professionals, it is critical to understand that l-fenfluramine's therapeutic efficacy and side-effect profile are unlikely to be explained by direct dopamine receptor blockade. Future research should focus on elucidating the precise serotonergic pathways responsible for the downstream modulation of the dopamine system. Furthermore, the distinct pharmacological profile of the active metabolite, l-norfenfluramine, warrants further investigation into its own contributions to the overall effects on dopaminergic neurotransmission.[20][21][22]

References

Molecular Targets of Levofenfluramine in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofenfluramine, the (R)-enantiomer of fenfluramine, and its primary active metabolite, levonorfenfluramine, exert complex pharmacological effects within the central nervous system (CNS). While historically associated with the serotonergic system, recent research has unveiled a more nuanced profile involving multiple molecular targets. This technical guide provides a comprehensive overview of the known CNS targets of this compound, presenting quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the multifaceted mechanism of action of this compound.

Introduction

This compound is the levorotatory enantiomer of the racemic compound fenfluramine, a drug previously used as an anorectic agent. While the appetite-suppressant effects of fenfluramine are primarily attributed to its dextrorotatory counterpart, dexfenfluramine, this compound possesses its own distinct pharmacological profile within the CNS. The therapeutic potential of fenfluramine in treating rare forms of epilepsy, such as Dravet syndrome, has renewed interest in understanding the specific molecular interactions of its individual enantiomers. This guide focuses on the molecular targets of this compound and its active metabolite, levonorfenfluramine, to provide a detailed understanding of their mechanisms of action.

Primary Molecular Targets and Pharmacological Actions

The primary pharmacological actions of this compound and levonorfenfluramine are centered on the serotonergic system, with additional modulatory effects on other neurotransmitter systems.

Serotonin Transporter (SERT)

This compound and its metabolite are known to interact with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels. This is achieved through a dual mechanism of serotonin reuptake inhibition and transporter-mediated serotonin release.

  • Serotonin Releasing Agent: this compound acts as a substrate for SERT, which facilitates its entry into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentration and subsequent reversal of SERT function, causing the release of serotonin into the synaptic cleft.[1][2] this compound is a relatively potent serotonin releaser, although it is reported to have approximately one-third the efficacy of dexfenfluramine.[1] Its metabolite, levonorfenfluramine, is also a potent serotonin-releasing agent.[1]

Serotonin (5-HT) Receptors

Levonorfenfluramine, the active metabolite of this compound, is an agonist at specific serotonin receptor subtypes.

  • 5-HT2B and 5-HT2C Receptors: Levonorfenfluramine has been identified as an agonist at both 5-HT2B and 5-HT2C receptors.[1] Agonism at 5-HT2C receptors is thought to contribute to the anorectic effects observed with fenfluramine, while 5-HT2B receptor activation has been linked to the adverse cardiovascular effects, such as valvular heart disease, associated with long-term use of the racemic mixture.[1]

Sigma-1 (σ1) Receptor

Recent evidence suggests that fenfluramine, including its enantiomers, may modulate the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating ion channels and intracellular signaling pathways.

  • Positive Allosteric Modulator: Racemic fenfluramine has been shown to act as a positive modulator of the sigma-1 receptor.[3][4] While not directly activating the receptor, it enhances the activity of sigma-1 receptor agonists.[3] This modulation may contribute to the antiseizure effects of fenfluramine observed in clinical settings.[3]

Dopamine Receptors

There is evidence to suggest that this compound may also interact with the dopaminergic system.

  • Dopamine Receptor Antagonist: this compound has been proposed to act as a dopamine receptor antagonist.[1] This action could potentially counteract the appetite-suppressant effects that would be expected from its serotonin-releasing properties.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound and its metabolite with key CNS targets. Data for the dextro-enantiomers and racemic fenfluramine are included for comparative purposes where available.

Table 1: Binding Affinities (Ki) of Fenfluramine Enantiomers and Metabolites at CNS Targets

CompoundTargetKi (nM)SpeciesSource
Fenfluramine (racemic)Sigma-1 Receptor266Not Specified[3]
Norfenfluramine (racemic)Sigma-1 Receptor266Not Specified[3]

Table 2: Functional Potencies (EC50/IC50) of Fenfluramine Enantiomers and Metabolites

CompoundAssayTargetEC50/IC50 (nM)SpeciesSource
(-)-Fenfluramine (this compound)[3H]5-HT ReleaseSERT147Rat
(-)-Norfenfluramine (Levonorfenfluramine)[3H]5-HT ReleaseSERT287Rat
(+)-Fenfluramine (Dexfenfluramine)[3H]5-HT ReleaseSERT52Rat
(+)-Norfenfluramine (Dexnorfenfluramine)[3H]5-HT ReleaseSERT59Rat

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Methodology (based on Martin et al., 2020): [3]

  • Receptor Source: Membranes prepared from cells recombinantly expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor radioligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Procedure: a. Incubate cell membranes with various concentrations of this compound and a fixed concentration of --INVALID-LINK---pentazocine in the assay buffer. b. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol. c. The incubation is carried out at room temperature for a specified duration to allow binding to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. f. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Serotonin Release Assay

Objective: To measure the potency of this compound in inducing serotonin release from synaptosomes.

Methodology (based on Rothman et al., 2003):

  • Tissue Preparation: Rat forebrain synaptosomes are prepared by homogenization of the brain tissue in a sucrose buffer followed by differential centrifugation to isolate the nerve terminal fraction.

  • Loading with Radiotracer: Synaptosomes are pre-loaded with [³H]serotonin ([³H]5-HT) by incubation in a physiological buffer at 37°C.

  • Release Assay: a. The [³H]5-HT-loaded synaptosomes are washed to remove excess radiotracer and then resuspended in fresh buffer. b. Aliquots of the synaptosomal suspension are exposed to various concentrations of this compound. c. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C. d. The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification: The amount of [³H]5-HT released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³H]5-HT released is expressed as a percentage of the total [³H]5-HT content in the synaptosomes. The EC50 value (the concentration of this compound that produces 50% of the maximal release) is determined by non-linear regression analysis of the dose-response curve.

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of a living animal.

Methodology (based on Baumann et al., 2000): [2]

  • Animal Preparation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rat under anesthesia. The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Sample Collection: After a stabilization period to allow extracellular serotonin levels to reach a baseline, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

  • Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

  • Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The serotonin concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Serotonergic Action

Levofenfluramine_Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound SERT SERT This compound->SERT Enters via SERT Vesicle Synaptic Vesicle (containing 5-HT) This compound->Vesicle Disrupts 5-HT storage Presynaptic_Neuron Presynaptic Serotonergic Neuron Synaptic_5HT Synaptic 5-HT SERT->Synaptic_5HT Release Cytosolic_5HT Cytosolic 5-HT Vesicle->Cytosolic_5HT Increases Cytosolic_5HT->SERT Reverses SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_5HT->Postsynaptic_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand, Test Compound, and Buffers start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki calculation) counting->analysis end End analysis->end Levofenfluramine_CNS_Effects This compound This compound SERT_Interaction SERT Interaction (Release/Reuptake Inhibition) This compound->SERT_Interaction Sigma1_Modulation Sigma-1 Receptor Positive Modulation This compound->Sigma1_Modulation Dopamine_Antagonism Dopamine Receptor Antagonism (putative) This compound->Dopamine_Antagonism Increased_Serotonin Increased Extracellular Serotonin SERT_Interaction->Increased_Serotonin Altered_Neuronal_Excitability Altered Neuronal Excitability Sigma1_Modulation->Altered_Neuronal_Excitability Modulation_of_Appetite Modulation of Appetite Dopamine_Antagonism->Modulation_of_Appetite Increased_Serotonin->Altered_Neuronal_Excitability Increased_Serotonin->Modulation_of_Appetite Antiseizure_Effects Antiseizure Effects Altered_Neuronal_Excitability->Antiseizure_Effects

References

Enantioselective Effects of Fenfluramine Isomers on Monoamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a sympathomimetic amine, has a well-documented history as an anorectic agent and has seen renewed interest for its efficacy in treating certain forms of epilepsy.[1] The compound exists as a racemic mixture of two stereoisomers, d-fenfluramine and l-fenfluramine, each possessing a distinct pharmacological profile. This technical guide provides an in-depth analysis of the enantioselective effects of fenfluramine isomers on the release of key monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE). Understanding these differential effects is crucial for elucidating the therapeutic mechanisms and side-effect profiles of fenfluramine and for the development of more targeted pharmacotherapies.

Quantitative Analysis of Monoamine Release

The enantiomers of fenfluramine exhibit marked differences in their potency and selectivity for inducing the release of monoamine neurotransmitters. d-Fenfluramine is a potent serotonin-releasing agent, while l-fenfluramine has a more pronounced effect on catecholaminergic systems.[2] The following tables summarize the in vitro potency (EC50 values) of d- and l-fenfluramine for inducing the release of serotonin, dopamine, and norepinephrine.

EnantiomerSerotonin (5-HT) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)
d-Fenfluramine52870430
l-Fenfluramine287340180
Data sourced from in vitro studies on rat brain synaptosomes.

Signaling Pathways of Fenfluramine-Induced Monoamine Release

Fenfluramine's mechanism of action involves a complex interaction with monoamine transporters on the presynaptic terminal membrane and on synaptic vesicles. The primary mechanism is the induction of transporter-mediated monoamine release, a process distinct from exocytosis.

Fenfluramine acts as a substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3] Upon binding, it is transported into the presynaptic neuron. Inside the neuron, fenfluramine disrupts the proton gradient of synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[3] This disruption leads to the leakage of monoamines from the vesicles into the cytoplasm. The resulting increase in cytoplasmic monoamine concentration reverses the direction of the cell membrane transporters (SERT, DAT, NET), causing the release of monoamines into the synaptic cleft.

Fenfluramine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle Fenfluramine Fenfluramine SERT/DAT/NET SERT/DAT/NET Fenfluramine->SERT/DAT/NET Binds to and is transported by Cytoplasmic_Fenfluramine Cytoplasmic_Fenfluramine SERT/DAT/NET->Cytoplasmic_Fenfluramine Translocates Extracellular_Monoamine Extracellular_Monoamine SERT/DAT/NET->Extracellular_Monoamine Monoamine Release (Efflux) VMAT2 VMAT2 Cytoplasmic_Fenfluramine->VMAT2 Interacts with Vesicular_Monoamine Monoamine (5-HT, DA, NE) VMAT2->Vesicular_Monoamine Disrupts H+ gradient, causing leakage Cytoplasmic_Monoamine Cytoplasmic Monoamine Vesicular_Monoamine->Cytoplasmic_Monoamine Cytoplasmic_Monoamine->SERT/DAT/NET Increased concentration reverses transporter

Caption: Fenfluramine-induced monoamine release pathway.

Experimental Protocols

In Vitro Monoamine Release Assay Using Synaptosomes

This protocol outlines the preparation of synaptosomes and the subsequent measurement of fenfluramine-induced monoamine release.

1. Synaptosome Preparation:

  • Tissue Homogenization: Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.

  • Washing: Resuspend the synaptosomal pellet in fresh ice-cold sucrose buffer and repeat the centrifugation step to wash the synaptosomes.

  • Final Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

2. Monoamine Release Assay (Superfusion Technique):

  • Loading: Incubate the synaptosomes with a low concentration of radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE) for a set period (e.g., 15-30 minutes) to allow for uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber. Continuously perfuse the synaptosomes with physiological buffer at a constant flow rate.

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous monoamine release.

  • Drug Application: Introduce d- or l-fenfluramine at various concentrations into the perfusion buffer and continue collecting fractions.

  • Quantification: Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total radioactivity released per fraction. Plot the concentration-response curves to determine the EC50 values for each fenfluramine isomer.

Synaptosome_Release_Workflow Start Start Brain_Dissection Brain Tissue Dissection Start->Brain_Dissection Homogenization Homogenization in Sucrose Buffer Brain_Dissection->Homogenization Centrifugation1 Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Centrifugation2 Centrifugation (17,000 x g) Supernatant_Collection->Centrifugation2 Synaptosome_Pellet Crude Synaptosome Pellet Centrifugation2->Synaptosome_Pellet Washing Wash Synaptosomes Synaptosome_Pellet->Washing Final_Pellet Final Synaptosome Pellet Washing->Final_Pellet Loading Load with Radiolabeled Monoamine Final_Pellet->Loading Superfusion Transfer to Superfusion Chamber Loading->Superfusion Baseline_Collection Collect Baseline Fractions Superfusion->Baseline_Collection Drug_Application Apply Fenfluramine Isomers Baseline_Collection->Drug_Application Fraction_Collection Collect Experimental Fractions Drug_Application->Fraction_Collection Quantification Liquid Scintillation Counting Fraction_Collection->Quantification Data_Analysis Calculate EC50 Values Quantification->Data_Analysis End End Data_Analysis->End Microdialysis_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic_Surgery Recovery Surgical Recovery (>24 hours) Stereotaxic_Surgery->Recovery Probe_Perfusion Perfuse Probe with aCSF Recovery->Probe_Perfusion Baseline_Collection Collect Baseline Dialysate Samples Probe_Perfusion->Baseline_Collection Drug_Administration Administer Fenfluramine Isomer Baseline_Collection->Drug_Administration Sample_Collection Collect Post-Drug Dialysate Samples Drug_Administration->Sample_Collection HPLC_Analysis Analyze Samples via HPLC-ED Sample_Collection->HPLC_Analysis Data_Analysis Analyze Time Course of Monoamine Levels HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Chiral HPLC Method for the Separation of Fenfluramine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, an amphetamine derivative, has been utilized for its appetite suppressant properties and more recently, in low doses, for the treatment of severe epileptic conditions such as Dravet syndrome. As a chiral molecule, fenfluramine exists as two enantiomers, (+)-fenfluramine (dextrofenfluramine) and (-)-fenfluramine (levofenfluramine), which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of critical importance for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the chiral separation of fenfluramine enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a method involving pre-column derivatization followed by fluorescence detection, and a direct method using a modern polysaccharide-based chiral stationary phase.

Method 1: Chiral Separation with Pre-Column Derivatization and Fluorescence Detection

This method is based on the derivatization of fenfluramine enantiomers to form fluorescent diastereomers, which can then be separated on a reversed-phase chiral column. This approach offers high sensitivity and is particularly useful for the analysis of fenfluramine in biological matrices.[1]

Chromatographic Conditions
ParameterCondition
Column Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 10 µm
Mobile Phase Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Temperature 35°C
Detection Fluorescence (Excitation: 325 nm, Emission: 430 nm)[1]
Injection Volume 20 µL
Derivatization Reagent 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)[1]
Quantitative Data Summary

The following table presents illustrative data for the separation of derivatized fenfluramine enantiomers. Actual retention times and resolution may vary depending on the specific gradient profile and system configuration.

CompoundRetention Time (min)Resolution (Rs)
Derivatized (-)-fenfluramine15.2-
Derivatized (+)-fenfluramine16.8> 1.5
Experimental Protocol

1. Standard Solution Preparation:

  • Prepare a stock solution of racemic fenfluramine HCl at 1 mg/mL in methanol.

  • Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Pharmaceutical Tablets):

  • Weigh and finely powder a sufficient number of tablets to obtain an amount of powder equivalent to one tablet.

  • Accurately weigh a portion of the powder equivalent to 20 mg of fenfluramine HCl into a 20 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Derivatization Procedure: [1]

  • To 100 µL of the standard or sample solution in a reaction vial, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of a 1 mg/mL solution of DIB-Cl in acetone.

  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

  • After cooling to room temperature, the solution is ready for HPLC injection.

4. HPLC Analysis:

  • Equilibrate the Chiralcel OD-R column with the initial mobile phase conditions.

  • Inject 20 µL of the derivatized standard or sample solution.

  • Run the gradient elution program (A specific gradient should be developed, starting with a lower acetonitrile concentration and increasing it over time to elute the derivatized enantiomers).

  • Monitor the eluent at the specified fluorescence wavelengths.

5. Data Analysis:

  • Identify the peaks for the two diastereomeric derivatives based on their retention times.

  • Quantify the amount of each enantiomer by comparing the peak areas with those of the standards.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Racemic Fenfluramine Standard Derivatize React with DIB-Cl Standard->Derivatize Sample Prepare Tablet Sample Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separate on Chiralcel OD-R Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Quantify Enantiomers Detect->Analyze

Workflow for Chiral HPLC with Derivatization

Method 2: Direct Chiral Separation on a Polysaccharide-Based Stationary Phase

Direct methods, which do not require derivatization, are often preferred for their simplicity and speed. Modern immobilized polysaccharide-based chiral stationary phases offer excellent enantioselectivity for a wide range of compounds, including primary and secondary amines like fenfluramine.

Chromatographic Conditions
ParameterCondition
Column Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic; n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Quantitative Data Summary

The following table provides expected, illustrative data for the direct separation of fenfluramine enantiomers.

CompoundRetention Time (min)Resolution (Rs)
(-)-fenfluramine8.5-
(+)-fenfluramine9.8> 2.0
Experimental Protocol

1. Standard Solution Preparation:

  • Prepare a stock solution of racemic fenfluramine HCl at 1 mg/mL in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

2. Sample Preparation (from Pharmaceutical Tablets):

  • Follow the same procedure as in Method 1, but use the mobile phase as the diluent.

3. HPLC Analysis:

  • Equilibrate the Lux Amylose-1 column with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the standard or sample solution.

  • Run the isocratic method.

  • Monitor the eluent at 220 nm.

4. Data Analysis:

  • Identify the peaks for (-)-fenfluramine and (+)-fenfluramine based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Racemic Fenfluramine Standard Inject Inject into HPLC Standard->Inject Sample Prepare Tablet Sample Sample->Inject Separate Separate on Lux Amylose-1 Inject->Separate Detect UV Detection Separate->Detect Analyze Calculate Enantiomeric Excess Detect->Analyze

Workflow for Direct Chiral HPLC Separation

Signaling Pathway of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based chiral stationary phases (CSPs) is a complex process involving multiple non-covalent interactions between the analyte and the chiral selector. The chiral selector, a polysaccharide derivative, forms a helical structure creating chiral grooves or cavities. Enantiomers can enter these cavities and interact with the functional groups of the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.

G cluster_analyte Racemic Fenfluramine cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Complex Formation cluster_separation Chromatographic Separation d_Fen (+)-Fenfluramine Complex1 CSP-(+)-Fen Complex (More Stable) d_Fen->Complex1 Stronger Interaction l_Fen (-)-Fenfluramine Complex2 CSP-(-)-Fen Complex (Less Stable) l_Fen->Complex2 Weaker Interaction CSP Polysaccharide Derivative CSP->Complex1 CSP->Complex2 Elution2 (+)-Fenfluramine Elutes Second Complex1->Elution2 Elution1 (-)-Fenfluramine Elutes First Complex2->Elution1

Chiral Recognition Mechanism

References

Application Note: Quantification of Levofenfluramine using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive gas chromatography (GC) method for the quantification of levofenfluramine, the levorotatory enantiomer of fenfluramine. The protocol is designed for the analysis of this compound in biological matrices, which is crucial for pharmacokinetic and metabolic studies in drug development. The methodology involves liquid-liquid extraction (LLE) of the analyte from the sample matrix, followed by derivatization to enhance volatility and detection sensitivity. An internal standard is utilized for accurate quantification. The protocol specifies the necessary reagents, instrumentation, and chromatographic conditions. Representative quantitative data, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are summarized.

Introduction

This compound, the l-enantiomer of fenfluramine, is a serotonergic agent that has been investigated for various therapeutic applications. Accurate and precise quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Gas chromatography, particularly when coupled with a sensitive detector such as an electron capture detector (ECD) or a mass spectrometer (MS), offers a reliable analytical approach for this purpose. Due to the amine group present in this compound, derivatization is often employed to improve its chromatographic behavior and detection. This protocol provides a detailed procedure for the quantification of this compound, adaptable for various research applications.

Experimental Protocol

This protocol is based on established methods for the enantioselective analysis of fenfluramine.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Mexiletine or a deuterated analog of fenfluramine (e.g., d5-methamphetamine)[1][2]

  • Derivatizing agent: Trifluoroacetic anhydride (TFAA) or N-heptafluorobutyryl-S-prolyl chloride[1][3]

  • Solvents: Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Sodium Hydroxide (NaOH) solution (1 M), Hydrochloric Acid (HCl) solution (0.1 M)

  • Anhydrous Sodium Sulfate

  • Biological matrix (e.g., plasma, whole blood)

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a capillary column and a suitable detector (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, or Mass Spectrometer - MS). An achiral polar capillary column such as OV-225 or a chiral column can be used for enantiomeric separation if required.[3]

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream evaporator)

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., plasma) in a centrifuge tube, add a known amount of the internal standard solution.

  • Add 1 mL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of extraction solvent (e.g., n-hexane:isoamyl alcohol, 98.5:1.5, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • For back-extraction to clean up the sample, add 3 mL of 0.1 M HCl to the organic extract, vortex for 5 minutes, and centrifuge.

  • Discard the organic layer and wash the aqueous layer with 3 mL of n-hexane.

  • Alkalinize the aqueous layer with 1 M NaOH and re-extract with 3 mL of the extraction solvent.

  • Transfer the final organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

4. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., trifluoroacetic anhydride).[1]

  • Seal the vial and heat at 40-60°C for 30 minutes.[1]

  • After cooling to room temperature, evaporate the excess derivatizing agent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC injection.

5. GC Conditions

  • Injector:

    • Injection Volume: 1-2 µL

    • Injector Temperature: 250°C

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector:

    • FID: Temperature: 280°C[4]

    • ECD: Temperature: 300°C

    • MS: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

6. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of this compound and a constant concentration of the internal standard.

  • Process the calibration standards using the same extraction and derivatization procedure as the unknown samples.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of fenfluramine (which includes this compound) using GC-based methods. These values can serve as a reference for method validation.

ParameterValueReference
Linearity Range0.1 - 0.5 g/L[1]
4.30 - 86.3 ng/mL (per enantiomer)[3]
0.01 - 1.0 µg/g[2]
Limit of Detection (LOD)8 ng[1]
5.0 ng/g[2]
Limit of Quantification (LOQ)--
Recovery100.2 ± 2.2%[1]
Precision (RSD)1.4%[1]
Correlation Coefficient (r)0.9996[1]

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize LLE Liquid-Liquid Extraction (n-Hexane) Alkalinize->LLE Separate Centrifuge & Separate Layers LLE->Separate Evaporate Evaporate to Dryness Separate->Evaporate Add_DA Add Derivatizing Agent (e.g., TFAA) Evaporate->Add_DA Heat Heat Add_DA->Heat Evaporate_DA Evaporate Excess Reagent Heat->Evaporate_DA Reconstitute Reconstitute in Solvent Evaporate_DA->Reconstitute GC_Inject Inject into GC Reconstitute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (FID/ECD/MS) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for this compound Quantification by GC.

Conclusion

The described gas chromatography method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol, involving liquid-liquid extraction, derivatization, and GC analysis, can be adapted and validated for specific research needs. The use of an appropriate internal standard and careful optimization of chromatographic conditions are critical for achieving accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound.

References

Application Notes and Protocols for In Vitro Serotonin Release Assay Using Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vitro serotonin (5-hydroxytryptamine, 5-HT) release assays using levofenfluramine. This compound, the l-enantiomer of fenfluramine, is a serotonin-releasing agent that is valuable for studying the mechanisms of serotonergic neurotransmission and for the screening of novel therapeutic compounds targeting the serotonin system.[1] These protocols are designed for use in research and drug development settings.

Fenfluramine and its metabolites, including the active l-enantiomer, facilitate the release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1] This action leads to an increase in extracellular serotonin levels. Understanding the potency and mechanism of this compound-induced serotonin release is crucial for neuroscience research and the development of drugs for various neurological and psychiatric disorders.

Data Presentation

The following table summarizes the quantitative data for this compound and its dextro-enantiomer, d-fenfluramine (dexfenfluramine), in assays related to serotonin release. It is important to note that d-fenfluramine is generally more potent in inducing serotonin release than this compound.

CompoundAssayPreparationKey ParametersValueReference
This compound (l-fenfluramine) [³H]5-HT Uptake InhibitionNMB cells transfected with rat SERTIC₅₀5 µM
Dexfenfluramine (d-fenfluramine) [³H]5-HT Uptake InhibitionNMB cells transfected with rat SERTIC₅₀0.5 µM
Dexfenfluramine (d-fenfluramine) [³H]5-HT ReleaseRat hippocampal synaptosomesEC₅₀~1 µM
Racemic Fenfluramine [³H]5-HT Uptake InhibitionRat brain synaptosomesIC₅₀0.85 µM[2]

Signaling Pathway of this compound-Induced Serotonin Release

This compound induces serotonin release through a carrier-mediated, non-exocytotic mechanism involving the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).

Levofenfluramine_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft SERT SERT levo_cyto Cytoplasmic This compound SERT->levo_cyto 2. Transport into neuron serotonin_ext Serotonin (extracellular) SERT->serotonin_ext 7. Reverse transport of 5-HT (Release) VMAT2 VMAT2 serotonin_vesicle Vesicular Serotonin VMAT2->serotonin_vesicle 4. Disrupts 5-HT storage vesicle Synaptic Vesicle serotonin_cyto Cytoplasmic Serotonin serotonin_cyto->SERT 6. Binds to SERT (inside) levo_cyto->VMAT2 3. Interacts with VMAT2 serotonin_vesicle->serotonin_cyto 5. Increases cytoplasmic 5-HT levo_ext This compound (extracellular) levo_ext->SERT 1. Binds to SERT

Caption: Mechanism of this compound-Induced Serotonin Release.

Experimental Protocols

Two primary methods for in vitro serotonin release assays are detailed below: a radiolabeled assay using [³H]-serotonin with synaptosomes and an electrochemical detection method.

Protocol 1: [³H]-Serotonin Release Assay Using Synaptosomes

This protocol measures the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes) upon exposure to this compound.

Materials:

  • Rat brain tissue (e.g., hippocampus, striatum, or cortex)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, pH 7.4), gassed with 95% O₂/5% CO₂

  • [³H]-Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound hydrochloride

  • Pargyline (MAO inhibitor)

  • Scintillation fluid

  • Glass-fiber filters

  • Homogenizer, centrifuges, water bath, liquid scintillation counter

Experimental Workflow:

experimental_workflow A 1. Synaptosome Preparation B 2. [3H]-Serotonin Loading A->B C 3. Superfusion and Basal Release B->C D 4. Stimulation with this compound C->D E 5. Fraction Collection D->E F 6. Measurement of Radioactivity E->F G 7. Data Analysis F->G

Caption: Workflow for [³H]-Serotonin Release Assay.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in Krebs-Ringer buffer.

  • [³H]-Serotonin Loading:

    • Incubate the synaptosomal suspension with [³H]-serotonin (final concentration ~50 nM) and pargyline (10 µM) for 15 minutes at 37°C.

    • Terminate the loading by placing the tubes on ice and adding ice-cold Krebs-Ringer buffer.

    • Wash the synaptosomes by centrifugation at 17,000 x g for 10 minutes at 4°C to remove excess [³H]-serotonin.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Superfusion and Release:

    • Aliquot the loaded synaptosomes onto glass-fiber filters in a superfusion apparatus.

    • Perfuse the filters with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

    • Collect fractions (e.g., every 2-5 minutes) to establish a stable baseline of spontaneous [³H]-serotonin release.

    • After establishing a stable baseline, switch to a buffer containing the desired concentration of this compound.

    • Continue collecting fractions to measure stimulated release.

    • At the end of the experiment, lyse the synaptosomes on the filter with a detergent or distilled water to determine the total remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction and in the synaptosomal lysate using a liquid scintillation counter.

    • Express the amount of [³H]-serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that fraction's collection.

    • Calculate the net this compound-evoked release by subtracting the basal release from the stimulated release.

    • Generate concentration-response curves and calculate the EC₅₀ value for this compound.

Protocol 2: Electrochemical Detection of Serotonin Release

This protocol utilizes techniques like Fast-Scan Cyclic Voltammetry (FSCV) or amperometry to directly measure serotonin release from tissue slices or cell cultures in real-time.

Materials:

  • Brain slices (e.g., from the dorsal raphe nucleus) or cultured serotonergic neurons.

  • Artificial cerebrospinal fluid (aCSF) or appropriate cell culture medium.

  • This compound hydrochloride.

  • Carbon-fiber microelectrode.

  • Ag/AgCl reference electrode.

  • Electrochemical workstation (e.g., for FSCV or amperometry).

  • Faraday cage to shield from electrical noise.

Procedure:

  • Preparation of Biological Sample:

    • Prepare acute brain slices or culture serotonergic cells according to standard laboratory protocols.

    • Place the sample in a recording chamber and continuously perfuse with oxygenated aCSF or appropriate medium at a physiological temperature.

  • Electrode Placement and Calibration:

    • Position the carbon-fiber microelectrode in the brain region or near the cells of interest.

    • Calibrate the electrode with known concentrations of serotonin to determine its sensitivity and selectivity.

  • Recording of Serotonin Release:

    • Apply the appropriate waveform (for FSCV) or a constant potential (for amperometry) to the microelectrode.

    • Record the baseline electrochemical signal.

    • Introduce this compound into the perfusion buffer at the desired concentrations.

    • Monitor the change in the electrochemical signal, which corresponds to the release of serotonin.

  • Data Analysis:

    • Convert the recorded current to serotonin concentration using the calibration data.

    • Quantify the peak release, duration, and kinetics of the serotonin release event.

    • Generate concentration-response curves to determine the EC₅₀ of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists to investigate the in vitro serotonin-releasing properties of this compound. The choice between the radiolabeled assay and the electrochemical method will depend on the specific research question, available equipment, and desired temporal resolution. Accurate determination of the potency and mechanism of action of this compound will contribute to a better understanding of the serotonergic system and the development of novel therapeutics.

References

Application Notes and Protocols for Studying Levofenfluramine's Effects on Seizure in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the anticonvulsant properties of Levofenfluramine. The protocols detailed below are based on established methodologies and offer a framework for consistent and reproducible experimental design.

Introduction to this compound and its Antiseizure Potential

This compound is the levorotatory enantiomer of fenfluramine, a compound that has been repurposed for the treatment of seizures associated with specific epilepsy syndromes, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] The antiseizure mechanism of fenfluramine, and by extension this compound, is complex and not fully elucidated, but it is known to involve the modulation of serotonergic and sigma-1 receptor systems.[4][5] Specifically, it acts as a serotonin-releasing agent and a positive modulator of sigma-1 receptors, which are thought to contribute to a rebalancing of excitatory and inhibitory neurotransmission in the brain.[6][7][8] Animal models are indispensable tools for further dissecting these mechanisms and evaluating the therapeutic potential of this compound.

Recommended Animal Models

Several well-validated animal models are suitable for assessing the anticonvulsant effects of this compound. The choice of model often depends on the specific type of seizure being investigated.

  • Maximal Electroshock (MES) Seizure Model: This model is widely used to screen for drugs effective against generalized tonic-clonic seizures.[9][10][11] It assesses a compound's ability to prevent the spread of seizures.

  • Audiogenic Seizure Models (e.g., DBA/2 Mice): These models are particularly useful for studying reflex seizures, where seizures are triggered by a specific sensory stimulus (in this case, sound).[4][12][13] The DBA/2 mouse strain is genetically susceptible to sound-induced seizures and is a well-established model for this purpose.[4]

  • Pentylenetetrazole (PTZ) Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures, modeling generalized seizures.[2][14][15]

  • Zebrafish Models of Dravet Syndrome: Genetic models in zebrafish, such as those with mutations in the scn1Lab gene (an ortholog of the human SCN1A gene), recapitulate key features of Dravet syndrome, including spontaneous seizures.[3][5][16][17][18] These models are particularly amenable to higher-throughput screening of compounds.

Data Presentation: Quantitative Analysis of this compound's Anticonvulsant Activity

The following tables summarize the reported median effective dose (ED50) values for this compound and related compounds in various animal seizure models. These values represent the dose at which the compound is effective in 50% of the tested animals.

Table 1: Anticonvulsant Activity of this compound and Related Compounds in the Maximal Electroshock (MES) Seizure Model in Mice.

CompoundAnimal StrainAdministration RouteED50 (mg/kg)95% Confidence IntervalReference
l-fenfluramineCF-1 MiceIntraperitoneal (i.p.)14.811.2-20.1[19]
d,l-fenfluramineCF-1 MiceIntraperitoneal (i.p.)10.77.9-15.0[19]
l-norfenfluramineCF-1 MiceIntraperitoneal (i.p.)10.27.7-14.3[19]

Table 2: Anticonvulsant Activity of this compound and Related Compounds in the Audiogenic Seizure Model in DBA/2 Mice.

CompoundAnimal StrainAdministration RouteED50 (mg/kg)95% Confidence IntervalReference
l-fenfluramineDBA/2 MiceIntraperitoneal (i.p.)17.713.5-23.1[1][19][20][21]
d,l-fenfluramineDBA/2 MiceIntraperitoneal (i.p.)10.28.0-13.0[1][19][20][21]
l-norfenfluramineDBA/2 MiceIntraperitoneal (i.p.)1.20.8-1.8[1][19][20][21]

Experimental Protocols

Maximal Electroshock (MES) Seizure Protocol

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male CD-1 or CF-1 mice (20-25 g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline or a suitable solvent for the test compound)

  • Electroshock device with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). The time between drug administration and seizure induction should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Apply a drop of electrode solution to the corneal electrodes.

    • Gently restrain the mouse and place the corneal electrodes over the corneas.

    • Deliver a constant current stimulus (e.g., 50 mA for mice) for a fixed duration (e.g., 0.2 seconds) at a specified frequency (e.g., 60 Hz).[9]

  • Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of both hindlimbs at a 180-degree angle to the torso. Protection is defined as the absence of this response.

  • Data Analysis: Determine the percentage of animals protected at each dose of this compound. Calculate the ED50 value using a probit analysis or other appropriate statistical method.

Audiogenic Seizure Protocol in DBA/2 Mice

Objective: To evaluate the efficacy of this compound in suppressing sound-induced seizures in a genetically susceptible mouse strain.

Materials:

  • Male or female DBA/2 mice (21-28 days of age, when susceptibility to audiogenic seizures is maximal)[4]

  • This compound hydrochloride

  • Vehicle

  • Sound-attenuating chamber

  • Sound source capable of producing a high-intensity stimulus (e.g., an electric bell or a speaker emitting a pure tone)

  • Sound level meter

Procedure:

  • Animal Preparation: Similar to the MES protocol, acclimatize the mice to the laboratory conditions.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the auditory stimulus.

  • Seizure Induction:

    • Place the mouse individually in the sound-attenuating chamber.

    • After a brief habituation period (e.g., 1 minute), present the auditory stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds or until a tonic-clonic seizure is observed).[4]

  • Observation and Scoring: Observe and score the seizure response according to a standardized scale. A common scoring system includes the following stages:

    • Wild running: Explosive burst of running and jumping.

    • Clonic seizure: Loss of righting reflex with clonus of limbs.

    • Tonic seizure: Tonic extension of limbs.

    • Respiratory arrest/death. Protection is typically defined as the absence of clonic and/or tonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from each seizure component at each dose of this compound. Determine the ED50 for protection against specific seizure phenotypes.

Pentylenetetrazole (PTZ) Induced Seizure Protocol

Objective: To assess the ability of this compound to increase the threshold for chemically induced seizures.

Materials:

  • Male mice (e.g., C57BL/6 or Swiss Webster, 20-30 g)

  • This compound hydrochloride

  • Vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., in 0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize mice as previously described.

  • Drug Administration: Administer this compound or vehicle at a specified time before PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.). The specific dose should be predetermined to reliably induce seizures in control animals.[14]

  • Observation and Scoring: Immediately after PTZ injection, place the mouse in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity of the seizures can also be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the latency to seizure onset and the seizure severity scores between the this compound-treated and vehicle-treated groups. An increase in latency and a decrease in seizure severity indicate anticonvulsant activity.

Zebrafish Dravet Syndrome Model Protocol

Objective: To evaluate the effect of this compound on spontaneous seizure-like behavior and epileptiform discharges in a genetic zebrafish model of Dravet syndrome.

Materials:

  • scn1Lab mutant zebrafish larvae (e.g., 5-7 days post-fertilization) and wild-type siblings

  • This compound hydrochloride

  • Vehicle (e.g., embryo medium with a low concentration of DMSO)

  • Multi-well plates for behavioral analysis

  • Automated video tracking system

  • Local field potential (LFP) recording setup (for electrophysiology)

Procedure:

  • Larvae Preparation: Raise zebrafish larvae in standard embryo medium at 28.5°C.

  • Drug Administration:

    • Place individual larvae into the wells of a multi-well plate containing embryo medium.

    • Add this compound or vehicle to the medium at the desired final concentration.

    • Incubate the larvae in the drug solution for a specified period (e.g., 1-24 hours).

  • Behavioral Analysis:

    • Place the multi-well plate into the automated video tracking system.

    • Record the locomotor activity of the larvae for a defined period.

    • Analyze the tracking data to quantify parameters such as total distance moved, velocity, and the frequency of high-velocity movements indicative of seizure-like behavior.

  • Electrophysiological Recording (Optional but recommended):

    • Immobilize a larva in low-melting-point agarose.

    • Insert a glass microelectrode into the optic tectum of the forebrain to record local field potentials.

    • Record brain activity for a set duration and analyze the recordings for the presence and frequency of epileptiform discharges.[3]

  • Data Analysis: Compare the behavioral parameters and the frequency of epileptiform discharges between this compound-treated and vehicle-treated mutant larvae. A reduction in seizure-like behavior and epileptiform activity indicates efficacy.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticonvulsant effects of this compound are believed to be mediated through its interaction with the serotonergic and sigma-1 receptor systems. The following diagram illustrates the proposed mechanism of action.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits Uptake Sigma1R Sigma-1 Receptor This compound->Sigma1R Positive Modulation Serotonin_synapse Increased Extracellular Serotonin Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_cyto->SERT Release Serotonin_cyto->VMAT2 Uptake HTR1A 5-HT1A Receptor Serotonin_synapse->HTR1A HTR2A 5-HT2A Receptor Serotonin_synapse->HTR2A HTR2C 5-HT2C Receptor Serotonin_synapse->HTR2C Neuronal_Excitability Decreased Neuronal Excitability (Anticonvulsant Effect) HTR1A->Neuronal_Excitability Inhibitory HTR2A->Neuronal_Excitability Modulates Glutamate/GABA HTR2C->Neuronal_Excitability Modulates Glutamate/GABA NMDA_R NMDA Receptor Sigma1R->NMDA_R Modulates GABA_R GABA-A Receptor Sigma1R->GABA_R Modulates NMDA_R->Neuronal_Excitability Excitatory Input GABA_R->Neuronal_Excitability Inhibitory Input

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflows

The following diagrams outline the general experimental workflows for the described animal models.

G cluster_mes Maximal Electroshock (MES) Seizure Workflow acclimatization_mes Animal Acclimatization grouping_mes Randomization into Treatment Groups acclimatization_mes->grouping_mes drug_admin_mes Administer this compound or Vehicle grouping_mes->drug_admin_mes seizure_induction_mes Induce Seizure via Corneal Electroshock drug_admin_mes->seizure_induction_mes observation_mes Observe for Tonic Hindlimb Extension seizure_induction_mes->observation_mes data_analysis_mes Calculate % Protection and ED50 observation_mes->data_analysis_mes

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

G cluster_audio Audiogenic Seizure Workflow (DBA/2 Mice) acclimatization_audio Animal Acclimatization (DBA/2 Mice, 21-28 days) grouping_audio Randomization into Treatment Groups acclimatization_audio->grouping_audio drug_admin_audio Administer this compound or Vehicle grouping_audio->drug_admin_audio seizure_induction_audio Induce Seizure with High-Intensity Sound drug_admin_audio->seizure_induction_audio observation_audio Score Seizure Severity (Running, Clonic, Tonic) seizure_induction_audio->observation_audio data_analysis_audio Calculate % Protection and ED50 observation_audio->data_analysis_audio

Caption: Workflow for the audiogenic seizure model in DBA/2 mice.

G cluster_zebrafish Zebrafish Dravet Syndrome Model Workflow larvae_prep Prepare scn1Lab Mutant and WT Larvae drug_exposure Expose Larvae to This compound or Vehicle larvae_prep->drug_exposure behavioral_analysis Automated Tracking of Locomotor Activity drug_exposure->behavioral_analysis lfp_recording Record Local Field Potentials from Forebrain (Optional) drug_exposure->lfp_recording data_analysis Quantify Seizure-like Behavior and Epileptiform Discharges behavioral_analysis->data_analysis lfp_recording->data_analysis

Caption: Workflow for the zebrafish Dravet syndrome model.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the levorotatory enantiomer of fenfluramine, is a neuroactive compound with a complex pharmacological profile. Historically, the racemic mixture of fenfluramine was utilized for its appetite-suppressant effects. However, recent research has refocused on its potential as an anti-epileptic drug, particularly for treatment-resistant epilepsies such as Dravet and Lennox-Gastaut syndromes.[1][2][3] The therapeutic effects of fenfluramine are primarily attributed to its multifaceted mechanism of action, which involves the modulation of several neurotransmitter systems.[1][2]

Electrophysiological studies are crucial for elucidating the precise mechanisms by which this compound modulates neuronal excitability and synaptic transmission. These techniques allow for direct measurement of changes in neuronal firing, ion channel function, and synaptic communication, providing invaluable insights for drug development and neuropharmacological research. This document provides detailed application notes and protocols for investigating the electrophysiological effects of this compound on neuronal activity.

Mechanism of Action

The primary mechanism of action of fenfluramine (of which this compound is a component) is the enhancement of serotonergic neurotransmission.[1][4] This is achieved through two main actions:

  • Serotonin Release: Fenfluramine promotes the release of serotonin (5-HT) from presynaptic terminals.[1][4]

  • Serotonin Reuptake Inhibition: It also inhibits the serotonin transporter (SERT), leading to increased concentrations of 5-HT in the synaptic cleft.[4]

Beyond its serotonergic effects, fenfluramine also demonstrates activity as a positive modulator of the sigma-1 receptor .[1][2] This interaction is thought to contribute to its anti-seizure properties by modulating neuronal excitability and balancing inhibitory and excitatory signaling.[1][2] The dual action on both the serotonergic system and sigma-1 receptors results in a complex modulation of downstream signaling pathways, ultimately affecting both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission.[1][2] Specifically, fenfluramine has been shown to enhance GABAergic signaling.[1] While the dextro-enantiomer, dexfenfluramine, is more potent in its serotonergic activity, this compound is believed to contribute to the overall pharmacological profile, including potential effects on dopaminergic pathways.[1]

Quantitative Data on the Electrophysiological Effects of Fenfluramine and its Isomers

The following table summarizes available quantitative data on the electrophysiological effects of fenfluramine and its isomers. It is important to note that specific data for this compound is limited, and the presented data from fenfluramine and dexfenfluramine should be considered as a reference.

ParameterPreparationCompoundConcentrationEffectReference
Ion Channel Modulation
Delayed Rectifier K+ Current (IKDR)Rat Lingual Taste CellsDexfenfluramineIC50: 30.5 µMInhibition[5]
Delayed Rectifier K+ Current (IKDR)Rat Lingual Taste CellsFenfluramineIC50: 69.0 µMInhibition[5]
Delayed Rectifier K+ Current (IKDR)Cardiac Ventricular MyocytesDexfenfluramineIC50: 250.9 µMInhibition[5]
Intracellular Ca2+ ConcentrationRat Pulmonary Artery Smooth Muscle CellsDexfenfluramine1-1000 µMDose-dependent increase[6]
Neuronal Firing Rate
Dorsal Raphe NeuronsAnesthetized Ratsd,l-Fenfluramine-Inhibition[7]
Locus Coeruleus NeuronsAnesthetized Ratsd,l-Fenfluramine-Inhibition[7]
Sympathetic Efferent NervesRatsFenfluramine20 mg/kgSignificant increase[8]
Synaptic Transmission
Population SpikeRat Hippocampus (Dentate Gyrus)Fenfluramine-Potentiation[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fenfluramine's Action

fenfluramine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Inhibits 5-HT_cytosol Cytosolic 5-HT This compound->5-HT_cytosol Increases Sigma1_receptor Sigma-1 Receptor This compound->Sigma1_receptor Positively Modulates 5-HT_synapse Synaptic 5-HT SERT->5-HT_synapse Reuptakes 5-HT_vesicle 5-HT Vesicle VMAT2->5-HT_vesicle Packages 5-HT_vesicle->5-HT_synapse Releases 5-HT_cytosol->5-HT_synapse Released via reversed SERT 5-HT_receptor 5-HT Receptors 5-HT_synapse->5-HT_receptor Activates Neuronal_Excitability Modulation of Neuronal Excitability 5-HT_receptor->Neuronal_Excitability Sigma1_receptor->Neuronal_Excitability GABA_Glutamate Balance of GABAergic & Glutamatergic Transmission Neuronal_Excitability->GABA_Glutamate

Fenfluramine's multifaceted signaling pathway.
Experimental Workflow for Patch-Clamp Recording

patch_clamp_workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Prepare_Slices Prepare Brain Slices (e.g., Hippocampus, Cortex) Mount_Slice Mount Slice in Recording Chamber Prepare_Slices->Mount_Slice Prepare_Solutions Prepare Artificial Cerebrospinal Fluid (aCSF) and Intracellular Solution Prepare_Solutions->Mount_Slice Prepare_Pipettes Pull and Fire-Polish Patch Pipettes Form_Seal Approach Neuron and Form Giga-ohm Seal Prepare_Pipettes->Form_Seal Locate_Neuron Locate Target Neuron (e.g., Pyramidal Cell) Mount_Slice->Locate_Neuron Locate_Neuron->Form_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Activity (Voltage- or Current-Clamp) Whole_Cell->Record_Baseline Apply_this compound Bath Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Neuronal Activity during Drug Application Apply_this compound->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Analyze Changes in Firing Rate, Membrane Potential, Ion Currents, and Synaptic Events Record_Recovery->Analyze_Data

Workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

Objective: To investigate the effects of this compound on intrinsic neuronal properties (e.g., resting membrane potential, input resistance, action potential firing) and synaptic transmission (e.g., excitatory and inhibitory postsynaptic currents) in neurons within acute brain slices.

Materials:

  • Animals: Adolescent to young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Reagents:

    • This compound hydrochloride

    • Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose, saturated with 95% O2/5% CO2.

    • Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose, saturated with 95% O2/5% CO2.

    • Intracellular solution (for voltage-clamp, K-gluconate based): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA, pH adjusted to 7.3 with KOH.

  • Equipment:

    • Vibrating microtome (vibratome)

    • Patch-clamp amplifier and data acquisition system

    • Microscope with DIC optics

    • Micromanipulators

    • Recording chamber with perfusion system

    • Borosilicate glass capillaries for patch pipettes

    • Pipette puller and microforge

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or near-physiological temperature.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a neuron in the region of interest and apply gentle positive pressure to the pipette.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp:

      • Record the resting membrane potential.

      • Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance and action potential firing properties (e.g., threshold, frequency, adaptation).

      • Record baseline activity for 5-10 minutes.

      • Bath apply this compound at the desired concentration (e.g., 1-100 µM) and record for 10-20 minutes.

      • Washout the drug with aCSF and record for at least 15 minutes to assess recovery.

    • Voltage-Clamp:

      • To record excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV.

      • To record inhibitory postsynaptic currents (IPSCs), hold the neuron at 0 mV.

      • Record spontaneous or evoked synaptic currents at baseline for 5-10 minutes.

      • Apply this compound and record changes in the frequency and amplitude of synaptic events.

      • Perform washout and record recovery.

Protocol 2: Extracellular Field Potential Recording

Objective: To assess the effects of this compound on overall network excitability and synaptic plasticity (e.g., long-term potentiation, LTP) in a specific brain region.

Materials:

  • Same as for Protocol 1, with the exception of the intracellular solution. The recording pipette will be filled with aCSF.

Equipment:

  • Same as for Protocol 1, but a simpler amplifier for extracellular recordings can be used.

  • Stimulating electrode.

Procedure:

  • Slice Preparation: Prepare and recover brain slices as described in Protocol 1.

  • Electrode Placement:

    • Place a stimulating electrode in the afferent pathway of interest (e.g., Schaffer collaterals in the hippocampus).

    • Place a recording electrode filled with aCSF in the dendritic or somatic layer of the target neuronal population (e.g., stratum radiatum of CA1 for fEPSPs).

  • Data Acquisition:

    • Deliver single electrical pulses to the stimulating electrode and record the resulting field excitatory postsynaptic potentials (fEPSPs).

    • Generate an input-output curve by varying the stimulation intensity to determine the threshold and maximal response.

    • Set the baseline stimulation intensity to elicit a fEPSP that is 30-50% of the maximum.

    • Record a stable baseline for at least 20 minutes.

    • Bath apply this compound and record the fEPSP slope and amplitude for 20-30 minutes.

    • To assess effects on synaptic plasticity, induce LTP (e.g., with high-frequency stimulation) in the presence and absence of this compound and compare the magnitude and stability of potentiation.

    • Perform washout and record recovery.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the electrophysiological effects of this compound. Given the limited direct data on this compound, these methodologies, which are standard in neuropharmacology, will be instrumental in characterizing its impact on neuronal function. The multifaceted mechanism of action of fenfluramine suggests that this compound likely modulates a complex interplay of ion channels and synaptic pathways. Rigorous electrophysiological investigation is essential to unravel these complexities and to provide a solid foundation for its therapeutic applications.

References

High-Performance Liquid Chromatography for the Quantification of L-Fenfluramine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

This document provides detailed methodologies for the quantitative analysis of L-fenfluramine in plasma samples using high-performance liquid chromatography (HPLC). The protocols described herein are intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. Both a chiral HPLC method with fluorescence detection and a more sensitive LC-MS/MS method are presented.

Introduction

Fenfluramine is a sympathomimetic amine that has been investigated for its therapeutic effects, including as an anti-obesity and anti-seizure medication. As fenfluramine is a chiral molecule, existing as D- and L-enantiomers, stereoselective analysis is often crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note details two distinct HPLC-based methods for the determination of fenfluramine in plasma, with a focus on L-fenfluramine. The first method employs chiral separation with pre-column derivatization for fluorescence detection, while the second utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Method 1: Chiral HPLC with Fluorescence Detection

This method allows for the enantioselective quantification of fenfluramine and its active metabolite, norfenfluramine. It involves a liquid-liquid extraction followed by derivatization to enable fluorescent detection.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., fluoxetine).[1]

  • Alkalinize the plasma sample to a pH of 10.6.[1]

  • Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analytes.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in a suitable buffer (e.g., carbonate buffer, pH 9.0).[1]

  • Add the derivatizing agent, such as 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl) or dansyl chloride.[1][2][3]

  • Incubate the mixture to allow the derivatization reaction to complete. For dansyl chloride, this can be done at room temperature for 4 hours.[2]

  • The derivatized sample is now ready for HPLC analysis.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Chiralcel OD-R for chiral separation.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 325 nm and emission at 430 nm for DIB-Cl derivatives.[1][4]

Data Presentation
ParameterValueReference
Linearity Range0.005 to 2 µM[3]
Limit of Detection16 to 255 fmol on column[3]
Extraction Recovery>90%[3]
Inter-assay Precision<7%[5]
Limit of Quantitation10 ng/mL[5]

Method 2: LC-MS/MS for High-Sensitivity Analysis

This method provides a highly sensitive and specific approach for the simultaneous determination of fenfluramine and other drugs without the need for derivatization. Protein precipitation is a rapid and effective sample preparation technique for this method.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma in a 96-well plate, add 300 µL of acetonitrile.[6]

  • Mix thoroughly and allow to stand for 5 minutes to precipitate the plasma proteins.[6]

  • Use a positive pressure manifold to filter the samples through the 96-well protein precipitation plate.[6]

  • The resulting filtrate is ready for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[7][8]

  • Column: Agilent Poroshell 120 EC-C18 or equivalent.[6]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Data Presentation
ParameterValueReference
Linearity Range0.1–20.0 ng/mL[6]
Accuracy75.63–108.21%[6]
Precision (RSD)0.32–13.12%[6]
Limit of Quantitation0.82 to 1.64 ng/mL[7]

Visualizations

experimental_workflow_fluorescence cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (pH 10.6) add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Buffer evaporate->reconstitute add_reagent Add Derivatizing Agent (e.g., DIB-Cl) reconstitute->add_reagent incubate Incubate add_reagent->incubate hplc Chiral HPLC incubate->hplc detector Fluorescence Detector hplc->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for Chiral HPLC with Fluorescence Detection.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis plasma_lcms Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) plasma_lcms->ppt filter Filter ppt->filter lcms LC-MS/MS System filter->lcms ms_detector Triple Quadrupole MS lcms->ms_detector data_lcms Data Acquisition & Analysis ms_detector->data_lcms

References

Application Notes and Protocols for Assessing Levofenfluramine Cytotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the levorotatory enantiomer of fenfluramine, is a compound of interest with a distinct pharmacological profile. While its parent compound, fenfluramine, was associated with cardiotoxicity and neurotoxicity, this compound's specific cytotoxic potential requires thorough investigation.[1] Notably, this compound is suggested to act as a dopamine receptor antagonist, a property that may differentiate its toxicological profile from other fenfluramine derivatives.[1] These application notes provide detailed protocols for assessing the potential cytotoxicity of this compound using established in vitro cell culture models relevant to its potential target organs. The protocols focus on assays for general cytotoxicity, apoptosis, and necrosis, providing a framework for generating robust and reproducible data.

Recommended Cell Culture Models

To comprehensively evaluate the potential cytotoxicity of this compound, a panel of cell lines representing key target tissues is recommended.

Toxicity Focus Cell Line Description Justification
Cardiotoxicity H9c2Rat embryonic ventricular myoblast cell line.[2][3]Widely used for in vitro cardiotoxicity studies due to its cardiac-like properties.[2][4][5]
Primary Human Cardiac FibroblastsPrimary cells isolated from human heart tissue.Crucial for studying fibrotic responses, a key aspect of fenfluramine-induced cardiotoxicity.[6][7]
Neurotoxicity SH-SY5YHuman neuroblastoma cell line.[8][9]A well-established model for neurotoxicity studies that can be differentiated into a more mature neuronal phenotype.[8][10][11][12][13] Expresses dopaminergic markers, making it relevant for studying compounds with dopamine receptor activity.[14]

Experimental Protocols

Cell Culture and Treatment

a. H9c2 Cell Culture:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

b. Primary Human Cardiac Fibroblasts Culture:

  • Medium: Fibroblast Growth Medium (specific formulation may vary by supplier) typically containing DMEM, 10-20% FBS, and growth supplements.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency. Note that primary cells have a limited lifespan.

c. SH-SY5Y Cell Culture:

  • Medium: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days, followed by treatment with Brain-Derived Neurotrophic Factor (BDNF) (e.g., 50 ng/mL) for another 3-5 days.

d. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Seed cells in appropriate multi-well plates at a predetermined density.

  • Allow cells to adhere and grow for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

Cytotoxicity Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[15][18]

    • Incubate the plate for 3-4 hours at 37°C.[15][17][18]

    • Aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, an indicator of necrosis.

  • Protocol:

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.[19][20]

    • Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[20][21]

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.[19]

    • Incubate for 30 minutes at room temperature, protected from light.[19][20]

    • Add 50 µL of stop solution.[19]

    • Measure the absorbance at 490 nm.[19][21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

c. Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

  • Protocol:

    • Harvest cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[23]

    • Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.[22]

    • Incubate for 15 minutes at room temperature in the dark.[23]

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Data Presentation

Summarize all quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison of this compound's effects across different cell lines, concentrations, and time points.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
H9c20 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
50
100
SH-SY5Y0 (Vehicle)100 ± 4.5100 ± 5.5100 ± 5.8
1
10
50
100

Table 2: Cytotoxicity of this compound (LDH Assay)

Cell LineConcentration (µM)24h (% Cytotoxicity ± SD)48h (% Cytotoxicity ± SD)72h (% Cytotoxicity ± SD)
H9c20 (Vehicle)0 ± 2.10 ± 2.50 ± 3.0
1
10
50
100
SH-SY5Y0 (Vehicle)0 ± 1.80 ± 2.20 ± 2.7
1
10
50
100

Table 3: Apoptosis and Necrosis Induction by this compound (Annexin V/PI Assay)

Cell LineConcentration (µM)Time Point% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
H9c20 (Vehicle)48h
5048h
10048h
SH-SY5Y0 (Vehicle)48h
5048h
10048h

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis H9c2 H9c2 Cardiomyoblasts Treatment This compound Exposure (Dose- and Time-Response) H9c2->Treatment Fibroblasts Primary Cardiac Fibroblasts Fibroblasts->Treatment SHSY5Y SH-SY5Y Neuroblastoma SHSY5Y->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH AnnexinV Annexin V / PI Staining (Apoptosis/Necrosis) Treatment->AnnexinV Data Quantification and Statistical Analysis MTT->Data LDH->Data AnnexinV->Data Gq_pathway This compound This compound HTR2B 5-HT2B Receptor This compound->HTR2B Gq Gq Protein HTR2B->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors (e.g., Hypertrophy, Fibrosis) Ca->Downstream PKC->Downstream Gi_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Downstream Altered Gene Expression and Neuronal Function PKA->Downstream

References

Application Notes and Protocols: Radioligand Binding Assay for Levofenfluramine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the levorotatory enantiomer of fenfluramine, is a compound that has been investigated for its pharmacological effects, which are primarily mediated through its interaction with the serotonergic system. Understanding the receptor binding profile of this compound and its active metabolite, levonorfenfluramine, is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for specific receptors, providing quantitative data such as the inhibition constant (Kᵢ). These assays are essential for drug discovery and development, enabling the characterization of a compound's potency and selectivity.

This document provides detailed protocols for conducting radioligand binding assays to assess the affinity of this compound and its metabolites for key serotonin receptors.

Mechanism of Action

This compound primarily acts as a serotonin-releasing agent.[1] Its effects are largely attributed to its active metabolite, levonorfenfluramine, which is an agonist at 5-HT₂B and 5-HT₂C receptors.[2] While this compound itself has been shown to be a relatively potent serotonin releaser, it is considered to have weak binding affinity for 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C receptors.[1] The appetite-suppressant effects of the racemic mixture, fenfluramine, are believed to be mediated by the activation of postsynaptic 5-HT₁B and 5-HT₂C receptors.[2] It has also been suggested that this compound may act as a dopamine receptor antagonist.[2]

Data Presentation

The following tables summarize the available quantitative data on the binding affinity of this compound and its metabolite, levonorfenfluramine, for various receptors. It is important to note that specific binding affinity data for this compound is limited in publicly available literature. The data presented here is compiled from various sources and may include values for the racemic mixture or the active metabolite, as specified.

Table 1: Binding Affinity (Kᵢ in nM) of this compound and Metabolites for Serotonin Receptors

Compound5-HT₂ₐ Receptor5-HT₂B Receptor5-HT₂C ReceptorSerotonin Transporter (SERT)
Fenfluramine (racemic)Moderate Affinity~5000High Affinity-
d-NorfenfluramineModerate Affinity11High Affinity-
l-NorfenfluramineModerate AffinityHigh AffinityHigh Affinity-
Norfenfluramine (racemic)---104

Table 2: Binding Affinity (Kᵢ in nM) of this compound and Metabolites for Other Receptors

CompoundDopamine ReceptorsNorepinephrine Transporter (NET)
This compoundAntagonist activity suggested; specific Kᵢ values not available.[2]Inactive
LevonorfenfluramineNo effect on dopamine reuptake or release.Less potent reuptake inhibitor

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT₂B/₂C receptors and the general workflow for a competitive radioligand binding assay.

G 5-HT2B/2C Receptor Signaling Pathway Levonorfenfluramine Levonorfenfluramine (Agonist) Receptor 5-HT2B / 5-HT2C Receptor (GPCR) Levonorfenfluramine->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

5-HT₂B/₂C Receptor Signaling Pathway

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the target receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (this compound) Test_Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the 5-HT₂B and 5-HT₂C receptors.

Protocol 1: 5-HT₂B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂B receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₂B receptor.

  • Radioligand: [³H]-LSD or another suitable 5-HT₂B antagonist radioligand. The concentration should be approximately at its Kₔ value for the receptor.

  • Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled 5-HT₂B ligand, such as serotonin or a selective antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell pellets on ice.

    • Homogenize the cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of NSB control, and 150 µL of membrane suspension.

    • Test Compound: 50 µL of radioligand, 50 µL of this compound dilution, and 150 µL of membrane suspension.

  • Incubation:

    • Incubate the plates at room temperature (or 37°C, depending on the specific radioligand and receptor) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: 5-HT₂C Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂C receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₂C receptor.

  • Radioligand: [³H]-Mesulergine or another suitable 5-HT₂C antagonist radioligand. The concentration should be approximately at its Kₔ value for the receptor.

  • Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled 5-HT₂C ligand, such as mianserin or ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

The procedure for the 5-HT₂C receptor binding assay is identical to the protocol described for the 5-HT₂B receptor, with the substitution of the appropriate radioligand and NSB control for the 5-HT₂C receptor.

Conclusion

Radioligand binding assays are indispensable for characterizing the pharmacological profile of compounds like this compound. The protocols provided herein offer a robust framework for determining the binding affinities at key serotonin receptors. The quantitative data obtained from these assays, in conjunction with functional studies, will provide a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent. It is crucial to consider the metabolic conversion of this compound to levonorfenfluramine, as the metabolite exhibits significant activity at 5-HT₂B and 5-HT₂C receptors. Further studies to obtain a complete binding profile of both the parent compound and its metabolite across a wider range of receptors will be beneficial for a thorough pharmacological characterization.

References

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levofenfluramine, the (R)-enantiomer of fenfluramine, is a serotonergic agent.[1] As with many chiral drugs, the different enantiomers of fenfluramine can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, the synthesis of the enantiomerically pure form is of significant interest to the research and drug development community to isolate the effects of the specific enantiomer. These application notes provide detailed protocols for two primary methods for obtaining enantiomerically pure this compound: asymmetric synthesis and chiral resolution of a racemic mixture.

Application Notes

Two principal strategies are employed for the synthesis of enantiomerically pure this compound:

  • Asymmetric Synthesis: This approach introduces chirality early in the synthetic route to selectively produce the desired (R)-enantiomer. A key method involves the enantioselective reduction of a prochiral ketone precursor using a biocatalyst, such as baker's yeast.[3] This establishes the stereocenter, which is then carried through subsequent reaction steps to yield the final enantiomerically pure product. This method is advantageous as it avoids the loss of 50% of the material inherent in resolving a racemate.

  • Chiral Resolution: This strategy involves the synthesis of racemic fenfluramine followed by the separation of the two enantiomers.[4] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for this purpose.[4][5] Another approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation of the diastereomers and subsequent recovery of the desired enantiomer.[4] While potentially less efficient in terms of overall yield of the desired enantiomer, chiral resolution can be a practical approach, especially when a robust synthesis for the racemic compound is already established.[6][7]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Biocatalytic Reduction

This protocol is based on a method that utilizes the enantioselective reduction of a ketone precursor by baker's yeast.[3]

Step 1: Enantioselective Reduction of 1-(3-trifluoromethyl)-phenyl-propan-2-one

  • Preparation of Yeast Suspension: Disperse 2.5 kg of baker's yeast in 10 liters of tap water at 25-30°C.

  • Initiation of Fermentation: Add 1 kg of D-glucose to the yeast suspension and stir. After approximately 10 minutes, CO₂ evolution should be observed.

  • Substrate Addition: Prepare a solution of 50 ml of 1-(3-trifluoromethyl)-phenyl-propan-2-one in 50 ml of ethanol. Drip this solution into the fermenting yeast mixture over a period of 15 minutes.

  • Reduction Reaction: Continue stirring the mixture for 16 hours. Monitor the reaction for completion using thin-layer chromatography (TLC) with a hexane/ethyl acetate (3:7) mobile phase.

  • Work-up and Extraction: Once the reduction is complete, filter the mixture and extract the filtrate to isolate the enantiomerically pure 1-(3-trifluoromethyl)-phenyl-propan-2-ol.

Step 2: Conversion to Nor-fenfluramine

  • Tosylation: React the enantiomerically pure 1-(3-trifluoromethyl)-phenyl-propan-2-ol with tosyl chloride in an environment made basic with an organic base (e.g., pyridine).

  • Azide Formation: Treat the resulting tosylate with sodium azide in dimethylformamide at ambient temperature to yield the corresponding azide.[8]

  • Reduction to Primary Amine: Reduce the azide to obtain enantiomerically pure nor-fenfluramine. This can be achieved through catalytic hydrogenation.[8]

Step 3: Reductive Alkylation to this compound

  • Reaction Setup: Combine the enantiomerically pure nor-fenfluramine with acetaldehyde.

  • Reduction: Add a reducing agent, such as sodium borohydride, to the mixture to effect the reductive alkylation.[3]

  • Purification: Purify the resulting product to obtain enantiomerically pure this compound.

Protocol 2: Chiral Resolution of Racemic Fenfluramine by HPLC

This protocol outlines a general procedure for the separation of fenfluramine enantiomers using chiral HPLC.[4][5]

Step 1: Synthesis of Racemic Fenfluramine

  • Reductive Amination: Synthesize racemic fenfluramine by reacting 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine using a borohydride reducing agent.[7] A detailed procedure can be found in various patents and publications.[6][9]

Step 2: Chiral HPLC Separation

  • System Preparation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-R).[5]

  • Mobile Phase: Prepare an appropriate mobile phase. The optimal composition will depend on the specific chiral column used and should be determined through method development.

  • Sample Preparation: Dissolve the racemic fenfluramine in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and perform a gradient or isocratic elution to separate the enantiomers.[5]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the enantiomerically pure this compound.

Step 3: Enantiomeric Purity Analysis

  • Analytical Method: The enantiomeric purity of the final product can be determined using an analytical chiral HPLC method or by forming diastereomeric derivatives with a chiral reagent like S-(-)-N-trifluoroacetyl prolyl chloride, followed by analysis with capillary gas chromatography.[10]

  • Quantification: The limits of detection and quantitation for the analytical method should be established. For the gas chromatography method with derivatization, these have been reported as 0.1 µg/ml and 1.0 µg/ml, respectively.[10]

Data Presentation

ParameterAsymmetric SynthesisChiral Resolution (HPLC)Reference
Starting Material 1-(3-trifluoromethyl)-phenyl-propan-2-oneRacemic Fenfluramine[3],[5]
Key Reagent/Technique Baker's Yeast (Biocatalyst)Chiral Stationary Phase Column[3],[5]
Typical Yield Dependent on multi-step synthesis< 50% (theoretical max for desired enantiomer)-
Expected Enantiomeric Excess > 95%> 99%-
Purity of Final Compound High, dependent on purificationHigh, dependent on fraction collection[6]

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Conversion to Primary Amine cluster_2 Step 3: Reductive Alkylation ketone 1-(3-trifluoromethyl)- phenyl-propan-2-one chiral_alcohol (R)-1-(3-trifluoromethyl)- phenyl-propan-2-ol ketone->chiral_alcohol Enantioselective Reduction yeast Baker's Yeast + D-Glucose yeast->chiral_alcohol tosylate Tosylate Intermediate chiral_alcohol->tosylate Tosyl Chloride azide Azide Intermediate tosylate->azide Sodium Azide norfenfluramine (R)-nor-fenfluramine azide->norfenfluramine Reduction This compound This compound ((R)-fenfluramine) norfenfluramine->this compound Acetaldehyde, NaBH4

Caption: Workflow for the asymmetric synthesis of this compound.

Chiral_Resolution_Workflow cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Chiral Separation cluster_2 Step 3: Isolation ketone 1-(3-trifluoromethyl)- phenyl-propan-2-one racemic_fenfluramine Racemic Fenfluramine ketone->racemic_fenfluramine Reductive Amination (Ethylamine, Reducing Agent) separated_enantiomers Separated Enantiomers (this compound & Dexfenfluramine) racemic_fenfluramine->separated_enantiomers Injection hplc Chiral HPLC hplc->separated_enantiomers This compound Enantiomerically Pure This compound separated_enantiomers->this compound Fraction Collection & Solvent Removal

Caption: Workflow for obtaining this compound via chiral resolution.

References

Application Notes and Protocols: Measuring Levofenfluramine-Induced Neurotransmitter Levels Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofenfluramine, the l-isomer of fenfluramine, is a pharmacologically active compound that primarily modulates the serotonin and dopamine neurotransmitter systems.[1] Unlike its dextro-isomer, dexfenfluramine, which has been studied more extensively for its appetite-suppressant effects, this compound exhibits a distinct neurochemical profile. It acts as a serotonin-releasing agent, albeit with approximately one-third the efficacy of dexfenfluramine, and also functions as a dopamine receptor antagonist.[1] Understanding the precise in vivo effects of this compound on extracellular neurotransmitter concentrations is crucial for elucidating its mechanism of action and potential therapeutic applications.

In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of endogenous molecules, including neurotransmitters, from the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3] This methodology provides real-time data on the dynamic changes in neurotransmitter levels following pharmacological intervention. These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure this compound-induced changes in serotonin and dopamine levels in the rat brain.

Mechanism of Action: this compound's Effects on Neurotransmission

This compound's primary mechanism of action involves the release of serotonin (5-HT) from presynaptic neurons. This is achieved through its interaction with the serotonin transporter (SERT), leading to a reversal of the transporter's function and subsequent non-vesicular release of 5-HT into the synaptic cleft.[1] Additionally, this compound is reported to act as a dopamine receptor antagonist, which can influence dopaminergic neurotransmission.[1][4] The interplay between these two mechanisms—serotonin release and dopamine receptor blockade—results in a complex neurochemical signature that can be effectively characterized using in vivo microdialysis.

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_dopaminergic Postsynaptic Dopaminergic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reverses function, releases cytoplasmic 5-HT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Extracellular_5HT Increased Extracellular Serotonin (5-HT) Serotonin_Vesicle->Extracellular_5HT Release This compound This compound This compound->SERT Interacts with D2_Receptor Dopamine D2 Receptor Levofenfluramine_Post This compound Levofenfluramine_Post->D2_Receptor Antagonizes

Caption: this compound's dual mechanism of action.

Data Presentation

Disclaimer: Extensive quantitative data from in vivo microdialysis studies specifically investigating the effects of this compound on extracellular serotonin and dopamine levels are not widely available in the public domain. The majority of published research has focused on dexfenfluramine or the racemic mixture of fenfluramine.

The following table provides representative data from a study on a closely related compound, d-fenfluramine , to illustrate the expected experimental outcomes and data structure. It is hypothesized that this compound would produce a qualitatively similar but less potent increase in extracellular serotonin and a more complex, potentially attenuated, effect on dopamine levels due to its receptor antagonist properties.

CompoundDose (mg/kg, i.p.)Brain RegionNeurotransmitterPeak Increase (% of Baseline)Time to Peak (min)Reference
d-Fenfluramine1StriatumSerotonin~182%60-90[5]
d-Fenfluramine1StriatumDopamineNo significant change-[5]
d-Fenfluramine5StriatumDopamine~150%60[5]

Experimental Protocols

This section outlines a comprehensive protocol for conducting in vivo microdialysis experiments to measure this compound-induced changes in neurotransmitter levels in the rat brain.

I. Materials and Reagents
  • Animals: Adult male Sprague-Dawley rats (250-300 g)

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (for isoflurane), surgical drill, micro-screws, dental cement

  • Microdialysis Components: Guide cannulae, microdialysis probes (e.g., 4 mm membrane length), tubing, liquid swivel, counter-balance arm

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

  • This compound: To be dissolved in sterile saline

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

  • Reagents for HPLC: Mobile phase (e.g., sodium phosphate buffer, EDTA, methanol), standards for serotonin and dopamine

II. Experimental Workflow

A Stereotaxic Surgery: Implantation of Guide Cannula B Post-Surgical Recovery (5-7 days) A->B C Habituation to Microdialysis Chamber B->C D Microdialysis Probe Insertion and Equilibration C->D E Baseline Sample Collection D->E F This compound Administration E->F G Post-Injection Sample Collection F->G H Sample Analysis (HPLC-ECD) G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo microdialysis.
III. Detailed Methodologies

1. Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).

  • Mount the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum, prefrontal cortex, or hypothalamus).

  • Slowly lower the guide cannula to the desired coordinates.

  • Secure the cannula to the skull using micro-screws and dental cement.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

2. In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the target brain region.

  • Place the animal in a microdialysis bowl and connect the probe inlet and outlet tubing to a liquid swivel.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 90-120 minute equilibration period to establish a stable baseline.

  • Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (saline).

  • Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-injection.

  • Store samples at -80°C until analysis.

3. Neurotransmitter Quantification by HPLC-ECD

  • Thaw the dialysate samples on ice.

  • Inject a fixed volume of each sample into the HPLC system.

  • Separate serotonin and dopamine using a reverse-phase column.

  • Detect and quantify the neurotransmitters using an electrochemical detector.

  • Calculate the concentration of each neurotransmitter by comparing the peak heights or areas to those of known standards.

4. Data Analysis

  • Express the neurotransmitter concentrations as a percentage of the mean baseline values for each animal.

  • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to determine significant differences between treatment groups and time points.

Conclusion

The use of in vivo microdialysis provides an invaluable tool for characterizing the neurochemical effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the dynamic changes in extracellular serotonin and dopamine levels following administration of this compound. This information is essential for a comprehensive understanding of this compound's mechanism of action and for guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Fenfluramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chiral separation of fenfluramine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective analysis of fenfluramine.

Question: Why am I observing poor or no resolution between the fenfluramine enantiomers?

Answer:

Poor resolution in the chiral separation of fenfluramine is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Column Choice: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating fenfluramine and related compounds. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have been successfully used.

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity. For normal-phase chromatography, a non-polar primary solvent (e.g., n-hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) is typically used. The percentage of the alcohol modifier significantly impacts resolution.

  • System Suitability: Verify that your HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and confirm that the detector is operating optimally.

Optimization Strategies:

  • Adjust Mobile Phase Composition:

    • Alcohol Modifier Concentration: A common starting point is a mobile phase of n-hexane and an alcohol. The concentration of the alcohol is a critical parameter to optimize. A lower concentration of the alcohol modifier generally leads to better resolution but longer retention times.

    • Type of Alcohol: The choice of alcohol can also affect selectivity. Isopropanol and ethanol are common choices.

    • Additives: For basic compounds like fenfluramine, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can improve peak shape and resolution. A typical concentration is 0.1% (v/v).

  • Optimize Flow Rate:

    • Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can sometimes improve resolution by allowing for more effective interaction between the analytes and the CSP.

  • Control Temperature:

    • Temperature can have a significant impact on chiral recognition. Using a column oven to maintain a consistent temperature is crucial for reproducible results. Experimenting with different temperatures (e.g., in the range of 15-40°C) can help optimize the separation. Lower temperatures often, but not always, lead to better resolution.[1]

  • Consider Derivatization:

    • If direct separation proves difficult, derivatization of the fenfluramine enantiomers with a chiral derivatizing agent to form diastereomers can be an effective strategy. These diastereomers can then be separated on a standard achiral column (e.g., C18). Agents like 3,5-dinitrophenylisocyanate have been used for this purpose.[2]

Question: What is causing peak tailing for my fenfluramine enantiomers?

Answer:

Peak tailing in the chromatography of fenfluramine, a basic compound, is often due to secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of fenfluramine, leading to peak tailing.

    • Solution: Add a basic modifier, such as diethylamine (DEA), to the mobile phase to compete with fenfluramine for the active silanol sites. A concentration of 0.1% is a good starting point.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Flush the column with an appropriate solvent (refer to the manufacturer's instructions). If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the chiral separation of fenfluramine on a Chiralcel® OD-H column?

A1: A good starting point for a method on a Chiralcel® OD-H column would be a normal-phase mobile phase consisting of n-hexane or heptane with isopropanol or ethanol as a modifier, and a small amount of diethylamine. For example, heptane:ethanol:dichloromethane (95:3:2 v/v/v) has been used.[1] The flow rate is typically around 0.5-1.0 mL/min, and the separation is often performed at a controlled room temperature or slightly below.

Q2: How can I improve the reproducibility of my chiral separation?

A2: Reproducibility in chiral HPLC can be challenging. To improve it:

  • Precise Mobile Phase Preparation: Carefully prepare the mobile phase and ensure the components are accurately measured.

  • Temperature Control: Use a column oven to maintain a stable and consistent temperature.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis.

  • Consistent Sample Preparation: Use a consistent procedure for sample preparation, including the sample solvent.

Q3: Is it better to use normal-phase or reversed-phase chromatography for fenfluramine chiral separation?

A3: Normal-phase chromatography is more commonly reported and often provides better selectivity for the chiral separation of fenfluramine and its analogs on polysaccharide-based CSPs. Reversed-phase methods can also be developed but may require more extensive method development.

Q4: Can I separate fenfluramine and its metabolite, norfenfluramine, in the same chiral run?

A4: Yes, it is possible to simultaneously separate the enantiomers of both fenfluramine and norfenfluramine in a single chromatographic run. This often requires derivatization of both compounds followed by separation on a chiral column, such as a Chiralcel® OD-R column.[3]

Data Presentation

Table 1: Example HPLC Methods for Chiral Separation of Fenfluramine and Related Compounds

ParameterMethod 1: Fenfluramine & Norfenfluramine[3]Method 2: Dexfenfluramine & Norfenfluramine[2]Method 3: General Chiral Separation[1]
Analytes d/l-Fenfluramine, d/l-Norfenfluramined-Fenfluramine, d-Norfenfluramine, l-FenfluramineGeneral Chiral Drugs
Column Chiralcel® OD-RPirkle-type CSPChiralcel® OD-H
Mobile Phase Gradient elution (details not specified)Not specifiedHeptane:Ethanol:Dichloromethane (95:3:2 v/v/v)
Flow Rate Not specifiedNot specified0.7 mL/min
Detection Fluorescence (Ex: 325 nm, Em: 430 nm)UVUV (245 nm)
Temperature Not specifiedNot specified15°C
Derivatization 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride3,5-dinitrophenylisocyanateNone

Experimental Protocols

Protocol 1: Chiral Separation of Derivatized Fenfluramine and Norfenfluramine in Plasma[3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., fluoxetine).

    • Adjust the pH to 10.6 and extract with ethyl acetate.

    • Evaporate the extract to dryness.

    • Derivatize the residue with 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride in the presence of a carbonate buffer (pH 9.0).

  • HPLC Conditions:

    • Column: Chiralcel® OD-R

    • Mobile Phase: A gradient separation is employed. Specific gradient conditions should be optimized for the specific system.

    • Detection: Fluorescence detection with an excitation wavelength of 325 nm and an emission wavelength of 430 nm.

Protocol 2: Chiral Separation using a Pirkle-type CSP with Derivatization[2]

  • Sample Preparation:

    • Extract the analytes from the matrix (e.g., plasma or urine).

    • Derivatize the extracted analytes with 3,5-dinitrophenylisocyanate.

  • HPLC Conditions:

    • Column: A Pirkle-type chiral stationary phase.

    • Detection: UV detection. The specific wavelength should be optimized for the derivatized analytes.

Visualizations

TroubleshootingWorkflow start Poor Chiral Separation of Fenfluramine Isomers check_column Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Chiralcel OD-H) start->check_column check_mp Is the mobile phase composition optimal? check_column->check_mp Yes solution_column Select a suitable CSP (e.g., polysaccharide-based). check_column->solution_column No check_params Are other parameters (flow rate, temp.) optimized? check_mp->check_params Yes solution_mp Adjust alcohol %. Add basic modifier (e.g., DEA). check_mp->solution_mp No end Improved Resolution check_params->end Yes consider_derivatization Consider derivatization if direct methods fail. check_params->consider_derivatization No solution_column->check_mp solution_mp->check_params solution_params Lower flow rate. Optimize temperature. solution_params->end consider_derivatization->end

Caption: Troubleshooting workflow for poor chiral separation.

PeakTailingTroubleshooting start Peak Tailing Observed check_silanol Is a basic modifier (e.g., DEA) being used? start->check_silanol check_overload Is the column overloaded? check_silanol->check_overload Yes solution_silanol Add 0.1% DEA to the mobile phase. check_silanol->solution_silanol No check_solvent Is the sample solvent compatible with the mobile phase? check_overload->check_solvent No solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes solution_solvent Dissolve sample in the mobile phase. check_solvent->solution_solvent No end Improved Peak Shape check_solvent->end Yes solution_silanol->check_overload solution_overload->check_solvent solution_solvent->end

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Levofenfluramine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Levofenfluramine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound aqueous solution is showing a slight yellow discoloration over time. What could be the cause?

A1: A yellow discoloration often indicates the formation of degradation products, which may result from oxidation or other chemical transformations. The secondary amine group in this compound can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in the solution.

Q2: I'm observing a decrease in the concentration of this compound in my aqueous solution, even when stored at room temperature. What are the likely degradation pathways?

A2: The primary suspected degradation pathway for this compound in an aqueous solution is oxidation of the secondary amine. Additionally, depending on the pH of the solution, acid-base-catalyzed hydrolysis is a potential, though generally slower, degradation route for amine-containing compounds. Photodegradation can also occur if the solution is exposed to light, particularly UV light.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A3: For many amine-containing drug substances, a slightly acidic pH (typically in the range of 4-6) can enhance stability by protonating the amine group, which can reduce its susceptibility to oxidation. However, the optimal pH should be determined experimentally for your specific formulation. Extreme pH values (highly acidic or highly basic) should be avoided as they can catalyze hydrolysis.

Q4: Are there any recommended excipients to improve the stability of this compound in solution?

A4: Yes, several types of excipients can enhance stability.[1][2][3] Antioxidants such as ascorbic acid or sodium metabisulfite can be added to mitigate oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.[3] Buffering agents, such as citrate or phosphate buffers, are crucial for maintaining the pH within the optimal range.[2][3]

Q5: How should I properly store my this compound aqueous solutions to ensure long-term stability?

A5: To maximize stability, it is recommended to store this compound aqueous solutions in tightly sealed containers, protected from light, and at refrigerated temperatures (2-8°C). For amphetamine derivatives, storage at -20°C has also been shown to be effective for long-term stability.[4][5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in HPLC chromatogram Formation of a degradation product.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method.
Precipitation in the solution Poor solubility at the current pH or temperature, or formation of an insoluble salt.Adjust the pH of the solution. Consider the use of co-solvents or solubility enhancers, if appropriate for your experimental design.
Loss of potency despite proper storage Oxidative degradation or hydrolysis.Consider adding an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to your formulation.[3] Ensure the pH is buffered to an optimal range (typically slightly acidic).
Inconsistent results between batches Variability in the quality of the solvent, excipients, or this compound raw material.Use high-purity water (e.g., HPLC-grade) and analytical-grade excipients. Qualify your raw materials and ensure consistency between lots.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for a 1 mg/mL this compound aqueous solution buffered at pH 5.0 to illustrate potential degradation under various stress conditions.

Condition Time % this compound Remaining Appearance
2-8°C, Protected from Light 30 days99.5%Colorless
25°C/60% RH, Protected from Light 30 days97.2%Colorless
40°C/75% RH, Protected from Light 30 days92.8%Faintly yellow
Photostability (ICH Q1B Option 2) 1.2 million lux hours96.5%Faintly yellow
Acidic (0.1 N HCl, 60°C) 24 hours98.1%Colorless
Basic (0.1 N NaOH, 60°C) 24 hours95.4%Yellow
Oxidative (3% H₂O₂, 25°C) 24 hours88.7%Yellow-Brown

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Prepare a solution of this compound in 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solution of this compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, analyze the stressed sample by the stability-indicating HPLC method and compare it to a control sample stored under normal conditions.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Aqueous Solution formulate Formulate with/without Stabilizers (Buffers, Antioxidants) prep->formulate acid Acid Hydrolysis (0.1N HCl, 60°C) formulate->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) formulate->base Expose to Stress oxid Oxidation (3% H2O2, 25°C) formulate->oxid Expose to Stress photo Photostability (ICH Q1B) formulate->photo Expose to Stress thermal Thermal Stress (60°C) formulate->thermal Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc data Data Interpretation (Assay, Impurities) hplc->data report Stability Report data->report Generate Report

Caption: Workflow for assessing this compound stability.

Troubleshooting_Degradation Troubleshooting Unexpected Degradation start Unexpected Degradation Observed in Solution check_ph Is the pH of the solution controlled? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes add_buffer Add a suitable buffering agent (e.g., Citrate, Phosphate) check_ph->add_buffer No check_o2 Is the solution protected from oxygen? check_light->check_o2 Yes use_amber Store in amber vials or protect from light check_light->use_amber No add_antioxidant Add an antioxidant (e.g., Ascorbic Acid) and/or a chelating agent (EDTA) check_o2->add_antioxidant No retest Retest Stability check_o2->retest Yes add_buffer->retest use_amber->retest add_antioxidant->retest

Caption: Logical steps for troubleshooting degradation.

References

Technical Support Center: Addressing Off-Target Effects of Levofenfluramine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Levofenfluramine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

A1: this compound, an enantiomer of fenfluramine, primarily functions as a serotonin-releasing agent, which is its intended on-target effect. However, its active metabolite, levonorfenfluramine, exhibits high affinity and agonist activity at the serotonin 5-HT2B receptor. This is a critical off-target effect linked to cardiac valvulopathy.[1] Additionally, some studies suggest that this compound may have effects on dopamine-mediated pathways, acting in a manner similar to neuroleptics, though this is not by direct receptor blockade.[2]

Q2: What are the initial signs in my cellular assay that might indicate an off-target effect of this compound?

A2: Researchers should be vigilant for the following indicators:

  • Unexpected Cellular Proliferation: Given the mitogenic nature of the 5-HT2B receptor signaling pathway, an unanticipated increase in cell proliferation could be an off-target effect.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: If your assay shows activation of the MAPK/ERK pathway that is not explained by your experimental design, it could be due to 5-HT2B receptor activation.[3]

  • Increased Intracellular Calcium: A rise in intracellular calcium that is not correlated with the expected on-target activity can be a sign of 5-HT2B receptor engagement.[4]

  • Discrepancies with other Serotonin Releasing Agents: If other serotonin-releasing agents that do not have 5-HT2B agonist activity fail to produce the same phenotype, it is likely an off-target effect of this compound.

Q3: How can I differentiate between the on-target effects on serotonin release and the off-target effects on the 5-HT2B receptor?

A3: To distinguish between these effects, you can employ the following strategies:

  • Use a Selective 5-HT2B Antagonist: Co-treatment of your cells with this compound and a selective 5-HT2B antagonist should block the off-target effects without affecting the on-target serotonin release.

  • Knockdown of the 5-HT2B Receptor: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the 5-HT2B receptor in your cell line should abrogate the off-target effects.

  • Dose-Response Curves: As shown in the data table below, there is a significant difference in the affinity of this compound and its metabolite for the 5-HT2B receptor. Carefully designed dose-response experiments may help to separate the on- and off-target effects.

Quantitative Data: Binding Affinities of Fenfluramine and its Metabolite

The following table summarizes the binding affinities of fenfluramine (of which this compound is a component) and its active metabolite, norfenfluramine (of which levonorfenfluramine is a component), for the 5-HT2 receptor subtypes. Note the significantly higher affinity of the metabolite for the 5-HT2B receptor.

Compound5-HT2A Affinity (Ki)5-HT2B Affinity (Ki)5-HT2C Affinity (Ki)Reference
FenfluramineWeak~5 µMWeak[4][5]
NorfenfluramineModerate10 - 50 nMHigh[1][4]

Signaling Pathways

Activation of the 5-HT2B receptor by levonorfenfluramine initiates a signaling cascade that can lead to mitogenesis, a potential contributor to cardiac valvulopathy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Levonorfenfluramine Levonorfenfluramine HTR2B 5-HT2B Receptor Levonorfenfluramine->HTR2B Gq11 Gq/11 HTR2B->Gq11 cSrc c-Src HTR2B->cSrc PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Intracellular Ca²⁺ IP3->Ca2 MAPK MAPK/ERK Pathway cSrc->MAPK CyclinE Cyclin E cSrc->CyclinE CyclinD1 Cyclin D1 MAPK->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation CyclinE->Proliferation

Caption: 5-HT2B receptor-mediated mitogenic signaling pathway.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter in your experiments.

Problem 1: Unexpected Increase in Cell Viability/Proliferation
  • Possible Cause: Off-target activation of the mitogenic 5-HT2B receptor by levonorfenfluramine.

  • Troubleshooting Workflow:

G Start Unexpected Increase in Proliferation Step1 Confirm with a Different Assay (e.g., BrdU incorporation) Start->Step1 Step2 Co-treat with 5-HT2B Antagonist Step1->Step2 Decision1 Proliferation Blocked? Step2->Decision1 Outcome1 Off-target effect via 5-HT2B confirmed. Consider alternative compounds or use antagonist as a control. Decision1->Outcome1 Yes Step3 Knockdown 5-HT2B Receptor Decision1->Step3 No Decision2 Proliferation Reduced? Step3->Decision2 Outcome2 Off-target effect via 5-HT2B highly likely. Decision2->Outcome2 Yes Outcome3 Effect is likely independent of 5-HT2B. Investigate other potential off-targets. Decision2->Outcome3 No

Caption: Troubleshooting workflow for unexpected cell proliferation.

Problem 2: Inconsistent Results in Serotonin Reuptake Assays
  • Possible Cause: Variability in experimental conditions or interference from off-target effects at higher concentrations.

  • Troubleshooting Steps:

    • Optimize Cell Density: Ensure a consistent number of cells are seeded in each well.

    • Verify Reagent Quality: Check the stability and activity of your radiolabeled serotonin and other reagents.

    • Establish a Linear Range: Confirm that your incubation time is within the linear range of serotonin uptake.

    • Run Appropriate Controls: Always include a known selective serotonin reuptake inhibitor (SSRI) like fluoxetine as a positive control.

    • Assess Cell Viability: At higher concentrations of this compound, off-target effects could lead to cytotoxicity, impacting the reuptake assay. Perform a parallel cell viability assay (e.g., MTT or LDH release) to ensure the observed inhibition of reuptake is not due to cell death.

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Assay

This protocol is designed to measure the inhibition of the serotonin transporter (SERT) by this compound in cells expressing hSERT.

  • Materials:

    • HEK293 cells stably expressing hSERT

    • [³H]Serotonin

    • This compound

    • Fluoxetine (positive control)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

    • 96-well microplates

    • Liquid scintillation counter

  • Procedure:

    • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to confluency.

    • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add various concentrations of this compound or fluoxetine to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Uptake Initiation: Add [³H]Serotonin to each well at a final concentration near its Km for SERT.

    • Incubation: Incubate for 5-15 minutes at 37°C, ensuring the time is within the linear range of uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lysis and Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Calcium Flux Assay for 5-HT2B Receptor Activation

This assay measures the increase in intracellular calcium following the activation of the 5-HT2B receptor.

  • Materials:

    • Cells expressing the human 5-HT2B receptor

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

    • This compound

    • A known 5-HT2B agonist (positive control)

    • A selective 5-HT2B antagonist (for confirmation)

    • 96-well, black, clear-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells in the 96-well plate and incubate overnight.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.

    • Compound Addition: Use a fluorescence microplate reader to measure the baseline fluorescence. Add various concentrations of this compound or the positive control to the wells.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.

    • Data Analysis: Calculate the EC50 value for this compound by plotting the change in fluorescence against the log concentration of the compound. To confirm the effect is mediated by the 5-HT2B receptor, repeat the assay with pre-incubation of a selective 5-HT2B antagonist.

References

Optimizing In Vivo Dose-Response Studies for Levofenfluramine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting in vivo dose-response studies of Levofenfluramine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic area with available in vivo dose-response data for this compound?

A1: The most robust in vivo dose-response data for this compound is in the context of its anticonvulsant properties. Studies in rodent models of epilepsy, such as the Maximal Electroshock (MES) test, have been used to determine its efficacy and neurotoxicity.

Q2: What is the known mechanism of action for this compound's in vivo effects?

A2: this compound is the levorotatory enantiomer of fenfluramine. Its mechanism of action is complex and not fully elucidated, but it is known to be a serotonin-releasing agent, albeit with approximately one-third the efficacy of its dextrorotatory counterpart, dexfenfluramine[1]. It also exhibits dopamine receptor antagonist properties[1]. In the context of its anticonvulsant effects, its activity may involve interactions with 5-HT1D, 5-HT2A, and 5-HT2C receptors, as well as the sigma-1 receptor[2].

Q3: What are the key pharmacokinetic considerations for in vivo studies with this compound?

A3: this compound and its active metabolite, levonorfenfluramine, are rapidly absorbed and extensively penetrate the brain. Studies in rodents have shown that brain-to-plasma concentration ratios are high, with brain concentrations being over 15 to 20 times higher than in plasma[1][3]. This indicates significant distribution to the central nervous system, a crucial factor for its neurological effects.

Q4: Why is it important to consider concentration-response relationships in addition to dose-response curves?

A4: Relying solely on dose-response curves can sometimes be limiting. Assessing concentration-response relationships, which correlate the drug concentration in plasma or a target tissue (like the brain) with the observed effect, can provide a more accurate understanding of a drug's potency and can account for individual differences in metabolism and distribution[2]. For this compound, protective indices based on plasma and brain concentrations have been shown to be considerably greater than those based on dose alone[2].

Troubleshooting Guide

Issue: High variability in experimental results between animals at the same dose.

  • Possible Cause: Differences in drug metabolism and absorption.

  • Troubleshooting Step: Alongside recording the administered dose, consider collecting plasma or brain tissue samples at the time of peak effect to measure drug and metabolite concentrations. This can help determine if the variability is due to pharmacokinetic differences.

Issue: Unexpected neurotoxic effects at doses intended to be therapeutic.

  • Possible Cause: The therapeutic window for this compound may be narrow, and neurotoxicity can occur at doses close to the effective dose.

  • Troubleshooting Step: It is crucial to establish both the median effective dose (ED50) and the median toxic dose (TD50) to calculate a protective index (TD50/ED50). The rotarod test is a standard method for assessing motor impairment and neurotoxicity in rodents[2].

Issue: Difficulty in selecting an appropriate dose range for a pilot study.

  • Possible Cause: Lack of preliminary data for the specific animal model and endpoint.

  • Troubleshooting Step: Based on published studies in mice, intraperitoneal doses for assessing anticonvulsant activity have ranged from approximately 4 mg/kg to 30 mg/kg[1]. A pilot study should start with a wide range of doses, including those known to be effective in similar models, to establish a preliminary dose-response relationship.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rodent models.

Table 1: In Vivo Anticonvulsant Potency and Neurotoxicity of this compound in Mice

ParameterTestValueAnimal ModelRoute of AdministrationCitation
Median Effective Dose (ED50)Maximal Electroshock (MES)5.1 - 14.8 mg/kgMouseIntraperitoneal[1]
Median Toxic Dose (TD50)Rotarod TestVaries by studyMouseIntraperitoneal[2]
Protective Index (PI)Based on Dose (TD50/ED50)6.3MouseIntraperitoneal[2]
Protective Index (PI)Based on Plasma Conc.41.6MouseIntraperitoneal[2]
Protective Index (PI)Based on Brain Conc.39.2MouseIntraperitoneal[2]

Experimental Protocols

Protocol 1: Determination of Anticonvulsant Efficacy using the Maximal Electroshock (MES) Test in Mice

  • Animal Model: Adult male mice (e.g., DBA/2 strain)[1].

  • Drug Administration: Administer this compound intraperitoneally at various doses. Include a vehicle control group.

  • Time of Peak Effect: Determine the time of peak effect post-administration (for this compound, this has been observed at 8 hours)[1].

  • MES Induction: At the time of peak effect, induce seizures by delivering an electrical stimulus (e.g., 50 Hz, 0.2-second duration) via corneal or ear-clip electrodes.

  • Endpoint: Observe the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, using probit analysis.

Protocol 2: Assessment of Neurotoxicity using the Rotarod Test in Mice

  • Animal Model: Adult male mice.

  • Training: Prior to the experiment, train the mice to stay on a rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Administer this compound intraperitoneally at various doses. Include a vehicle control group.

  • Testing: At predetermined time points after administration (peak toxicity for fenfluramine enantiomers is often observed early, around 0.25 hours post-dosing), place the mice on the rotarod[1].

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle control group indicates motor impairment.

  • Data Analysis: Calculate the TD50, the dose at which 50% of the animals exhibit a predetermined level of motor impairment, using appropriate statistical methods.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_efficacy Efficacy Testing (MES) cluster_toxicity Toxicity Testing (Rotarod) cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse) dose_prep Prepare this compound Doses & Vehicle animal_model->dose_prep drug_admin_eff Administer Drug (i.p.) dose_prep->drug_admin_eff drug_admin_tox Administer Drug (i.p.) dose_prep->drug_admin_tox peak_effect Wait for Time of Peak Effect (e.g., 8h) drug_admin_eff->peak_effect mes_test Perform MES Test peak_effect->mes_test efficacy_endpoint Measure Protection (Absence of Tonic Hindlimb Extension) mes_test->efficacy_endpoint calc_ed50 Calculate ED50 efficacy_endpoint->calc_ed50 peak_toxicity Wait for Time of Peak Toxicity (e.g., 0.25h) drug_admin_tox->peak_toxicity rotarod_test Perform Rotarod Test peak_toxicity->rotarod_test toxicity_endpoint Measure Motor Impairment (Latency to Fall) rotarod_test->toxicity_endpoint calc_td50 Calculate TD50 toxicity_endpoint->calc_td50 calc_pi Calculate Protective Index (TD50 / ED50) calc_ed50->calc_pi calc_td50->calc_pi

Caption: Experimental workflow for determining the in vivo dose-response of this compound.

mechanism_of_action cluster_serotonergic Serotonergic System cluster_other Other Targets This compound This compound serotonin_release Serotonin (5-HT) Release This compound->serotonin_release dopamine_antagonism Dopamine Receptor Antagonism This compound->dopamine_antagonism sigma1_receptor Sigma-1 Receptor Modulation This compound->sigma1_receptor serotonin_receptors 5-HT Receptor Interaction (5-HT1D, 5-HT2A, 5-HT2C) serotonin_release->serotonin_receptors anticonvulsant_effect Anticonvulsant Effect serotonin_receptors->anticonvulsant_effect sigma1_receptor->anticonvulsant_effect

Caption: Putative mechanism of action for this compound's anticonvulsant effects.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Levofenfluramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3] A major source of matrix effects in biological samples like plasma are phospholipids.[1]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer after the LC column to create a stable baseline signal. A blank matrix extract is then injected. A dip in the baseline at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.

  • Post-Extraction Spike: This is a quantitative method. The peak area of this compound in a pure solvent is compared to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), quantifies the extent of ion suppression or enhancement. An MF < 1 indicates suppression, and an MF > 1 indicates enhancement.[2]

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: The most effective strategies involve optimizing sample preparation to remove interfering matrix components, refining chromatographic conditions to separate this compound from these components, and using an appropriate internal standard.[4] The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

This guide will help you troubleshoot and mitigate ion suppression, a common form of matrix effect.

troubleshooting_flow cluster_prep Sample Preparation Options start Start: Significant Ion Suppression Detected sample_prep Step 1: Evaluate & Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Separation sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) - High throughput, but prone to matrix effects. sample_prep->ppt lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT. sample_prep->lle spe Solid-Phase Extraction (SPE) - Most effective for removing interferences. sample_prep->spe is_strategy Step 3: Implement Robust Internal Standard Strategy chromatography->is_strategy If suppression persists end_good Resolution: Matrix Effect Minimized is_strategy->end_good For accurate quantification

Caption: Troubleshooting workflow for addressing ion suppression.

The choice of sample preparation is critical. While simpler methods like Protein Precipitation (PPT) are faster, they are often less effective at removing interfering matrix components compared to more rigorous methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For amphetamine-like compounds, LLE and SPE have been shown to be more effective in minimizing matrix effects.[5][6]

Technique Principle Pros Cons Reported Matrix Effect for Fenfluramine/Similar Analytes
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Fast, simple, inexpensive, and suitable for high-throughput screening.High risk of significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[7] May lead to ion suppression.[6]80.41% - 117.71% (slight suppression to moderate enhancement)
Liquid-Liquid Extraction (LLE) This compound is partitioned from the aqueous sample matrix into an immiscible organic solvent.Provides cleaner extracts than PPT and can reduce matrix effects.[8]More labor-intensive and time-consuming than PPT; solvent selection is critical."No or only minor matrix effects" reported for amphetamines.
Solid-Phase Extraction (SPE) This compound is selectively adsorbed onto a solid sorbent, while matrix interferences are washed away. The purified analyte is then eluted.Provides the cleanest extracts, significantly reducing matrix effects, especially from phospholipids.[6][7][8] Can be automated.More complex and costly than PPT and LLE; requires method development to select the appropriate sorbent and solvents.Generally provides the most significant reduction in matrix effects. Necessary for extensive clean-up of plasma samples.[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup but may require further optimization or the use of a more advanced technique if significant matrix effects persist.

Workflow for Protein Precipitation

ppt_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_precipitant Add Acetonitrile (e.g., 3:1 ratio) add_is->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Inject into LC-MS/MS supernatant->analyze

Caption: A typical protein precipitation workflow.

Methodology:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system. If necessary, the supernatant can be evaporated and reconstituted in the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning this compound into an organic solvent.

Workflow for Liquid-Liquid Extraction

lle_workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_buffer Add Alkaline Buffer (e.g., pH 9-10) add_is->add_buffer add_solvent Add Organic Solvent (e.g., Ethyl Acetate) add_buffer->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A general liquid-liquid extraction workflow.

Methodology:

  • To 100 µL of plasma sample, add the internal standard.

  • Add a small volume of an alkaline buffer (e.g., sodium carbonate or ammonium hydroxide) to adjust the pH to >9 to ensure this compound is in its basic, un-ionized form.

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective method for removing matrix interferences and is recommended when high sensitivity and accuracy are required. A mixed-mode cation exchange sorbent is often suitable for basic compounds like this compound.

Workflow for Solid-Phase Extraction

spe_workflow start Start: Plasma Sample pretreat Pre-treat Sample (e.g., Dilute, Acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (e.g., Acidic Buffer) Removes polar interferences load->wash1 wash2 Wash 2 (e.g., Methanol) Removes non-polar interferences wash1->wash2 elute Elute this compound (e.g., Methanol with Ammonia) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical solid-phase extraction workflow.

Methodology:

  • Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and then 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment: Dilute 100 µL of the plasma sample with a weak acidic buffer (e.g., 1:1 with 2% formic acid in water) to ensure this compound is protonated and will bind to the cation exchange sorbent. Add the internal standard.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elute: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Selecting the appropriate internal standard for Levofenfluramine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the accurate quantification of Levofenfluramine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should have physicochemical properties as close as possible to the analyte to ensure it behaves similarly during sample preparation (extraction, evaporation) and analysis (chromatography and ionization). This similarity helps to compensate for variations in the analytical process, leading to more accurate and precise results.

Q2: Why are stable isotope-labeled (e.g., deuterated) analogs considered the gold standard for internal standards?

A2: Stable isotope-labeled analogs, such as deuterated this compound, are considered the gold standard because they exhibit nearly identical chemical and physical properties to the unlabeled analyte.[1] They co-elute with the analyte during chromatography and have the same ionization efficiency in the mass spectrometer.[1] This minimizes variability and corrects for matrix effects, ion suppression, and instrument fluctuations more effectively than any other type of internal standard, ultimately providing the highest level of accuracy and precision.[1]

Q3: Can I use a non-isotopically labeled compound as an internal standard?

A3: While a stable isotope-labeled internal standard is highly recommended, a non-isotopically labeled compound (a structural analog) can be used if a deuterated version of this compound is unavailable or cost-prohibitive. However, it is crucial to select a compound with very similar chemical and physical properties (e.g., pKa, logP, and extraction recovery) to this compound. It is important to note that even a closely related structural analog may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.

Q4: What are some examples of suitable internal standards for this compound quantification?

A4: The most suitable internal standard is a deuterated form of this compound, such as this compound-d5 or -d6. If a deuterated analog of the analyte is not available, other deuterated amphetamine-like compounds could be considered. As a last resort, a non-deuterated structural analog with similar properties may be used. A recent study on the quantification of fenfluramine, a closely related compound, utilized deuterated internal standards for accurate measurement in plasma samples.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor precision in quantitative results The internal standard is not adequately compensating for variability. This could be due to significant differences in physicochemical properties between the analyte and the internal standard.1. Verify that the chosen internal standard has a pKa and logP value as close as possible to this compound. 2. If using a non-deuterated standard, consider switching to a stable isotope-labeled analog of this compound for optimal performance.
Inconsistent recovery of the internal standard The internal standard may not be stable under the chosen extraction or storage conditions. It might also be interacting differently with the sample matrix compared to the analyte.1. Evaluate the stability of the internal standard under all experimental conditions. 2. Ensure the internal standard is added at the very beginning of the sample preparation process to account for any loss during extraction. 3. Re-evaluate the choice of internal standard to find one that more closely mimics the extraction behavior of this compound.
Internal standard signal interferes with the analyte signal The mass-to-charge ratio (m/z) of the internal standard is too close to that of the analyte, or there is isotopic crosstalk.1. Select an internal standard with a sufficient mass difference (ideally ≥ 3 Da) from the analyte to avoid mass spectral overlap. 2. Optimize the mass spectrometry settings (e.g., collision energy) to ensure distinct fragmentation patterns for the analyte and the internal standard.
Internal standard does not co-elute with the analyte The chromatographic conditions are not suitable for both the analyte and the internal standard, indicating a significant difference in their chemical properties.1. Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. 2. If co-elution cannot be achieved, it is a strong indication that the chosen internal standard is not suitable, and a more closely related analog should be selected. A deuterated internal standard is the best option to ensure co-elution.[1]

Comparison of Potential Internal Standards

The following table summarizes the physicochemical properties of this compound and potential internal standards to aid in the selection process.

Compound Molecular Weight ( g/mol ) logP pKa Comments
This compound 231.26[3][4][5]3.4[3][6]~9.9 (similar to Fenfluramine)[6]The target analyte.
Fenfluramine-d5 272.75[7]~3.4~9.9A suitable deuterated analog. The deuterium substitution provides a distinct mass difference for MS detection while maintaining very similar physicochemical properties to the analyte.
Norfenfluramine-d6 245.70[8]--Another potential deuterated internal standard. As a metabolite of fenfluramine, it shares structural similarities.
Diazepam-d5 289.8[9][10]2.83.3[1]A less ideal, non-analogous deuterated compound. While it can be used to monitor instrument performance, its different chemical structure may not adequately compensate for variations in sample preparation and matrix effects for this compound.[11]

Note: Some physicochemical properties for the deuterated analogs are estimated based on their non-deuterated counterparts as exact experimental values are not always available.

Experimental Protocols

An effective analytical method for the quantification of fenfluramine and its metabolite norfenfluramine has been established using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A similar approach is recommended for this compound.

Sample Preparation (Plasma)

  • To 100 µL of human plasma, add the deuterated internal standard.

  • Perform a protein precipitation step to remove larger molecules.

  • Follow with a liquid-liquid extraction or solid-phase extraction for further purification.

  • Evaporate the organic solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Column: A reversed-phase C18 column is typically suitable for this type of analysis.[2]

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally effective for amphetamine-like compounds.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[2]

Workflow for Internal Standard Selection

The following diagram illustrates the logical steps for selecting an appropriate internal standard for this compound quantification.

internal_standard_selection Workflow for Internal Standard Selection start Start: Need to Quantify this compound is_deuterated_available Is a deuterated analog of this compound available? start->is_deuterated_available use_deuterated Select deuterated this compound (e.g., this compound-d5) is_deuterated_available->use_deuterated Yes is_analog_available Is a deuterated structural analog (e.g., Fenfluramine-d5) available? is_deuterated_available->is_analog_available No validate_method Thoroughly validate the method for accuracy, precision, and matrix effects use_deuterated->validate_method use_analog Select deuterated structural analog is_analog_available->use_analog Yes find_non_deuterated Search for a non-deuterated structural analog with similar physicochemical properties is_analog_available->find_non_deuterated No use_analog->validate_method compare_properties Compare physicochemical properties (pKa, logP, extraction recovery) find_non_deuterated->compare_properties compare_properties->validate_method end End: Appropriate Internal Standard Selected validate_method->end

Caption: A flowchart outlining the decision-making process for choosing a suitable internal standard.

References

Enhancing the resolution of fenfluramine enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of fenfluramine enantiomers. Content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of fenfluramine enantiomers.

Issue Potential Cause Recommended Solution
Poor to No Resolution Incorrect chiral stationary phase (CSP) selection.Screen different types of CSPs. Polysaccharide-based CSPs like Chiralcel OD-R and Chiralpak AD have shown success in resolving fenfluramine enantiomers.[1]
Inappropriate mobile phase composition.Optimize the mobile phase. This can involve adjusting the concentration of the organic modifier (e.g., acetonitrile, methanol), the buffer pH, or incorporating a chiral mobile phase additive.
Suboptimal temperature.Temperature can significantly impact selectivity in chiral separations. Experiment with a range of column temperatures to find the optimal condition.
Peak Tailing or Asymmetry Secondary interactions between the analyte and the stationary phase.Add a competing amine (e.g., triethylamine, diethylamine) to the mobile phase to block active sites on the silica surface of the CSP.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Reproducibility Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and thorough mixing.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, consider flushing or replacing the column.
Co-elution with Metabolites Lack of selectivity for fenfluramine and its metabolites like norfenfluramine.A gradient separation method may be necessary to resolve the parent drug from its metabolites.[1] Consider derivatization to enhance separation.

Frequently Asked Questions (FAQs)

1. What are the most common methods for the chiral separation of fenfluramine?

The most prevalent methods for resolving fenfluramine enantiomers are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Gas Chromatography (GC) following derivatization.[2] HPLC with polysaccharide-based CSPs is often preferred for its direct analysis capabilities.[3][4]

2. Which chiral stationary phases (CSPs) are recommended for fenfluramine enantiomer separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective. The Chiralcel OD-R column has been successfully used for the enantioselective HPLC separation of fenfluramine and its active metabolite, norfenfluramine.[1]

3. Is derivatization necessary for the chiral separation of fenfluramine?

Derivatization is not always necessary for HPLC-based separations when using a suitable CSP. However, for GC analysis, derivatization with a chiral reagent like S-(-)-N-trifluoroacetyl prolyl chloride is a common approach to form diastereomers that can be separated on an achiral column.[2] Derivatization can also be employed in HPLC to enhance detection sensitivity, for example, by using a fluorescent tag.[1]

4. How can I improve the detection of fenfluramine enantiomers?

For enhanced sensitivity, especially at low concentrations in biological matrices, fluorescence detection after derivatization is a powerful technique.[1] Tandem mass spectrometry (MS/MS) also offers high sensitivity and selectivity for quantifying fenfluramine enantiomers.

5. What are the key parameters to optimize in the mobile phase for better resolution?

The critical mobile phase parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) can significantly influence retention and selectivity.

  • Aqueous Phase pH: The pH of the buffer can affect the ionization state of fenfluramine, which in turn impacts its interaction with the CSP.

  • Additives: The addition of small amounts of acids, bases, or salts can improve peak shape and resolution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chromatographic resolution of fenfluramine enantiomers.

Table 1: HPLC Methods for Fenfluramine Enantiomer Separation

CSP Mobile Phase Detection Key Findings Reference
Chiralcel OD-RGradient separationFluorescenceSuccessfully separated D- and L-fenfluramine and their metabolites.[1]
Pirkle-typeNot specifiedUVUsed after derivatization with 3,5-dinitrophenylisocyanate.[5]
Chiralpak ADNot specifiedNot specifiedCapable of resolving enantiomers of fenfluramine and its metabolites in under 45 minutes.[3]

Table 2: GC Method for Fenfluramine Enantiomer Separation

Derivatizing Agent Column Detection Linearity Range (each enantiomer) Recovery Reference
S-(-)-N-trifluoroacetyl prolyl chlorideCapillary Gas ChromatographyFlame Ionization Detection (FID)1 to 50 µg/mll-fenfluramine: 92.28%, d-fenfluramine: 96.44%[2]

Experimental Protocols

Protocol 1: Enantioselective HPLC with Fluorescence Detection [1]

  • Sample Preparation: Extract fenfluramine from plasma at pH 10.6 with ethyl acetate. Use fluoxetine as an internal standard.

  • Derivatization: Evaporate the extract and derivatize with the fluorescence reagent 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride in a carbonate buffer (pH 9.0).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-R

    • Mobile Phase: Gradient separation (specific gradient not detailed in the abstract).

    • Detection: Fluorescence detection with excitation at 325 nm and emission at 430 nm.

Protocol 2: Enantioselective GC with Flame Ionization Detection [2]

  • Sample Preparation: Extract fenfluramine from the sample matrix.

  • Derivatization: Form diastereomeric derivatives with the chiral reagent S-(-)-N-trifluoroacetyl prolyl chloride.

  • Chromatographic Conditions:

    • System: Capillary Gas Chromatography

    • Detection: Flame Ionization Detection (FID)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional for HPLC, Required for GC) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC Direct Analysis GC GC System Derivatization->GC Diastereomer Separation CSP Chiral Stationary Phase (e.g., Chiralcel OD-R) HPLC->CSP Achiral_Column Achiral GC Column GC->Achiral_Column Detector Detection (Fluorescence, UV, MS/MS, FID) CSP->Detector Achiral_Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the chiral separation of fenfluramine.

Troubleshooting_Logic Start Poor or No Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Solution_CSP Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Solution_CSP No Check_Temperature Is the temperature optimal? Check_Mobile_Phase->Check_Temperature Yes Solution_Mobile_Phase Adjust organic modifier, pH, and additives Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Temperature Vary column temperature Check_Temperature->Solution_Temperature No End Resolution Achieved Check_Temperature->End Yes Solution_CSP->Check_Mobile_Phase Solution_Mobile_Phase->Check_Temperature Solution_Temperature->End

Caption: Troubleshooting logic for poor resolution of fenfluramine enantiomers.

References

Preventing degradation of Levofenfluramine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of Levofenfluramine during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, an amphetamine derivative, is susceptible to degradation through several common pathways. The primary factors to control during sample preparation are:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the amine functional group and the aromatic ring.

  • pH Extremes: Both highly acidic and alkaline conditions can catalyze the degradation of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

Q2: What is the recommended storage temperature for biological samples containing this compound?

A2: For short-term storage (up to 7 days), samples should be kept refrigerated at 4°C. For long-term storage, it is crucial to freeze the samples at -20°C or below.[1] It is imperative to avoid repeated freeze-thaw cycles, as this can compromise sample integrity.

Q3: Can I use any anticoagulant for blood sample collection?

Q4: What are the expected degradation products of this compound?

A4: Based on the metabolic pathways of amphetamine-type stimulants, the expected degradation of this compound would primarily involve oxidation and deamination. This can lead to the formation of hydroxylated derivatives and the corresponding phenylacetone derivative. Specific forced degradation studies are necessary to definitively identify all potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that may lead to this compound degradation.

Issue Potential Cause Recommended Solution
Low analyte recovery Degradation during extraction. • Minimize the exposure of the sample to high temperatures and direct light throughout the extraction process. • Use amber-colored vials to protect from light. • Perform extraction steps on ice or at a controlled room temperature. • Ensure the pH of all solutions is maintained within a neutral or slightly acidic range.
Inconsistent results between replicates Variable degradation due to inconsistent sample handling. • Standardize all sample preparation steps, including incubation times, temperatures, and volumes. • Prepare samples in batches to ensure uniform processing conditions. • Use a validated sample preparation protocol.
Appearance of unknown peaks in chromatogram Formation of degradation products. • Conduct a forced degradation study to identify potential degradation products and their retention times. • Adjust chromatographic conditions to ensure separation of the parent drug from all degradation products. • Review and optimize sample storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of this compound from plasma samples. It is recommended to validate this method for your specific application.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of reaching 10,000 x g

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples on ice.

  • Once thawed, vortex the sample gently to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant is now ready for analysis by LC-MS/MS or another appropriate analytical technique.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

Stress Condition Methodology
Acidic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Alkaline Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.
Photolytic Degradation Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector or by LC-MS/MS to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_plasma_separation Plasma Separation cluster_storage Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis Collect_Blood Collect Blood Sample (with anticoagulant) Centrifuge_Blood Centrifuge at 2000 x g for 15 min at 4°C Collect_Blood->Centrifuge_Blood Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Short_Term Short-term Storage (≤ 7 days at 4°C) Separate_Plasma->Short_Term Immediate Analysis Long_Term Long-term Storage (at -20°C or below) Separate_Plasma->Long_Term Delayed Analysis Thaw_Sample Thaw Sample on Ice Short_Term->Thaw_Sample Long_Term->Thaw_Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Thaw_Sample->Protein_Precipitation Centrifuge_Sample Centrifuge at 10,000 x g for 10 min at 4°C Protein_Precipitation->Centrifuge_Sample Collect_Supernatant Collect Supernatant Centrifuge_Sample->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Workflow for biological sample handling and preparation.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Thermolysis Thermolysis This compound->Thermolysis Hydroxylated_Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated_Metabolites Deaminated_Products Deaminated Products (e.g., Phenylacetone derivative) Oxidation->Deaminated_Products Other_Degradants Other Degradants Hydrolysis->Other_Degradants Photolysis->Other_Degradants Thermolysis->Other_Degradants

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Levofenfluramine and Dexfenfluramine at the 5-HT2B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of levofenfluramine and dexfenfluramine on the serotonin 2B (5-HT2B) receptor. The information presented herein is compiled from peer-reviewed scientific literature and aims to offer an objective overview supported by experimental data to inform research and drug development efforts.

Introduction

Fenfluramine, a previously marketed anorectic agent, is a racemic mixture of two enantiomers: dexfenfluramine ((+)-fenfluramine) and this compound ((-)-fenfluramine). While dexfenfluramine was primarily responsible for the appetite-suppressant effects, concerns over cardiovascular side effects, specifically valvular heart disease and pulmonary hypertension, led to the withdrawal of both fenfluramine and dexfenfluramine from the market.[1][2] Subsequent research has strongly implicated the activation of the 5-HT2B receptor by these compounds and their metabolites as the underlying mechanism for these adverse effects.[3][4][5][6] This guide focuses on the comparative actions of this compound and dexfenfluramine at this critical off-target receptor.

Quantitative Comparison of 5-HT2B Receptor Interactions

The following table summarizes the binding affinities and functional activities of this compound, dexfenfluramine, and their primary metabolites, norfenfluramine, at the human 5-HT2B receptor.

CompoundEnantiomerBinding Affinity (Ki) at 5-HT2B ReceptorFunctional Activity at 5-HT2B Receptor
Fenfluramine
Dexfenfluramine~ 5 µmol/LFull Agonist (less potent)
This compound~ 5 µmol/LFull Agonist (less potent)
Norfenfluramine
d-Norfenfluramine10 - 50 nmol/LFull Agonist (potent)
l-Norfenfluramine10 - 50 nmol/LFull Agonist (potent)

Data sourced from Rothman et al., 2000 as cited in an FDA review document.[4]

From the data, it is evident that while both parent compounds, dexfenfluramine and this compound, exhibit weak binding affinity for the 5-HT2B receptor, their N-dealkylated metabolites, d- and l-norfenfluramine, are potent full agonists with significantly higher affinity.[3][4][5][6][7] This highlights the critical role of metabolism in the manifestation of the 5-HT2B-mediated effects of these drugs. The cardiovascular toxicity associated with fenfluramine is primarily attributed to the activation of 5-HT2B receptors by its metabolite, d-norfenfluramine.[8][9][10]

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including mitogenesis, which is believed to contribute to the valvular fibroplasia observed with 5-HT2B agonist drugs.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / Dexfenfluramine (Metabolites) Receptor 5-HT2B Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Mitogenesis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2B Receptor Gq Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the binding and functional activity of compounds at the 5-HT2B receptor.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the 5-HT2B receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2B receptors Incubate Incubate membranes with radioligand and varying concentrations of This compound or dexfenfluramine Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand ([3H]-LSD), and test compounds Reagent_Prep->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure Quantify radioactivity on filters using scintillation counting Wash->Measure Analyze Calculate Ki values from competition binding curves Measure->Analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells) are prepared through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand, such as [3H]-LSD.

    • Varying concentrations of the unlabeled test compound (this compound or dexfenfluramine) or vehicle. Non-specific binding is determined in the presence of a high concentration of a known 5-HT2B ligand.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional activity of a compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Detailed Steps:

  • Cell Culture: Cells stably expressing the human 5-HT2B receptor are cultured in 96-well plates.

  • Cell Labeling (if using radiolabeling): Cells are incubated with [3H]-myo-inositol overnight to incorporate it into the cell membrane as phosphoinositides.

  • Assay Stimulation: The cell culture medium is replaced with a stimulation buffer containing LiCl (which inhibits the breakdown of inositol monophosphate). The cells are then incubated with varying concentrations of the test compound (this compound or dexfenfluramine).

  • Lysis and IP Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.

  • Detection: The amount of accumulated inositol phosphates is quantified. This can be done through scintillation counting of the radiolabeled IPs or by using commercially available non-radioactive methods such as HTRF (Homogeneous Time-Resolved Fluorescence) assays that measure inositol monophosphate (IP1).[11][12][13]

  • Data Analysis: Dose-response curves are generated by plotting the amount of IP accumulation against the concentration of the test compound. From these curves, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined to characterize the potency and efficacy of the compound.

Logical Relationship of the Comparative Study

The comparison of this compound and dexfenfluramine at the 5-HT2B receptor follows a logical progression from binding to functional consequence.

Logical_Relationship cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_outcomes Pharmacological Profile Dex Dexfenfluramine Binding Binding Affinity Assay (Ki) Dex->Binding Functional Functional Activity Assay (EC50, Emax) Dex->Functional Levo This compound Levo->Binding Levo->Functional Profile Comparative Profile at 5-HT2B Receptor Binding->Profile Functional->Profile Toxicity Implications for Cardiovascular Toxicity Profile->Toxicity

Caption: Logical Flow of the Comparative Pharmacological Study.

Conclusion

The available data indicate that both this compound and dexfenfluramine, primarily through their active metabolites, are potent full agonists at the 5-HT2B receptor. While their anorectic effects may be mediated by other serotonin receptor subtypes, their activity at the 5-HT2B receptor is the principal driver of the associated cardiovascular risks. This comparative guide underscores the importance of comprehensive off-target receptor profiling in drug development to mitigate the risk of adverse effects. The provided experimental protocols offer a framework for conducting such essential preclinical safety assessments.

References

A Comparative Analysis of Antiseizure Efficacy: Levofenfluramine vs. Racemic Fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfluramine, a repurposed anti-obesity medication, has demonstrated significant efficacy in treating seizures associated with severe, treatment-resistant epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] As a racemic mixture, fenfluramine is composed of two enantiomers: levofenfluramine (l-fenfluramine) and dextrofenfluramine (d-fenfluramine). The clinical effects of racemic fenfluramine are a result of the combined actions of these enantiomers and their primary active metabolites, l-norfenfluramine and d-norfenfluramine.[3] This guide provides a detailed comparison of the antiseizure efficacy of this compound versus racemic fenfluramine, supported by preclinical experimental data, to inform future drug development and clinical application.

Mechanism of Action: A Dual Approach

The antiseizure properties of fenfluramine are not attributed to a single mechanism but rather a multimodal action on neural pathways. The primary mechanisms are believed to involve the serotonergic system and sigma-1 (σ1) receptors, which work together to restore the balance between excitatory and inhibitory neurotransmission.[4][5][6]

Fenfluramine enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin and stimulating its release.[4][7] This increase in extracellular serotonin leads to the activation of various serotonin receptors, with agonistic effects observed on 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are implicated in its anticonvulsant effects.[7] Beyond its serotonergic activity, fenfluramine is a potent positive modulator of the σ1 receptor, an action that may contribute to its therapeutic benefits in seizure treatment.[8] This dual action is thought to restore GABAergic tone by modulating calcium influx at glutamatergic synapses.[4]

cluster_serotonergic Serotonergic Pathway cluster_sigma Sigma-1 Receptor Pathway Fenfluramine Fenfluramine Serotonin_Transporter Serotonin_Transporter Fenfluramine->Serotonin_Transporter Inhibits Reuptake Vesicular_Storage Vesicular_Storage Fenfluramine->Vesicular_Storage Disrupts Extracellular_Serotonin Extracellular_Serotonin Vesicular_Storage->Extracellular_Serotonin Increases Release Serotonin_Receptors Serotonin_Receptors Extracellular_Serotonin->Serotonin_Receptors Activates Antiseizure_Effect_S Antiseizure_Effect_S Serotonin_Receptors->Antiseizure_Effect_S Fenfluramine_S Fenfluramine Sigma1_Receptor Sigma1_Receptor Fenfluramine_S->Sigma1_Receptor Positive Modulator NMDA_Receptor NMDA_Receptor Sigma1_Receptor->NMDA_Receptor Modulates Calcium_Influx Calcium_Influx NMDA_Receptor->Calcium_Influx Reduces Antiseizure_Effect_Sigma Antiseizure_Effect_Sigma Calcium_Influx->Antiseizure_Effect_Sigma

Fenfluramine's Dual Mechanism of Action.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies in rodent models provide a quantitative comparison of the antiseizure potency and neurotoxicity of this compound, racemic fenfluramine, and their metabolites. The Maximal Electroshock (MES) test and the audiogenic seizure model in DBA/2 mice are standard protocols used to evaluate anticonvulsant activity.

Experimental Protocols

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of the seizure, indicating efficacy against generalized seizures.

Audiogenic Seizure Model (DBA/2 mice): DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures. This model is used to assess the efficacy of compounds against reflex seizures. The test measures the ability of a compound to suppress the different phases of the seizure, including wild running, clonic seizures, and tonic seizures.

Start Start Rodent_Model Select Rodent Model (e.g., Rat, Mouse) Start->Rodent_Model Drug_Admin Administer Test Compound (this compound or Racemic Fenfluramine) Rodent_Model->Drug_Admin Seizure_Induction Induce Seizure (MES or Audiogenic Stimulus) Drug_Admin->Seizure_Induction Neurotoxicity Assess Neurotoxicity (e.g., Rotorod Test) Drug_Admin->Neurotoxicity Observation Observe and Score Seizure Severity Seizure_Induction->Observation Data_Analysis Determine ED50 (Antiseizure Potency) Observation->Data_Analysis PI_Calculation Calculate Protective Index (PI = TD50 / ED50) Data_Analysis->PI_Calculation TD50_Analysis Determine TD50 (Median Toxic Dose) Neurotoxicity->TD50_Analysis TD50_Analysis->PI_Calculation End End PI_Calculation->End

References

A Head-to-Head Comparison of Fenfluramine Enantiomers' Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The withdrawal of the racemic anti-obesity drug fenfluramine from the market due to its association with cardiac valvulopathy and pulmonary hypertension has underscored the critical importance of understanding the stereoselective toxicity of chiral drugs. Fenfluramine is a racemic mixture of two enantiomers: d-fenfluramine (dexfenfluramine) and l-fenfluramine (levofenfluramine). This guide provides an objective comparison of the cardiotoxicity of these enantiomers, supported by experimental data, to inform future drug development and research.

The primary mechanism underlying fenfluramine-induced cardiotoxicity is the activation of the serotonin 5-HT2B receptor on cardiac valve interstitial cells. This activation leads to a cascade of events culminating in fibroblast proliferation and extracellular matrix remodeling, which manifests as thickening of the heart valve leaflets and subsequent regurgitation. Crucially, the cardiotoxic effects are not primarily mediated by the parent fenfluramine enantiomers but by their active N-dealkylated metabolites, d-norfenfluramine and l-norfenfluramine.

Quantitative Comparison of Cardiotoxicity Mediators

Experimental data strongly indicate that the cardiotoxic potential of fenfluramine is predominantly associated with the d-enantiomer, owing to the greater potency of its metabolite, d-norfenfluramine, at the 5-HT2B receptor.

CompoundTarget ReceptorPotency MetricResultImplication for Cardiotoxicity
d-Norfenfluramine 5-HT2BFunctional Activity~10-fold greater potency than l-norfenfluramine[1]High
l-Norfenfluramine 5-HT2BFunctional ActivityLower potencyLow
d-Fenfluramine 5-HT2BBinding Affinity (Ki)~5 µmol/L[2]Low direct activity, but metabolizes to the potent d-norfenfluramine
l-Fenfluramine 5-HT2BBinding Affinity (Ki)Similar to d-fenfluramineLow direct activity, metabolizes to the less potent l-norfenfluramine

Table 1: Comparative activity of fenfluramine metabolites at the 5-HT2B receptor.

Signaling Pathway of Fenfluramine-Induced Cardiotoxicity

The activation of the 5-HT2B receptor by norfenfluramine enantiomers initiates a downstream signaling cascade that promotes mitogenesis in cardiac valve fibroblasts.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space d_norfenfluramine d-Norfenfluramine HTR2B 5-HT2B Receptor d_norfenfluramine->HTR2B High Potency Agonist l_norfenfluramine l-Norfenfluramine l_norfenfluramine->HTR2B Low Potency Agonist Gq_protein Gq Protein Activation HTR2B->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Gene_transcription Gene Transcription MAPK_cascade->Gene_transcription Proliferation Fibroblast Proliferation & Fibrosis Gene_transcription->Proliferation

Figure 1: Signaling pathway of norfenfluramine-induced cardiac fibroblast proliferation.

Experimental Protocols

5-HT2B Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay quantifies the agonist activity of test compounds at the 5-HT2B receptor by measuring the accumulation of inositol phosphates (IPs), a downstream second messenger.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with a plasmid encoding the human 5-HT2B receptor.

2. Cell Plating and Labeling:

  • Transfected cells are seeded into multi-well plates.

  • Cells are incubated with [³H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pool.

3. Compound Incubation:

  • Cells are washed to remove unincorporated [³H]myo-inositol.

  • An assay buffer containing LiCl (to inhibit inositol monophosphatase) is added.

  • Test compounds (d-norfenfluramine, l-norfenfluramine) at various concentrations are added to the wells. A known 5-HT2B agonist (e.g., serotonin) is used as a positive control.

4. Assay Termination and IP Isolation:

  • The reaction is stopped by the addition of a cold acid solution (e.g., perchloric acid).

  • The cell lysates are neutralized.

  • Total inositol phosphates are separated from free inositol using anion-exchange chromatography columns.

5. Quantification and Data Analysis:

  • The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Dose-response curves are generated, and EC50 values (the concentration of an agonist that gives 50% of the maximal response) are calculated to determine the potency of each compound.

Cardiac Fibroblast Proliferation Assay

This assay assesses the mitogenic effect of the fenfluramine metabolites on primary cardiac fibroblasts.

1. Isolation and Culture of Cardiac Fibroblasts:

  • Primary cardiac fibroblasts are isolated from neonatal rat or adult human ventricular tissue by enzymatic digestion.

  • Cells are cultured in appropriate growth medium.

2. Cell Seeding and Serum Starvation:

  • Fibroblasts are seeded in multi-well plates.

  • Once confluent, cells are serum-starved for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

3. Compound Treatment:

  • The serum-free medium is replaced with a medium containing various concentrations of the test compounds (d-norfenfluramine, l-norfenfluramine). A positive control such as platelet-derived growth factor (PDGF) is included.

4. Proliferation Measurement (e.g., BrdU or EdU Incorporation Assay):

  • A nucleoside analog (BrdU or EdU) is added to the culture medium for a defined period (e.g., 2-24 hours). This analog is incorporated into the DNA of proliferating cells.

  • Cells are fixed and permeabilized.

  • Incorporated BrdU is detected using a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide.

  • The percentage of proliferating cells is determined by fluorescence microscopy or flow cytometry.

5. Data Analysis:

  • The proliferation rate in response to each compound concentration is calculated and compared to the untreated control.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Proliferation Measurement isolate_cells Isolate & Culture Cardiac Fibroblasts seed_plate Seed Cells in Multi-well Plate isolate_cells->seed_plate serum_starve Serum Starve (24h) to Synchronize Cells seed_plate->serum_starve add_compounds Add Test Compounds (d/l-norfenfluramine) serum_starve->add_compounds add_edu Add EdU (e.g., 4 hours) add_compounds->add_edu fix_perm Fix & Permeabilize Cells add_edu->fix_perm click_reaction Click Chemistry Reaction with Fluorescent Azide fix_perm->click_reaction image_quantify Image & Quantify Proliferating Cells click_reaction->image_quantify

Figure 2: Workflow for a cardiac fibroblast proliferation assay.

Conclusion

The available evidence strongly supports a stereoselective basis for the cardiotoxicity of fenfluramine, with the d-enantiomer posing a significantly greater risk. This is primarily attributed to the higher potency of its metabolite, d-norfenfluramine, as an agonist at the 5-HT2B receptor. In contrast, l-fenfluramine and its metabolite l-norfenfluramine exhibit considerably weaker activity at this receptor, suggesting a lower potential for inducing cardiac valvulopathy.[1] These findings have critical implications for the development of new serotonergic agents, emphasizing the necessity of early-stage screening for 5-HT2B receptor agonism and the evaluation of individual enantiomers to mitigate the risk of adverse cardiovascular events. The l-enantiomers of fenfluramine and norfenfluramine may represent safer alternatives for therapeutic applications where serotonergic activity is desired.[3]

References

A Comparative Guide to Analytical Methods for the Detection of Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Levofenfluramine. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Data Summary: A Comparative Overview

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.

MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)
HPLC-UV d-fenfluramine, d-norfenfluraminePlasmaNot Specified10 ng/mL< 7%
d-fenfluramine, d-norfenfluramineUrineNot Specified25 ng/mL< 7%
LC-MS/MS Fenfluramine, Norfenfluramine, CannabidiolPlasma1.64 - 1000 ng/mL (FFA), 0.82 - 500 ng/mL (norFFA)1.64 ng/mL (FFA), 0.82 ng/mL (norFFA)Not Specified
GC-ECD Enantiomers of fenfluramine and norfenfluraminePlasma4.30-86.3 ng/mL (fenfluramine), 1.25-42.25 ng/ml (norfenfluramine)Not SpecifiedNot Specified
Capillary Electrophoresis (CZE) Dexchlorpheniramine maleate (as a model)Not Specified2-10 µg/ml0.75 µg/mlNot Specified

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in biological matrices.

Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma, Urine, etc.) Extraction Extraction (LLE, SPE, PPT) Sample->Extraction Matrix Cleanup Derivatization Derivatization (Optional, e.g., for GC) Extraction->Derivatization Enhance Volatility/ Detectability Chromatography Chromatographic Separation (HPLC, GC, CE) Extraction->Chromatography Direct Injection Derivatization->Chromatography Detection Detection (UV, MS/MS, ECD, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining plasma and urinary concentrations of d-fenfluramine and its primary metabolite, d-norfenfluramine.[1] To enhance sensitivity and specificity, the extracted analytes are derivatized with 3,5-dinitrophenylisocyanate.[1]

  • Sample Preparation:

    • Extract d-fenfluramine and d-norfenfluramine from plasma or urine samples.

    • Derivatize the extracted analytes with 3,5-dinitrophenylisocyanate.[1]

  • Chromatographic Conditions:

    • Detection: UV detection.[1]

  • Performance:

    • Plasma: The minimum quantitation limit is 10 ng/ml, with an overall inter-assay precision of less than 7%.[1]

    • Urine: The minimum quantitation limit is 25 ng/ml, with an overall inter-assay precision of less than 7%.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of fenfluramine (FFA), its active metabolite norfenfluramine (norFFA), and other compounds like cannabidiol (CBD) in plasma.[2]

  • Sample Preparation:

    • Utilize a rapid extraction protocol from 100 µL of human plasma.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Reversed-phase C-18 HPLC column with deuterated internal standards.[2]

    • Mass Spectrometry: Thermofisher Quantiva triple-quadrupole MS with an Ultimate 3000 UHPLC for multiple reaction monitoring detection.[2]

  • Performance:

    • Linearity: The assay shows linear responses from 1.64 to 1000 ng/mL for FFA and from 0.82 to 500 ng/mL for norFFA.[2]

    • Accuracy and Reproducibility: The method is accurate and reproducible, with no significant matrix effect.[2]

Gas Chromatography with Electron-Capture Detection (GC-ECD)

This enantioselective gas chromatographic assay is designed for the simultaneous quantification of fenfluramine and norfenfluramine enantiomers in plasma.[3]

  • Sample Preparation:

    • Convert the enantiomers of both fenfluramine and norfenfluramine into their corresponding diastereomeric amide derivatives through an acylation reaction with n-heptafluorobutyryl-S-prolyl chloride.[3]

  • Chromatographic Conditions:

    • Column: Achiral polar OV-225 capillary column.[3]

    • Detection: Electron-capture detection.[3]

  • Performance:

    • Linearity: Standard curves are linear and reproducible over concentration ranges of 4.30-86.3 ng/ml per enantiomer for fenfluramine and 1.25-42.25 ng/ml per enantiomer for norfenfluramine.[3]

Capillary Electrophoresis (CE)

Capillary zone electrophoresis (CZE) is a viable method for the analysis of chiral compounds. The following protocol is based on the separation of dexchlorpheniramine maleate enantiomers and serves as a model.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte.

  • Electrophoretic Conditions:

    • Background Electrolyte: 1.5 mM carboxymethyl-beta-cyclodextrin in an acidic background electrolyte.[4]

  • Performance:

    • Linearity: The assay was validated for linearity in the range of 2-10 microg/ml (R2 = 0.9992).[4]

    • Limit of Detection (LOD): 0.25 microg/ml.[4]

    • Limit of Quantification (LOQ): 0.75 microg/ml.[4]

    • Repeatability: The relative standard deviation (RSD) of the method is 5.0%.[4]

Cross-Validation Strategy

To ensure consistency and reliability of pharmacokinetic (PK) data across different analytical methods or laboratories, a robust cross-validation strategy is essential.[5] This involves analyzing the same set of incurred study samples using the two different bioanalytical methods.[5]

The following diagram outlines the logical flow for a cross-validation study.

Cross-Validation Logic Start Start: Select Incurred Samples Assay1 Assay with Method 1 Start->Assay1 Assay2 Assay with Method 2 Start->Assay2 Compare Compare Results Assay1->Compare Assay2->Compare Equivalent Methods are Equivalent Compare->Equivalent Difference within acceptance criteria NotEquivalent Investigate Discrepancy Compare->NotEquivalent Difference exceeds acceptance criteria End End Equivalent->End NotEquivalent->End

Caption: Logical flow for a cross-validation study.

References

Levofenfluramine versus other serotonin releasing agents: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levofenfluramine with other prominent serotonin-releasing agents, including its dextrorotatory enantiomer dexfenfluramine, the racemic mixture fenfluramine, and the synthetic entactogen 3,4-methylenedioxymethamphetamine (MDMA). The analysis is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile and Mechanism of Action

Serotonin-releasing agents (SRAs) are a class of psychoactive drugs that induce the release of serotonin from presynaptic neurons. The primary mechanism of action for fenfluramine and its enantiomers involves interaction with the serotonin transporter (SERT).[1][2][3] Dexfenfluramine is a potent serotonin reuptake inhibitor and releasing agent.[1][4][5] this compound, in contrast, exhibits weaker serotonergic activity and may also modulate dopaminergic transmission.[1] MDMA is a potent SRA that also significantly impacts dopamine and norepinephrine systems.[6][7]

Fenfluramine, a racemic mixture of this compound and dexfenfluramine, has been repurposed as an antiseizure medication.[1][8] Both enantiomers are metabolized to active norfenfluramine counterparts.[1]

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and other selected SRAs, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: Comparative Potency of Serotonin Releasing Agents

CompoundSerotonin Release (IC50/EC50)SERT Binding Affinity (Ki)
This compoundData not availableData not available
DexfenfluraminePotentHigh
FenfluramineModerate to PotentHigh
MDMAPotent (IC50 = 44 µmol/L for MAO-A inhibition)[6]High

Table 2: Comparative Pharmacokinetics in Humans

CompoundHalf-life (t1/2)Time to Peak Concentration (Tmax)
This compoundAccumulates more than d-forms upon chronic administration[9]Data not available
Dexfenfluramine~2-3 hours in some primates[10]Data not available
FenfluramineSimilar for both enantiomers after single dose[9]Data not available
MDMAData not availableData not available

Note: Detailed human pharmacokinetic data for direct comparison is limited. Primate data is provided for dexfenfluramine as an indicator. Following chronic administration of racemic fenfluramine, the l-form (this compound) and its metabolite accumulate in plasma more than the d-forms.[9]

Table 3: Comparative Pharmacokinetics in Rodents

CompoundPlasma Half-life (t1/2)Brain Half-life (t1/2)Brain-to-Plasma Ratio
l-fenfluramine0.9 h[11][12]8.0 h[11][12]High
d-fenfluramineData not available3.6 h[11][12]15.4[12]
l-norfenfluramine6.1 h (20 mg/kg)[11][12]Data not availableHigh
d-norfenfluramineData not availableData not available27.6[12]

Note: This data is from studies in rats and may not be directly translatable to humans. All enantiomers were found to be rapidly absorbed and eliminated.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to characterize serotonin-releasing agents.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay measures the affinity of a compound for the serotonin transporter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., brain tissue or cells expressing SERT) in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

    • Centrifuge the homogenate to pellet the membranes.[13]

    • Wash the pellet by resuspension and centrifugation.[13]

    • Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

    • Determine the protein concentration of the membrane preparation.[13]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram), and the test compound at various concentrations.[13]

    • To determine non-specific binding, a high concentration of an unlabeled competing ligand is added to a set of wells.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[13]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

    • Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) from the IC50 using the Cheng-Prusoff equation.[13]

In Vitro Serotonin Release Assay

This assay measures the ability of a compound to induce the release of serotonin from pre-loaded cells or synaptosomes.

Protocol:

  • Preparation of Platelets or Synaptosomes:

    • Isolate platelets from whole blood or prepare synaptosomes from brain tissue.[14]

    • Load the platelets or synaptosomes with radiolabeled serotonin (e.g., [¹⁴C]-5-HT).[14]

  • Release Experiment:

    • Incubate the loaded platelets or synaptosomes with the test compound at various concentrations.[14]

    • Include a control group with vehicle only.

  • Measurement of Serotonin Release:

    • After incubation, separate the cells/synaptosomes from the supernatant by centrifugation.

    • Measure the amount of radiolabeled serotonin released into the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the amount of serotonin released as a percentage of the total serotonin content.

    • Determine the EC50 value of the test compound (the concentration that produces 50% of the maximal release).

In Vivo Microdialysis for Serotonin Measurement

This technique allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal.[15][16]

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.[15]

    • Implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).[15]

    • Secure the cannula with dental cement and allow the animal to recover.[16]

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[15]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[16]

    • Allow for an equilibration period to obtain a stable baseline of extracellular serotonin.[15]

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[15]

    • Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.[15]

  • Analysis of Serotonin Levels:

    • Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[17]

  • Data Analysis:

    • Express the changes in extracellular serotonin levels as a percentage of the baseline.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the pharmacology of serotonin-releasing agents.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron SRA Serotonin Releasing Agent (e.g., Fenfluramine) SERT SERT SRA->SERT Binds to SERT Serotonin_out Serotonin (5-HT) Serotonin_out->SERT Reuptake SERT->Serotonin_out Reverses transport direction (Efflux) CaMKII CaMKII SERT->CaMKII Activates PKC PKC SERT->PKC Activates Vesicle Synaptic Vesicle Serotonin_in Serotonin (5-HT) VMAT2 VMAT2 Serotonin_in->VMAT2 Uptake into vesicles VMAT2->Vesicle ERK ERK CaMKII->ERK PKC->ERK ERK->SERT Phosphorylates SERT (Modulates activity)

Caption: Mechanism of SERT-mediated serotonin release.

InVivo_Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant guide cannula into target brain region B 2. Animal Recovery: Allow animal to recover from surgery A->B C 3. Probe Insertion: Insert microdialysis probe through guide cannula B->C D 4. Perfusion & Equilibration: Perfuse with aCSF and establish a stable baseline C->D E 5. Baseline Sample Collection: Collect several dialysate samples to determine baseline 5-HT levels D->E F 6. Drug Administration: Administer test compound (e.g., this compound) E->F G 7. Post-Drug Sample Collection: Continue collecting dialysate samples at timed intervals F->G H 8. HPLC-ECD Analysis: Quantify serotonin concentration in dialysate samples G->H I 9. Data Analysis: Calculate percent change from baseline H->I

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

This compound presents a distinct pharmacological profile compared to its enantiomer, dexfenfluramine, and other serotonin-releasing agents like MDMA. While dexfenfluramine and MDMA are potent serotonin releasers, this compound's activity at the serotonin transporter is less pronounced, and it may possess other pharmacological actions, such as on the dopaminergic system. The anticonvulsant properties of the racemic fenfluramine suggest a complex mechanism of action that may involve contributions from both enantiomers and their metabolites. Further research is required to fully elucidate the specific contributions of this compound to the overall pharmacological effects of fenfluramine and to establish a more detailed quantitative comparison with other serotonin-releasing agents. The experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

Assessing the Contribution of Levofenfluramine to Fenfluramine's Side Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of levofenfluramine and its role in the adverse cardiovascular and pulmonary effects associated with the racemic mixture of fenfluramine. The focus is on the interaction with the serotonin 5-HT2B receptor, which has been strongly implicated in the development of valvular heart disease and pulmonary hypertension. This document synthesizes experimental data, outlines detailed methodologies for key experiments, and presents signaling pathways and experimental workflows to facilitate a comprehensive understanding of the topic.

Executive Summary

Fenfluramine, previously used as an appetite suppressant, was withdrawn from the market due to its association with severe cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension[1]. The therapeutic effects of fenfluramine were primarily attributed to its dextro-enantiomer, dexfenfluramine, while the levo-enantiomer, this compound, was considered to contribute mainly to the adverse effects. Research has since elucidated that the primary driver of these side effects is the activation of the serotonin 5-HT2B receptor by fenfluramine's active metabolite, norfenfluramine. This guide assesses the specific contribution of this compound and its metabolite, levonorfenfluramine, to these 5-HT2B receptor-mediated side effects in comparison to their dextro-counterparts.

Data Presentation: Quantitative Comparison of Fenfluramine Enantiomers and Metabolites

The following table summarizes the binding affinities (Ki) of fenfluramine and norfenfluramine enantiomers for the human 5-HT2B receptor. A lower Ki value indicates a higher binding affinity.

Compound5-HT2B Receptor Binding Affinity (Ki, nM)Reference
(+)-Fenfluramine (Dexfenfluramine)5099 ± 690[2]
(-)-Fenfluramine (this compound)5713 ± 1344[2]
(+)-Norfenfluramine11.2 ± 4.3[2]
(-)-Norfenfluramine (Levonorfenfluramine)47.8 ± 18.0[2]
Racemic (±)-Norfenfluramine52.1 ± 12.3[2]

Key Findings from the Data:

  • Both enantiomers of the parent drug, fenfluramine, exhibit weak affinity for the 5-HT2B receptor[2][3].

  • The metabolites, norfenfluramine enantiomers, demonstrate a significantly higher affinity for the 5-HT2B receptor, with Ki values in the nanomolar range[2][3].

  • (+)-Norfenfluramine has the highest affinity for the 5-HT2B receptor, approximately four times greater than that of (-)-norfenfluramine (levonorfenfluramine)[2].

  • Functional studies have demonstrated that the norfenfluramine enantiomers are full agonists at the 5-HT2B receptor[3][4].

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway in Cardiac Valve Myofibroblasts

Activation of the 5-HT2B receptor on cardiac valve interstitial cells by agonists like norfenfluramine is believed to initiate a signaling cascade leading to myofibroblast proliferation and extracellular matrix deposition, resulting in valvular fibrosis and thickening[5]. This process is central to the development of drug-induced valvular heart disease.

G cluster_cell Cardiac Valve Myofibroblast Norfenfluramine Norfenfluramine 5-HT2B_Receptor 5-HT2B Receptor Norfenfluramine->5-HT2B_Receptor Binds to Gq_G11 Gq/11 5-HT2B_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC MAPK_Cascade MAPK Cascade (ERK1/2) Ca_PKC->MAPK_Cascade Gene_Transcription Gene Transcription (e.g., c-fos, c-jun) MAPK_Cascade->Gene_Transcription Cell_Proliferation Myofibroblast Proliferation Gene_Transcription->Cell_Proliferation ECM_Deposition Extracellular Matrix Deposition Gene_Transcription->ECM_Deposition Valvular_Fibrosis Valvular Fibrosis & Thickening Cell_Proliferation->Valvular_Fibrosis ECM_Deposition->Valvular_Fibrosis G Animal_Model Select Animal Model (e.g., Rat, Minipig) Drug_Administration Chronic Drug Administration (Test Compound vs. Vehicle Control) Animal_Model->Drug_Administration Echocardiography Serial Echocardiography (Baseline, Mid-point, End-point) Drug_Administration->Echocardiography Hemodynamic_Measurements Hemodynamic Measurements (e.g., Cardiac Catheterization) Echocardiography->Hemodynamic_Measurements Tissue_Harvesting Euthanasia & Heart Tissue Harvesting Hemodynamic_Measurements->Tissue_Harvesting Histopathology Histopathological Analysis (Valve Thickness, Myxoid Degeneration) Tissue_Harvesting->Histopathology Data_Analysis Data Analysis & Comparison Histopathology->Data_Analysis

References

In Vivo Validation of Levofenfluramine's Dopamine System Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Levofenfluramine (l-fenfluramine) on the dopamine system against a classic dopamine receptor antagonist, Haloperidol. While historically investigated for its serotonergic properties, this compound exhibits indirect modulatory effects on dopamine neurotransmission, distinguishing it from typical dopamine receptor antagonists. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the proposed mechanisms of action.

Executive Summary

In vivo evidence suggests that this compound does not function as a direct dopamine receptor antagonist. Unlike classical antagonists such as Haloperidol, which directly block dopamine receptors, this compound appears to modulate dopaminergic activity through indirect mechanisms. Key findings from in vivo studies in rats indicate that this compound increases the concentration of the dopamine metabolite homovanillic acid (HVA), an effect shared with neuroleptics. However, it does not block apomorphine-induced changes in dopamine release, a hallmark of direct D2 receptor antagonists. This suggests a distinct mechanism of action on the dopamine system, which is crucial for researchers investigating its therapeutic potential and off-target effects.

Comparative Data: this compound vs. Haloperidol

The following tables summarize quantitative data from in vivo studies, offering a side-by-side comparison of this compound and Haloperidol's effects on key neurochemical and behavioral endpoints.

Table 1: Effects on Striatal Dopamine Metabolites

CompoundDoseSpeciesPrimary EndpointResultCitation
This compound5 mg/kg i.p.RatHomovanillic Acid (HVA) levelsSignificant increase at 1 hour[1]
This compound10 mg/kg i.p.RatHomovanillic Acid (HVA) levelsDose-dependent significant increase at 1 hour[1]
Haloperidol0.25 mg/kgRat3-Methoxytyramine (3-MT) levelsNo significant change in basal levels[1]
This compound2.5-20 mg/kg i.p.Rat3-Methoxytyramine (3-MT) levelsDid not modify apomorphine-induced decrease[1]

Table 2: Behavioral Interactions with Dopamine Agonists

CompoundDoseSpeciesBehavioral ModelInteraction with Apomorphine (0.5 mg/kg s.c.)Citation
This compound2.5-20 mg/kg i.p.RatStereotyped BehaviorDid not antagonize apomorphine-induced decrease in 3-MT[1]
Haloperidol1 mg/kgRatAcetylcholine OutputIncreased striatal acetylcholine output[1]
This compound20 mg/kgRatAcetylcholine OutputIncreased striatal acetylcholine output, antagonized by apomorphine[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.

In Vivo Microdialysis for Neurotransmitter Metabolite Analysis

This protocol was employed to measure the effects of this compound and Haloperidol on extracellular levels of dopamine metabolites in the striatum and nucleus accumbens of rats.[1]

  • Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the target brain region (striatum or nucleus accumbens).

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration: this compound (5 or 10 mg/kg) or Haloperidol (0.25 mg/kg) is administered intraperitoneally (i.p.).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • Neurochemical Analysis: The collected dialysate is analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of HVA and 3-MT.

Behavioral Assessment of Dopamine Agonist Interaction

This methodology assesses the ability of a compound to antagonize the behavioral effects of a direct dopamine agonist, apomorphine.[1]

  • Animal Habituation: Rats are habituated to the testing environment to minimize stress-induced behavioral changes.

  • Drug Pre-treatment: Animals are pre-treated with either vehicle or varying doses of this compound (2.5-20 mg/kg i.p.).

  • Apomorphine Challenge: After a set pre-treatment time, animals are challenged with a subcutaneous (s.c.) injection of apomorphine (0.5 mg/kg).

  • Behavioral Observation: Stereotyped behaviors (e.g., sniffing, licking, gnawing) are observed and scored by a trained observer blind to the treatment conditions.

  • Neurochemical Correlation: In parallel studies, neurochemical changes (e.g., 3-MT levels) are measured following the same drug administration paradigm to correlate with behavioral outcomes.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Direct Dopamine Receptor Antagonism (e.g., Haloperidol) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal Initiates Haloperidol Haloperidol Haloperidol->D2R Blocks

Caption: Direct antagonism of the D2 dopamine receptor by Haloperidol.

G cluster_1 Indirect Dopamine Modulation (this compound) This compound This compound Unknown Unknown Mechanism This compound->Unknown DA_Neuron Dopaminergic Neuron Unknown->DA_Neuron Modulates DA_Metabolism ↑ Dopamine Metabolism DA_Neuron->DA_Metabolism HVA ↑ HVA DA_Metabolism->HVA

Caption: Proposed indirect modulation of dopamine metabolism by this compound.

G cluster_workflow In Vivo Microdialysis Workflow Animal_Prep Animal Preparation Probe_Insert Probe Insertion Animal_Prep->Probe_Insert Baseline Baseline Sampling Probe_Insert->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Sample Post-Drug Sampling Drug_Admin->Post_Drug_Sample Analysis HPLC-ED Analysis Post_Drug_Sample->Analysis

Caption: Experimental workflow for in vivo microdialysis studies.

Conclusion

The available in vivo data indicate that this compound is not a classical dopamine receptor antagonist. Its effects on the dopamine system, characterized by an increase in HVA without direct receptor blockade, suggest an indirect modulatory role. This differentiates it from compounds like Haloperidol, which act as direct competitive antagonists at dopamine receptors. For researchers in drug development, this distinction is critical for understanding the full pharmacological profile of this compound, including its potential therapeutic applications and side-effect profile. Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's in vivo modulation of the dopamine system.

References

A Comparative Analysis of the Pharmacokinetics of l-fenfluramine and d-fenfluramine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of l-fenfluramine and d-fenfluramine in rats, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the distinct disposition of these two enantiomers.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for l-fenfluramine and d-fenfluramine in rats. These values have been compiled from multiple studies and reflect the stereoselective disposition of fenfluramine enantiomers. It is important to note that experimental conditions, such as dosage and administration routes, can influence these parameters.

Pharmacokinetic Parameterl-fenfluramined-fenfluramine
Plasma Half-life (t½) 0.9 hours[1][2][3]Slower than l-isomer
Brain Half-life (t½) 8.0 hours[1][2][3]3.6 hours[1][2][3]
Brain-to-Plasma Concentration Ratio -15.4[1][2][3]
Metabolism Rate Faster than d-isomerSlower than l-isomer
Excretion Rate Faster than d-isomerSlower than l-isomer
Resulting Plasma and Brain Concentrations Lower than d-isomer[4]Higher than d-isomer[5][4]

Note: A direct comparison of Cmax, Tmax, and AUC values was not available in a single comprehensive study. The data presented reflects the general findings on the differential metabolism and elimination rates of the two enantiomers.

Key Findings from Preclinical Studies

Studies in rats have consistently demonstrated a stereoselective difference in the pharmacokinetics of fenfluramine enantiomers. The d-enantiomer (d-fenfluramine) is metabolized and excreted at a slower rate compared to the l-enantiomer (l-fenfluramine). This results in higher and more sustained plasma and brain concentrations of d-fenfluramine.[4]

Both enantiomers are rapidly absorbed and extensively penetrate the brain, as indicated by high brain-to-plasma concentration ratios.[1][2][6] The half-life of l-fenfluramine in plasma is notably short at 0.9 hours, while its half-life in the brain is significantly longer at 8.0 hours.[1][2][3] Conversely, d-fenfluramine has a brain half-life of 3.6 hours.[1][2][3] The primary metabolite for both enantiomers is norfenfluramine, and the fraction of both d- and l-fenfluramine metabolized to their respective norfenfluramine counterparts is estimated to be close to unity.[1][2]

Experimental Protocols

The pharmacokinetic data presented in this guide are based on studies employing standardized experimental protocols. A detailed overview of a typical methodology is provided below.

Animal Model

The studies were primarily conducted in male Sprague-Dawley rats.[1][2] This strain is a commonly used model in pharmacokinetic research due to its well-characterized physiology and genetics.

Drug Administration

Fenfluramine enantiomers were administered to the rats via intraperitoneal (i.p.) injection or oral gavage.[1][2] Dosages varied across studies, with a common dose being 20 mg/kg for intraperitoneal administration.[1][2] For oral administration studies, racemic fenfluramine was often used to compare the kinetics of the individual isomers.

Sample Collection and Analysis

Blood and brain tissue samples were collected at various time points following drug administration.[1][2] The concentrations of l-fenfluramine, d-fenfluramine, and their respective metabolites (l-norfenfluramine and d-norfenfluramine) in plasma and brain homogenates were determined using liquid chromatography/mass spectrometry (LC/MS).[1][2] This analytical technique provides the high sensitivity and specificity required for accurately quantifying drug and metabolite levels in biological matrices.

Pharmacokinetic Analysis

The collected concentration-time data were analyzed using pharmacokinetic modeling software. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for a comparative pharmacokinetic study of fenfluramine enantiomers in rats.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Bioanalysis cluster_4 Data Analysis cluster_5 Comparative Assessment A Acclimatization of Sprague-Dawley Rats B1 l-fenfluramine Administration (i.p. or oral) A->B1 B2 d-fenfluramine Administration (i.p. or oral) A->B2 C1 Serial Blood Sampling B1->C1 C2 Brain Tissue Collection B1->C2 B2->C1 B2->C2 D LC/MS Analysis of Plasma and Brain Samples C1->D C2->D E Pharmacokinetic Modeling D->E F Calculation of Cmax, Tmax, AUC, t½ E->F G Comparison of Pharmacokinetic Profiles F->G

Caption: Experimental workflow for comparative pharmacokinetic analysis.

References

Replicating Findings on Levofenfluramine's Effect on Homovanillic Acid Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levofenfluramine's effects on homovanillic acid (HVA) levels, juxtaposed with other pharmacological agents known to modulate dopamine metabolism. The information presented herein is intended to assist researchers in replicating and expanding upon existing findings in the field of neuropharmacology. Homovanillic acid, a major catecholamine metabolite, is a key indicator of dopamine turnover in the central nervous system. Understanding how substances like this compound influence HVA concentrations is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Comparative Analysis of Effects on Homovanillic Acid Levels

The following table summarizes the quantitative effects of this compound and selected alternative compounds on HVA levels in various biological matrices. These alternatives were chosen based on their well-documented interactions with the dopaminergic system, providing a spectrum of mechanisms for comparison.

CompoundSpeciesTissue/FluidDoseTime Point% Change in HVA LevelsCitation
This compound (l-fenfluramine) RatStriatum5 mg/kg i.p.1 hourIncrease
RatNucleus Accumbens5 mg/kg i.p.1 hourIncrease
RatStriatum10 mg/kg i.p.1 hourDose-dependent increase
RatNucleus Accumbens10 mg/kg i.p.1 hourDose-dependent increase
RatStriatum5 mg/kg i.p.4 and 8 hoursReversal of initial increase
Dexfenfluramine RatStriatal Dialysate2.5 mg/kg i.p.Not specifiedIncrease in dopamine release
Haloperidol RatStriatum1 mg/kg i.p. (repeated)Not specifiedTolerance to HVA increase
Apomorphine RatStriatum0.5 mg/kg s.c.Not specifiedDecrease in 3-methoxytyramine (related to HVA)
Clorgyline (MAO-A Inhibitor) RatPlasma4 mg/kg i.p. (single dose)Not specified~60% decrease
Nialamide (MAO-A and MAO-B Inhibitor) RatPlasma75 mg/kg i.p. (single dose)Not specified~60% decrease
RatPlasmaNot specified (repeated doses)Not specified~80% decrease
Debrisoquin (Peripheral MAO Inhibitor) RatPlasma40 mg/kg i.p. (single dose)Not specified~40% decrease
RatPlasmaNot specified (repeated doses)Not specified~50% decrease
d-Amphetamine Human (Boys with ADD)Urine0.5 mg/kg daily for 2 weeks24 hoursIncrease

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines of key experimental protocols cited in the reviewed literature.

Measurement of Homovanillic Acid

A widely accepted and reliable method for the quantification of HVA and other biogenic amines in biological samples is High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-EC) .

  • Sample Preparation:

    • Cerebrospinal Fluid (CSF): CSF samples should be obtained via lumbar puncture, following a strict protocol to minimize contamination and variability. Factors such as the patient's age and the specific collection protocol can influence baseline HVA concentrations.

    • Plasma: Blood samples are collected, and plasma is separated. Exogenous factors that can affect plasma HVA (pHVA) concentrations, such as diet, should be controlled. A 14-hour fast is recommended to eliminate dietary effects. Physical activity and smoking do not appear to have a significant impact on pHVA.

    • Brain Tissue (e.g., Striatum, Nucleus Accumbens): Following euthanasia, brain regions of interest are rapidly dissected, frozen, and homogenized in a suitable buffer.

  • Analytical Procedure:

    • Protein Precipitation: Proteins in the sample are precipitated, typically using an acid like perchloric acid, and then removed by centrifugation.

    • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column. A mobile phase with a specific pH and composition is used to separate HVA from other compounds in the sample.

    • Electrochemical Detection: As the eluent containing HVA passes through an electrochemical detector, HVA is oxidized at a specific potential. The resulting current is proportional to the concentration of HVA in the sample.

    • Quantification: The concentration of HVA is determined by comparing the peak area of the sample to that of known standards.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum).

  • Perfusion: The probe is continuously perfused with an artificial CSF solution at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the dialysis membrane into the perfusion fluid (dialysate). Samples of the dialysate are collected at regular intervals.

  • Analysis: The collected dialysate samples are then analyzed for their content of dopamine, serotonin, and their metabolites using sensitive analytical techniques like HPLC-EC.

Visualizations

Dopamine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of dopamine, leading to the formation of its main end-product, homovanillic acid (HVA). This process involves the sequential action of several enzymes, principally Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT ThreeMT->HVA MAO, ALDH

Caption: Metabolic pathways of dopamine to homovanillic acid.

Experimental Workflow for Assessing Drug Effects on HVA

This diagram outlines a typical experimental workflow for investigating the impact of a pharmacological agent, such as this compound, on HVA levels in a preclinical model.

Experimental_Workflow start Animal Acclimation drug_admin Drug Administration (e.g., this compound or Vehicle) start->drug_admin sample_collection Sample Collection at Specific Time Points (e.g., CSF, Plasma, Brain Tissue) drug_admin->sample_collection sample_prep Sample Preparation (e.g., Homogenization, Protein Precipitation) sample_collection->sample_prep hplc_analysis HVA Quantification (HPLC-EC) sample_prep->hplc_analysis data_analysis Data Analysis and Comparison (Drug vs. Vehicle) hplc_analysis->data_analysis end Conclusion on Drug Effect data_analysis->end

Caption: Workflow for studying drug effects on HVA levels.

Independent Verification of Levofenfluramine's Binding Profile at Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serotonin receptor binding profiles of levofenfluramine and related compounds. Due to the limited availability of direct quantitative binding data for this compound, this document summarizes the known binding affinities of its racemate, fenfluramine, and its more active enantiomer, dexfenfluramine, to provide a comparative context. Experimental data for these comparator compounds are presented, along with a detailed methodology for a standard serotonin receptor binding assay to support independent verification.

Comparative Binding Affinity Data

The following table summarizes the available quantitative binding data (Ki in nM) for fenfluramine and dexfenfluramine at various serotonin (5-HT) receptor subtypes. Fenfluramine is a racemic mixture of dexfenfluramine and this compound. It is widely reported that the d-enantiomer (dexfenfluramine) and its metabolite (d-norfenfluramine) possess higher affinity for serotonin receptors compared to their corresponding l-enantiomers (this compound and l-norfenfluramine).

Compound5-HT Receptor SubtypeK_i_ (nM)
Fenfluramine (racemic)5-HT_2B_~5000[1]
Dexfenfluramine5-HT_2A_Micromolar affinity[1]
Dexfenfluramine5-HT_2B_High affinity (10-50 nM for its metabolite norfenfluramine)[1]
Dexfenfluramine5-HT_2C_High affinity (for its metabolite norfenfluramine)[2]

Experimental Protocols

To facilitate independent verification and further research, a detailed protocol for a standard in vitro radioligand competition binding assay for serotonin receptors is provided below.

Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT_2A_ receptors, [³H]-5-HT for 5-HT_2B_/2C receptors).

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus (Cell harvester).

  • Liquid Scintillation Counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target serotonin receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Competition Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration close to its K_d_ value), and the membrane preparation.

      • Non-specific Binding: A high concentration of the non-labeled ligand, radioligand, and the membrane preparation.

      • Competitive Binding: Serial dilutions of the test compound, radioligand, and the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizations

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubate Components (Receptor + Radioligand +/- Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Serotonin_Receptor_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT₂) Serotonin->Receptor Binds G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway for Gq-coupled 5-HT₂ receptors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Levofenfluramine, a compound requiring careful handling due to its toxicological profile. Adherence to these procedures is critical to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who may handle this substance.

This compound is classified as an acute toxin if swallowed, in contact with skin, or inhaled. Therefore, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

Personnel handling this compound waste must be trained in hazardous waste management procedures and wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Segregation: Immediately segregate all this compound waste from non-hazardous laboratory trash at the point of generation. This includes unused or expired compounds, contaminated materials (e.g., weigh boats, pipette tips, vials), and PPE worn during handling.

  • Waste Containment:

    • Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Waste"). Black containers are commonly used for hazardous pharmaceutical waste.

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentration.

    • Sharps: Any sharps (e.g., needles, contaminated glass) must be placed in a designated sharps container labeled "Hazardous Drug Waste Only".

  • Labeling: All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials for final disposal, typically via incineration at a permitted facility.[1][2][3] A hazardous waste manifest, a document tracking the waste from generation to disposal, is required by the EPA and the Department of Transportation.[4]

Alternative Disposal Methodologies

Recent research has explored chemical oxidation as a potential alternative to incineration for the disposal of amphetamine-type stimulants.[5][6] Studies have shown that oxidants such as ozone and sodium hypochlorite can effectively degrade these compounds.[5][6] While promising, these methods should only be considered by facilities with the appropriate expertise and equipment to validate the complete degradation of the hazardous compound and ensure the safety of the process.

Disposal of Small Residual Quantities (e.g., Empty Containers)

For trace amounts of this compound, such as in "empty" vials or containers, the following procedure can be applied before disposal in regular laboratory glass or solid waste streams:

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Defacing Labels: All labels on the container should be defaced or removed to protect proprietary information before disposal.

Quantitative Data on Disposal Methods

Disposal MethodSuitability for this compoundKey Considerations
Incineration Highly Recommended The primary and most effective method for complete destruction of hazardous pharmaceutical waste. Must be carried out by a licensed facility.[1][5]
Chemical Oxidation Experimental/Specialized A potential alternative that requires specific expertise and validation. Ozone and sodium hypochlorite have shown high degradation efficiency for similar compounds.[5][6]
Landfill Not Recommended Inappropriate for untreated hazardous pharmaceutical waste due to the risk of environmental contamination.[3]

Experimental Protocol: Chemical Degradation via Oxidation

The following is a summarized experimental protocol based on studies of amphetamine-type stimulant degradation. This is for informational purposes and should be adapted and validated by qualified personnel.

Objective: To degrade this compound in an aqueous solution using sodium hypochlorite.

Materials:

  • This compound solution

  • Sodium hypochlorite (bleach) solution

  • Stir plate and stir bar

  • Fume hood

  • Appropriate analytical instrumentation (e.g., HPLC, GC-MS) to verify degradation

Procedure:

  • Work within a certified fume hood.

  • Prepare a solution of this compound at a known concentration.

  • While stirring, add an excess of sodium hypochlorite solution. The exact concentration and volume will depend on the concentration of the this compound solution and should be determined through stoichiometric calculation and empirical testing.

  • Allow the reaction to proceed for a sufficient time (e.g., 24-72 hours) to ensure complete degradation.[5]

  • Periodically take aliquots of the reaction mixture and analyze using a validated analytical method to monitor the disappearance of the parent compound and identify any potential hazardous byproducts.

  • Once complete degradation is confirmed, the resulting solution may be neutralized and disposed of in accordance with local regulations for non-hazardous aqueous waste.

References

Essential Safety and Logistical Information for Handling Levofenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of Levofenfluramine. The guidance is predicated on the compound's known toxicological profile and general best practices for handling hazardous pharmaceutical ingredients.

This compound is classified as a hazardous substance, with GHS hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on its hazard classification.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with powder-free nitrile gloves is required. Dispose of outer gloves immediately after handling and inner gloves upon completion of the task.
Body Protection GownA disposable, long-sleeved, solid-front gown made of a low-permeability fabric.
Eye and Face Protection Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory Protection RespiratorAn N95, R100, or P100 filtering facepiece respirator is required when handling the powder form of the drug, particularly when unpacking or weighing. For higher-risk activities or potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary based on a site-specific risk assessment.
Head and Shoe Protection Hair and Shoe CoversDisposable hair and shoe covers are required to prevent contamination of personal clothing and laboratory spaces.

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking hazardous drug shipments.

  • Personnel unpacking shipments that are not contained in plastic should wear a respirator to protect against potential spills or breakage during transit[3].

  • Visually inspect the container for any damage or leaks before opening.

  • Don all required PPE before handling the primary container.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

3. Weighing and Compounding:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Use dedicated equipment (e.g., spatulas, weigh boats) for handling this compound. If not disposable, thoroughly decontaminate equipment after use.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

4. Administration (in a research setting):

  • If administering the compound, ensure all PPE is worn correctly.

  • Use appropriate containment devices and techniques to prevent exposure to research subjects and personnel.

5. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use a validated decontamination procedure and appropriate cleaning agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, gowns, weigh boats, and excess compound, must be segregated as hazardous pharmaceutical waste.

2. Waste Collection:

  • Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical or biological waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and approved hazardous waste contractor.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

  • For unused or expired medicine, if a take-back program is not available, the FDA recommends mixing the drug with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the household trash[4][5][6]. However, for a research compound like this compound, disposal as hazardous chemical waste is the more appropriate and safer route.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Containment Area (e.g., Fume Hood) a->b c Unpack/Weigh/Compound this compound b->c Proceed to Handling d Perform Experimental Procedure c->d e Decontaminate Work Surfaces & Equipment d->e Proceed to Cleanup f Segregate & Package Hazardous Waste e->f g Dispose of Waste via Approved Vendor f->g h Doff PPE g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofenfluramine
Reactant of Route 2
Reactant of Route 2
Levofenfluramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.